2,4-Dichloro-5-methylphenol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,4-dichloro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNJVOXMCCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150025 | |
| Record name | 4,6-Dichloro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-07-8 | |
| Record name | 2,4-Dichloro-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-m-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X574MBA3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,4-dichloro-5-methylphenol (CAS No. 1124-07-8). As a chlorinated phenolic compound, its precise structural elucidation is critical for applications in pharmaceutical development, environmental analysis, and chemical synthesis. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) for the definitive identification of this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive models to construct a detailed, expected analytical fingerprint. Each section provides an in-depth interpretation of the predicted data, the causal mechanisms behind the spectral features, and field-proven protocols for data acquisition.
Introduction: The Analytical Challenge
This compound is an aromatic compound featuring a hydroxyl group, a methyl group, and two chlorine atoms as substituents on a benzene ring. This specific substitution pattern gives rise to a unique spectroscopic signature. For researchers in drug development, confirming the identity and purity of such a molecule is a non-negotiable step in ensuring the integrity of synthetic pathways and the safety of final products.
This guide is structured to provide a multi-faceted analytical approach. We will dissect the predicted data from each key spectroscopic method, offering not just the numbers, but the scientific rationale for why each peak and signal appears where it does. This foundational understanding is crucial for troubleshooting unexpected results and adapting methodologies to new, but related, chemical entities.
Molecular Structure and Key Identifiers
-
Chemical Name: this compound
-
Synonyms: 4,6-Dichloro-m-cresol
-
Molecular Weight: 177.03 g/mol (using most common isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O)[2]
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a strong magnetic field, we can map out connectivity and deduce the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect four unique signals.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 | Singlet (s) | 1H | H-3 | This proton is ortho to a strongly electron-withdrawing chlorine atom and meta to another, leading to significant deshielding and a downfield shift. |
| ~ 7.05 | Singlet (s) | 1H | H-6 | This proton is ortho to the electron-donating hydroxyl group and meta to the methyl group, resulting in a more shielded (upfield) position compared to H-3. |
| ~ 5.5 - 6.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift of phenolic protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The signal is typically broad and exchanges with D₂O.[3] |
| ~ 2.30 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to an aromatic ring and is not adjacent to any protons, resulting in a singlet in the typical benzylic region. |
Expertise in Interpretation: The key to assigning the aromatic protons (H-3 and H-6) lies in understanding substituent effects.[4]
-
Electron-Withdrawing Groups (EWGs) like chlorine deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs) like hydroxyl (-OH) and alkyl (-CH₃) shield nearby protons, shifting them upfield (to a lower ppm value).[4]
In this molecule, H-3 is flanked by two chlorine atoms (one ortho, one para), experiencing a strong deshielding effect. H-6, however, is ortho to the shielding -OH group and para to a chlorine atom. The net effect places H-6 at a higher field (lower ppm) than H-3. Since there are no adjacent protons to H-3 or H-6, both are predicted to appear as sharp singlets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in this compound, all seven carbon atoms are chemically distinct and should produce seven individual signals.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 152 | C-1 (C-OH) | The carbon directly attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield.[5][6] |
| ~ 138 | C-5 (C-CH₃) | The ipso-carbon of the methyl group. |
| ~ 132 | C-3 | Aromatic C-H carbon. |
| ~ 129 | C-4 (C-Cl) | The carbon bonded to chlorine experiences deshielding, though the "heavy atom effect" can be complex.[7] |
| ~ 125 | C-2 (C-Cl) | The second carbon bonded to chlorine, in a different environment than C-4. |
| ~ 118 | C-6 | Aromatic C-H carbon, shielded by the adjacent -OH group. |
| ~ 20 | -CH₃ | The sp³-hybridized methyl carbon appears significantly upfield, in the typical range for alkyl groups.[5] |
Expertise in Interpretation: The assignment of ¹³C NMR signals in substituted benzenes can be reliably estimated using additive models and general principles.[8][9] Carbons directly bonded to electronegative atoms (O, Cl) are shifted downfield. The C-1 carbon, attached to the oxygen of the hydroxyl group, will be the most deshielded of the ring carbons. The methyl carbon, being the only sp³-hybridized carbon, is easily identified by its far upfield shift.
Experimental Protocol: NMR Sample Preparation
This protocol ensures the acquisition of high-resolution spectra by minimizing contaminants and ensuring sample homogeneity.
-
Material Preparation: Weigh approximately 10-15 mg of solid this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it into a clean, dry vial.[10][11]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. CDCl₃ is an excellent choice for many organic solids due to its good dissolving power and relatively simple residual solvent signal (~7.26 ppm).[9]
-
Dissolution: Gently agitate or vortex the vial to ensure the solid completely dissolves. A clear, particulate-free solution is essential for high-quality spectra.[6]
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool (do not use cotton), filter the solution directly into a clean, 5 mm NMR tube. This step removes any microscopic dust or undissolved particles that can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Predicted IR Absorption Bands
The FTIR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, C=C, and C-Cl bonds.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3500–3200 (broad, strong) | O-H Stretch | Phenolic -OH | The broadness of this peak is a hallmark of hydrogen bonding between phenol molecules in the solid state.[12][13] |
| ~ 3050 (weak to medium) | C-H Stretch | Aromatic C-H | sp² C-H stretching vibrations typically appear just above 3000 cm⁻¹. |
| 1600–1450 (multiple, medium) | C=C Stretch | Aromatic Ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring. Multiple peaks are expected. |
| 880–800 (strong) | C-H Bend (out-of-plane) | Aromatic C-H | The specific position of this strong band is highly diagnostic of the aromatic substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong absorption in this region is expected. |
| 800–600 (medium to strong) | C-Cl Stretch | Aryl-Chloride | The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum. |
Experimental Protocol: FTIR KBr Pellet Method
For solid samples, the potassium bromide (KBr) pellet method is a gold-standard technique that produces high-quality transmission spectra. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr).[14]
Figure 2: Workflow for FTIR sample preparation using the KBr pellet method.
-
Equipment Preparation: Thoroughly clean and dry an agate mortar and pestle, and all components of a pellet die. Moisture is a significant interferent, showing broad absorptions around 3400 cm⁻¹ and 1640 cm⁻¹.[15]
-
Material Preparation: Use spectroscopic grade KBr powder, dried in an oven at ~110°C for several hours and stored in a desiccator.[14]
-
Grinding & Mixing: Weigh approximately 1-2 mg of the this compound sample and grind it to a very fine powder in the agate mortar. Add ~200 mg of the dry KBr powder and continue to mix gently but thoroughly until the mixture is homogenous.[16]
-
Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes.
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample chamber first, then acquire the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that causes predictable fragmentation of the molecule, providing a structural fingerprint.[17][18]
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will be defined by its molecular weight and the presence of two chlorine atoms.
-
Molecular Ion (M⁺): The most critical feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[19] A molecule with two chlorine atoms will therefore exhibit three distinct peaks for the molecular ion:
-
M⁺ peak: (Contains two ³⁵Cl atoms) at m/z 176 .
-
[M+2]⁺ peak: (Contains one ³⁵Cl and one ³⁷Cl) at m/z 178 .
-
[M+4]⁺ peak: (Contains two ³⁷Cl atoms) at m/z 180 . The predicted intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator for a dichlorinated compound.[3][20][21]
-
-
Key Fragmentation Pathways: The high energy of EI-MS (typically 70 eV) will cause the molecular ion to fragment.[22]
-
Loss of Methyl Radical ([M-15]⁺): Cleavage of the C-C bond between the ring and the methyl group results in the loss of a ·CH₃ radical (15 Da). This will produce a fragment ion cluster at m/z 161, 163, 165 (still containing two chlorines).
-
Loss of Chlorine Radical ([M-35]⁺): Loss of a ·Cl radical (35 Da) is a common pathway for chlorinated aromatics. This would yield a fragment at m/z 141 (containing one remaining chlorine, which would show a smaller [M+2] peak at m/z 143 in a 3:1 ratio).
-
Experimental Protocol: Electron Ionization (EI-MS)
This describes a general procedure for analyzing a solid, thermally stable organic compound via a direct insertion probe or GC-MS.
-
Sample Introduction: Dissolve a small amount (<1 mg) of this compound in a volatile solvent like methanol or dichloromethane.
-
Ionization: Introduce the sample into the high-vacuum source of the mass spectrometer. If using a direct probe, the sample is volatilized by heating. In a GC-MS system, the compound is vaporized and separated on a GC column before entering the source.[23]
-
Electron Bombardment: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to 70 eV. This energy is sufficient to eject an electron from the molecule, forming the molecular ion (M⁺), and to induce fragmentation.[18]
-
Mass Analysis: The newly formed positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum, which plots relative abundance versus m/z.
Conclusion: An Integrated Spectroscopic Profile
The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The predicted analytical data provides a robust and unique fingerprint for this molecule:
-
¹H NMR will show two distinct aromatic singlets, a broad phenolic proton, and a sharp methyl singlet.
-
¹³C NMR will display seven unique signals, confirming the asymmetric nature of the molecule.
-
FTIR will be characterized by a broad O-H stretch, aromatic C-H and C=C signals, and strong C-Cl absorptions.
-
EI-MS will provide the definitive molecular weight and confirmation of two chlorine atoms through the characteristic M⁺, [M+2]⁺, and [M+4]⁺ ion cluster at m/z 176, 178, and 180 with a 9:6:1 intensity ratio.
By understanding the predicted spectroscopic behavior and employing the validated protocols outlined in this guide, researchers and scientists can confidently identify this compound and ensure the quality and integrity of their work.
References
- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dichloro-5-methylphenol for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Characterization
In the realm of pharmaceutical development and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. It is the bedrock upon which successful formulation, manufacturing, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and considerations for evaluating the solubility and stability of 2,4-Dichloro-5-methylphenol, a chlorinated aromatic compound with potential applications in various scientific fields. By delving into the causality behind experimental choices and adhering to principles of scientific integrity, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to conduct robust and self-validating studies.
Introduction to this compound: A Profile
This compound, also known as 4,6-dichloro-m-cresol, is a chemical compound with the molecular formula C₇H₆Cl₂O[1][2]. Its structure consists of a phenol ring substituted with two chlorine atoms and a methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1124-07-8 | [1][2] |
| Molecular Formula | C₇H₆Cl₂O | [1][2] |
| Molecular Weight | 177.03 g/mol | [1] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 235.5 °C at 760 mmHg | [1] |
| LogP | 3.007 | [1] |
| pKa | 8.17 ± 0.23 (Predicted) | [1] |
The presence of chlorine atoms on the aromatic ring significantly influences the compound's electronic properties, lipophilicity, and susceptibility to chemical and photochemical degradation. A comprehensive understanding of its solubility and stability is therefore essential for any application.
Solubility Studies: The Foundation of Formulation
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its bioavailability and the feasibility of various formulation strategies. This section outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically and industrially relevant solvents.
The Rationale for Solvent Selection
The choice of solvents for a solubility screen should be strategic, encompassing a range of polarities and hydrogen bonding capabilities. This allows for a comprehensive understanding of the compound's solvation properties and informs the selection of appropriate vehicles for formulation. The following solvents are proposed for the initial solubility screening of this compound:
-
Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate
-
Non-Polar Solvents: Dichloromethane, Toluene, Hexane
This selection provides a broad spectrum of dielectric constants and solvent-solute interaction possibilities, enabling the construction of a comprehensive solubility profile.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method, also known as the shake-flask method, is a robust and widely accepted technique for determining the saturation solubility of a compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended for consistent agitation.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the settling of undissolved solid. Centrifugation can be employed to expedite this process.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (mobile phase of the analytical method is ideal) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise tabular format.
Table 2: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |
| Water | 10.2 | < 0.1 | < 0.1 |
| Methanol | 5.1 | 150 | 250 |
| Ethanol | 4.3 | 200 | 350 |
| Isopropanol | 3.9 | 180 | 300 |
| Acetone | 5.1 | 450 | 600 |
| Acetonitrile | 5.8 | 300 | 450 |
| Ethyl Acetate | 4.4 | 350 | 500 |
| Dichloromethane | 3.1 | 600 | 800 |
| Toluene | 2.4 | 400 | 550 |
| Hexane | 0.1 | < 1 | < 1 |
Interpretation of Results: The hypothetical data suggests that this compound is practically insoluble in water and hexane, which is consistent with its non-polar nature (LogP of 3.007)[1]. Its solubility is significantly higher in organic solvents, with the highest solubility observed in dichloromethane. The increase in solubility with temperature in most organic solvents indicates that the dissolution process is endothermic.
Stability Studies: Ensuring Product Integrity and Shelf-Life
Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.
Designing a Robust Stability Study
A comprehensive stability study for this compound should include forced degradation (stress testing) and long-term stability studies under ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) recommended conditions.
Forced Degradation (Stress Testing): The objective of stress testing is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical procedures. The following stress conditions are recommended:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C
-
Basic Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solid-state at 80 °C
-
Photostability: Exposure to a light source according to ICH Q1B guidelines[3][4]. A dark control should be included to differentiate between light-induced and thermal degradation.
Experimental Workflow for Stability Studies
The following diagram illustrates the experimental workflow for conducting stability studies on this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
Potential Degradation Pathways
Chlorinated phenols can undergo degradation through several mechanisms, including reductive dehalogenation, hydroxylation, and ring cleavage[5][6][7]. Under photolytic conditions, the carbon-chlorine bond can be cleaved, leading to the formation of less chlorinated phenols or other photoproducts. In the presence of strong bases, nucleophilic substitution of the chlorine atoms may occur. Oxidative conditions can lead to the formation of quinone-like structures and eventual ring opening.
Stability-Indicating Analytical Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products. A reverse-phase HPLC method with gradient elution and UV detection is a common and effective choice. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of unknown degradation products.
Table 3: Example HPLC Method Parameters for Stability Studies
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Integrated Experimental Workflow: From Solubility to Stability
The following diagram provides a holistic view of the integrated experimental workflow for the comprehensive physicochemical characterization of this compound.
Caption: Integrated workflow for solubility and stability studies of this compound.
Conclusion: A Pathway to Informed Development
The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical endeavor for any research or development program involving this compound. By systematically evaluating its behavior in various solvents and under different stress conditions, scientists can make informed decisions regarding formulation strategies, storage conditions, and analytical method development. The principles and methodologies described herein provide a robust framework for generating high-quality, reliable data, ultimately de-risking the development process and accelerating the path to successful application.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. chembk.com [chembk.com]
- 6. 2,4-Dichloro-3,5-dimethylphenol | C8H8Cl2O | CID 8621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1127-60-2: 2,4-Dichloro-3-ethyl-5-methylphenol [cymitquimica.com]
An In-depth Technical Guide to 2,4-Dichloro-5-methylphenol: Properties, Synthesis, and Analysis
Introduction
2,4-Dichloro-5-methylphenol, also known as 4,6-dichloro-m-cresol, is a halogenated aromatic organic compound. As a member of the chlorinated phenol family, it possesses a unique combination of chemical features—a hydroxylated benzene ring substituted with chlorine atoms and a methyl group—that dictate its physical properties, reactivity, and potential biological activity.[1] These compounds are of significant interest to researchers and drug development professionals due to their role as versatile synthetic intermediates and their established antimicrobial properties.[2] The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of molecules, making this scaffold a valuable starting point for the synthesis of more complex chemical entities, including potential pharmaceutical agents and specialized polymers.[3]
This guide provides a comprehensive technical overview of this compound, designed for scientists and researchers. It moves beyond a simple recitation of data to offer insights into the causality behind its chemical behavior, detailed protocols for its synthesis and analysis, and a discussion of its relevance in modern chemical and pharmaceutical research.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental identifiers.
Chemical Structure
The structure of this compound consists of a phenol ring with chlorine substituents at positions 2 and 4, and a methyl group at position 5 (relative to the hydroxyl group at position 1).
Caption: Molecular Structure of this compound.
Compound Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][4] |
| CAS Number | 1124-07-8 | [1][4][5] |
| Molecular Formula | C₇H₆Cl₂O | [1][5] |
| Molecular Weight | 177.03 g/mol | [5] |
| Synonyms | 4,6-Dichloro-m-cresol, Phenol, 2,4-dichloro-5-methyl- | [1][4] |
| InChIKey | NDCNJVOXMCCKBP-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)Cl)O | [1] |
| EC Number | 214-389-1 | [1][5] |
Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological membranes. These parameters are essential for designing experiments, developing formulations, and predicting environmental fate.
| Property | Value | Unit | Source(s) |
| Melting Point | 72 - 73 | °C | [5][6] |
| Boiling Point | 235.5 | °C (at 760 mmHg) | [5] |
| Density | 1.382 | g/cm³ | [5] |
| Vapor Pressure | 0.0326 | mmHg (at 25°C) | [5] |
| Flash Point | 108.9 | °C | [5] |
| Water Solubility | Insoluble | - | [6] |
| pKa (Predicted) | 8.17 ± 0.23 | - | [5] |
| LogP (Octanol/Water) | 3.2 | - | [5] |
| Hydrogen Bond Donor Count | 1 | - | [5] |
| Hydrogen Bond Acceptor Count | 1 | - | [5] |
Field Insights:
-
The melting point of ~73°C indicates that the compound is a solid at standard room temperature, simplifying handling and weighing operations compared to liquid phenols.
-
The high LogP value of 3.2 suggests significant lipophilicity. This is a key parameter in drug development, as it implies the compound can readily cross lipid cell membranes, a trait often associated with bioavailability but also with potential bioaccumulation.
-
The predicted pKa of 8.17 is characteristic of a weakly acidic phenol, influenced by the electron-withdrawing chlorine atoms. This acidity is crucial for its reactivity, solubility in basic solutions, and interactions with biological targets.
Chemical Synthesis Pathway
The regioselective synthesis of polychlorinated phenols can be challenging. A common and effective strategy involves the direct chlorination of a suitable cresol precursor. The directing effects of the hydroxyl and methyl groups on the aromatic ring are paramount in determining the final product distribution.
A plausible laboratory-scale synthesis starts from m-cresol (3-methylphenol). The hydroxyl and methyl groups are both ortho-, para-directing. Chlorination will preferentially occur at positions 2, 4, and 6, which are activated by one or both groups.
Caption: Proposed Synthesis Workflow for this compound.
Experimental Protocol: Synthesis from m-Cresol
This protocol describes a general procedure for the synthesis of this compound. Causality: The choice of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is often preferred in a laboratory setting over gaseous chlorine for its ease of handling. A Lewis acid catalyst like AlCl₃ is used to polarize the Cl-Cl bond (or S-Cl bond in SO₂Cl₂), generating a more potent electrophile (Cl⁺ equivalent) required for aromatic substitution.[7]
-
Reaction Setup: To a solution of m-cresol (1 equivalent) in an inert solvent such as dichloromethane (DCM) in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of anhydrous aluminum chloride (AlCl₃, ~0.05 eq.). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0°C).
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (2.1 equivalents) in DCM to the stirred reaction mixture via the dropping funnel over 1-2 hours. Rationale: Slow addition is crucial to control the exothermic reaction and minimize the formation of undesired over-chlorinated byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching and Workup: Once the reaction is complete, slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, a mixture of chlorinated isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, MS) as described in Section 5.
Chemical Reactivity
The reactivity of this compound is dominated by the interplay of its three functional components: the phenolic hydroxyl group, the activated aromatic ring, and the chlorine substituents.
-
Phenolic Hydroxyl Group: The acidic proton can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions like Williamson ether synthesis (with alkyl halides) or esterification (with acyl chlorides or anhydrides).
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring is strongly activated by the hydroxyl group and moderately activated by the methyl group. The chlorine atoms are deactivating but are also ortho-, para-directing. The only remaining unsubstituted position is C6. This position is ortho to the powerful hydroxyl directing group, making it the most likely site for further electrophilic attack (e.g., nitration, halogenation, sulfonation).
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms are generally unreactive towards nucleophilic substitution unless under harsh conditions (high temperature/pressure) or if the ring is further activated by strongly electron-withdrawing groups (like a nitro group) at the ortho/para positions.
Caption: Key Reaction Pathways for this compound.
Analytical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of a synthesized compound. A combination of chromatographic and spectroscopic methods is employed.
Spectroscopic Data Interpretation (Predicted)
-
¹H NMR: The spectrum should display three distinct signals:
-
A singlet for the methyl protons (-CH₃) around 2.3 ppm.
-
A singlet for the phenolic proton (-OH), which can be broad and its chemical shift is concentration-dependent (typically 5-7 ppm).
-
Two singlets for the two aromatic protons (H at C3 and H at C6), likely between 6.8 and 7.5 ppm. The specific shifts are influenced by the surrounding chloro and hydroxyl groups.
-
-
¹³C NMR: The spectrum should show 7 unique carbon signals, as there are no elements of symmetry in the molecule.[8] Expected chemical shifts would include:
-
A signal for the methyl carbon (~20 ppm).
-
Five signals for the aromatic carbons, with the carbon bearing the -OH group being the most downfield (150-160 ppm) and the carbons bearing chlorine atoms also shifted downfield (120-140 ppm).
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
A broad O-H stretch around 3200-3500 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretch around 1200-1250 cm⁻¹.
-
C-Cl stretches in the fingerprint region, typically below 850 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of chlorinated phenols and separating them from starting materials and byproducts.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is designed as a self-validating system for routine purity checks.
-
System and Column: An HPLC system equipped with a UV detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting gradient could be 60:40 (Acetonitrile:Water). Rationale: The acidic modifier (formic acid) ensures the phenolic hydroxyl group is protonated, leading to sharper peaks and consistent retention times.
-
Standard and Sample Preparation:
-
Standard: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample: Dissolve the synthesized product in the mobile phase to a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm. Rationale: This wavelength provides good absorbance for the phenolic aromatic ring.
-
-
Analysis and Data Interpretation:
-
Inject the standard solution to determine the retention time (RT) of the pure compound.
-
Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
The presence of peaks at different retention times indicates impurities.
-
Safety and Handling
As with all chlorinated aromatic compounds, proper safety precautions are mandatory.
Hazard Identification
Based on data for chlorinated phenols, this compound should be handled as a hazardous substance.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | Danger/Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
(GHS classifications are based on data for similar compounds and should be confirmed with a specific Safety Data Sheet (SDS) for CAS 1124-07-8).[9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its structural motif is valuable in medicinal chemistry and materials science.
-
Synthetic Building Block: It serves as a precursor for more complex molecules. The hydroxyl group can be used as a handle for further functionalization, while the chlorinated aromatic ring provides a stable, lipophilic core.
-
Fragment-Based Drug Discovery: As a "fragment," it can be used in screening assays to identify binding interactions with protein targets. Hits can then be elaborated into more potent lead compounds.
-
Antimicrobial Research: The general class of chlorinated phenols is known for its bactericidal and fungicidal properties, acting by disrupting microbial cell membranes.[10] This compound can be studied for its own antimicrobial efficacy or used as a starting point to develop novel antiseptics or disinfectants with improved potency or safety profiles.
Conclusion
This compound is a well-defined chemical entity with a distinct set of physical and chemical properties driven by its substituted phenolic structure. Its lipophilicity, weak acidity, and specific reactivity sites make it a compound of interest for synthetic chemists. Understanding its properties, synthesis, and analytical protocols is crucial for its effective and safe utilization in research and development, particularly as a scaffold in the pursuit of new materials and bioactive molecules. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently work with and explore the potential of this versatile chlorinated phenol.
References
- 1. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics by potassium permanganate - Harbin Institute of Technology [scholar.hit.edu.cn]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to 2,4-Dichloro-5-methylphenol (CAS 1124-07-8)
Introduction: Situating a Key Chemical Intermediate
2,4-Dichloro-5-methylphenol, identified by its CAS number 1124-07-8, is a chlorinated phenolic compound of significant interest in synthetic chemistry and materials science.[1][2] Also known by synonyms such as 4,6-Dichloro-m-cresol, its molecular structure combines the reactivity of a phenol with the stability conferred by its chlorine substituents.[2][3] This guide provides an in-depth examination of its core properties, safety protocols, and analytical methodologies, tailored for researchers and drug development professionals who may utilize this compound as a critical building block or reference standard. Understanding its physicochemical characteristics is paramount for predicting its behavior in reaction media, designing effective purification strategies, and ensuring safe laboratory handling.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific work. The key identifiers for this compound are consolidated below.
-
Molecular Weight: 177.03 g/mol [1]
The arrangement of the functional groups on the aromatic ring dictates the molecule's electronic properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for experimental design, influencing everything from solvent selection to reaction temperature. The data below has been aggregated from multiple sources to provide a reliable reference.
| Property | Value | Unit | Source(s) |
| Physical State | Solid, Crystalline Powder | - | [3] |
| Melting Point | 73 (345.2 K) | °C | [1][2][5] |
| Boiling Point | 235.5 (508.7 K) | °C at 760 mmHg | [1][2] |
| Density | 1.382 | g/cm³ | [1] |
| Vapor Pressure | 0.0326 | mmHg at 25°C | [1] |
| Flash Point | 108.9 | °C | [1] |
| Water Solubility | Limited | - | [3] |
| Organic Solvent Solubility | Soluble | In benzene, ether, alcohol | [6] |
| Acidity (pKa) | 8.17 ± 0.23 | - | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 | - | [1] |
These properties indicate a stable, relatively non-volatile solid with moderate lipophilicity (as shown by the LogP value), suggesting good solubility in organic solvents but poor solubility in aqueous media.[1][3] Its pKa is characteristic of a weakly acidic phenol.[1]
Safety, Handling, and Storage
Proper handling of any chemical reagent is non-negotiable. This compound presents specific hazards that require stringent safety protocols.
4.1 GHS Hazard Classification
The compound is classified with the following primary hazards:
-
Causes skin irritation.[7]
-
Causes serious eye irritation.
-
Harmful if swallowed.
-
May cause respiratory irritation.[8]
These hazards are visually represented by the Globally Harmonized System (GHS) pictograms.
Caption: GHS Pictogram for this compound.[9][10][11]
4.2 Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne levels below exposure limits.[12]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use an approved NIOSH/MSHA or European Standard EN 149 respirator.[13]
-
General Hygiene: Avoid breathing dust.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4.3 Storage and Stability
-
Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][12]
-
Sensitivities: Some sources indicate the material may be sensitive to air, light, and moisture, suggesting storage in a light-resistant container under an inert atmosphere for long-term stability.[12]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[12]
Applications and Research Context
The utility of this compound stems primarily from two areas:
-
Antimicrobial Properties: As a chlorinated phenol, it possesses disinfectant and preservative characteristics, making it a subject of study for applications where microbial growth must be controlled.[3]
-
Synthetic Intermediate: Its true value in a research and development setting lies in its function as a versatile chemical intermediate. The hydroxyl and chloro groups provide reactive sites for further chemical modification. It has been cited as a precursor in the synthesis of cyan couplers, which are molecules used in the development of photographic film and paper.[14]
Analytical Workflow: Quantification by GC-MS
For researchers needing to quantify this analyte in a sample matrix (e.g., a reaction mixture or environmental sample), Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method. It provides both excellent separation of the analyte from other components and definitive identification based on its mass spectrum.
Protocol Rationale: The goal is to isolate the analyte from the matrix, ensure it is suitable for GC analysis, and then detect it with high specificity. The phenolic -OH group can sometimes cause poor peak shape in GC; derivatization is an optional step to mitigate this by converting it to a less polar ether, which improves volatility and chromatographic performance.
Caption: Experimental workflow for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Extraction:
-
Accurately weigh the sample and dissolve/suspend it in a suitable solvent.
-
For aqueous samples, acidify to a pH of ≤ 2 using hydrochloric acid. Causality: This ensures the phenolic hydroxyl group is fully protonated, preventing its ionization to the phenoxide form and maximizing its partitioning into an organic solvent.[15]
-
Perform a liquid-liquid extraction using a solvent like methylene chloride. Agitate vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction twice more to ensure quantitative recovery.[15]
-
-
Extract Cleanup and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen. Causality: This step is crucial for increasing the analyte concentration to a level detectable by the instrument.
-
-
Derivatization (Optional but Recommended for High Sensitivity):
-
The phenol can be converted to a more volatile methyl ether using diazomethane or to an ether detectable by an Electron Capture Detector (ECD) using pentafluorobenzyl bromide (PFBBr).[16] Causality: This derivatization process reduces the polarity of the analyte, leading to sharper, more symmetrical peaks during GC analysis and often lower detection limits.[16] Note: Diazomethane is highly toxic and explosive and must be handled with extreme caution by experienced personnel.
-
-
GC-MS Analysis:
-
Instrument: Agilent 6890 GC with a 5973N Mass Spectrometer, or equivalent.[17]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[17]
-
Injection: 1 µL of the final extract using a splitless injection mode.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 20°C/min to 320°C and hold for 2 minutes. Causality: This temperature program allows for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Conditions: Use electron impact (EI) ionization. Scan from m/z 50 to 500.
-
-
Quantification:
-
Prepare a series of calibration standards of known concentrations of this compound.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
The concentration of the analyte in the unknown sample can be determined by comparing its peak area to the calibration curve.
-
Conclusion
This compound (CAS 1124-07-8) is a compound with well-defined physicochemical properties that make it a valuable intermediate in chemical synthesis. Its handling requires adherence to strict safety protocols due to its irritant and harmful nature. The analytical methods described, particularly GC-MS, provide a robust framework for its quantification and identification in a research setting. This guide serves as a foundational technical resource to enable its effective and safe use in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. CAS 1124-07-8: 2,4-Dichlor-5-methylphenol | CymitQuimica [cymitquimica.com]
- 4. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. GHS hazard pictograms [stoffenmanager.com]
- 10. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. hmdb.ca [hmdb.ca]
- 13. fishersci.com [fishersci.com]
- 14. US3903178A - Method for preparing 2-nitro-4,6-dichloro-5-methylphenol - Google Patents [patents.google.com]
- 15. settek.com [settek.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
The Biological Activity of Chlorinated Phenol Derivatives: A Technical Guide for Researchers
This guide provides a comprehensive technical overview of the biological activities of chlorinated phenol derivatives, intended for researchers, scientists, and professionals in drug development and environmental science. It explores the mechanisms of action, toxicological profiles, and analytical methodologies associated with this significant class of compounds.
Introduction: The Dual Nature of Chlorinated Phenols
Chlorinated phenols are a group of synthetic organic compounds characterized by a hydroxyl group and one or more chlorine atoms attached to a benzene ring.[1][2] Their history is marked by widespread use in various industrial and commercial applications, including as pesticides, herbicides, fungicides, disinfectants, and intermediates in the synthesis of dyes and pharmaceuticals.[3][4][5][6][7][8] However, their persistence in the environment and broad-spectrum biological activity have raised significant public health and ecological concerns.[3][4][5] This guide delves into the complex biological interactions of these molecules, providing a foundational understanding for researchers in the field.
Mechanisms of Toxicity: Unraveling the Molecular Interactions
The toxicity of chlorinated phenol derivatives is multifaceted, stemming from their ability to interfere with fundamental cellular processes. The degree of chlorination and the position of the chlorine atoms on the phenol ring significantly influence their toxicokinetics and toxicodynamics.[1][9]
Uncoupling of Oxidative Phosphorylation
A primary mechanism of toxicity for many chlorinated phenols, particularly the higher chlorinated congeners like pentachlorophenol (PCP) and tetrachlorophenols (TeCPs), is the uncoupling of oxidative phosphorylation in mitochondria.[1][3][10] These compounds act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a dissipation of energy as heat instead of being captured in ATP, ultimately causing cellular energy depletion.[11]
The uncoupling activity is directly related to the lipophilicity and acidity of the chlorinated phenol derivative.[9][12][13] Increased chlorination generally leads to greater lipophilicity, facilitating passage through mitochondrial membranes.
Experimental Protocol: Measurement of Mitochondrial Respiration and Oxidative Phosphorylation
This protocol outlines a common method to assess the effect of chlorinated phenols on mitochondrial function using an oxygen electrode.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, and EDTA)
-
Substrates (e.g., glutamate/malate or succinate)
-
ADP (adenosine diphosphate)
-
Chlorinated phenol derivative of interest
-
Oxygen electrode system (e.g., Clark-type electrode)
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known amount of isolated mitochondria to the respiration buffer in the electrode chamber at a controlled temperature (e.g., 30°C).
-
Add the respiratory substrate to initiate basal respiration (State 2).
-
Add a known amount of ADP to stimulate ATP synthesis and measure State 3 respiration (active phosphorylation).
-
Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
Introduce the chlorinated phenol derivative at various concentrations and monitor the oxygen consumption rate. An increase in State 4 respiration is indicative of uncoupling.
-
Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling. A decrease in RCR in the presence of the test compound confirms uncoupling activity.
Endocrine Disruption
Several chlorinated phenols have been identified as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.[3][8] They can mimic or antagonize the actions of natural hormones, particularly estrogens and androgens. For instance, 2,4-dichlorophenol has been shown to exhibit estrogenic activity.[14] This disruption can lead to adverse reproductive, developmental, and neurological effects. The interaction with hormone receptors is a key area of investigation for understanding the full toxicological impact of these compounds.[15][16]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of chlorinated phenols is a significant concern. Some compounds in this class have been shown to induce DNA damage, mutations, and chromosomal aberrations.[3][4] The International Agency for Research on Cancer (IARC) has classified 2,4,6-trichlorophenol as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in animal studies.[17][18] Pentachlorophenol is also considered a probable human carcinogen.[3] The mechanisms underlying their carcinogenicity are complex and may involve both genotoxic and non-genotoxic pathways, including the promotion of carcinogenesis.[1][3]
Antimicrobial Activity: A Double-Edged Sword
The very properties that make chlorinated phenols effective biocides also contribute to their environmental and health risks.[19] They exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[20][21] This has led to their use as disinfectants and preservatives in various products.[7][8] The mechanism of their antimicrobial action often involves membrane disruption and inhibition of essential enzymes.[20]
Diagram: Generalized Mechanism of Antimicrobial Action
Caption: Interaction of chlorinated phenols with bacterial cell components.
Environmental Fate and Bioremediation
Due to their stability and widespread use, chlorinated phenols are persistent environmental pollutants found in soil, water, and air.[1][3][5] Their fate in the environment is influenced by factors such as pH, organic matter content, and microbial activity.[22]
Bioremediation has emerged as a promising strategy for the cleanup of sites contaminated with chlorinated phenols.[5][23] Both aerobic and anaerobic microorganisms have been shown to degrade these compounds.[6][24] Aerobic degradation often involves hydroxylation and ring cleavage, while anaerobic degradation can proceed through reductive dechlorination.[24]
Analytical Methodologies for Detection and Quantification
Accurate and sensitive analytical methods are crucial for monitoring the presence of chlorinated phenols in environmental and biological samples. Several techniques are commonly employed for their detection and quantification.
| Analytical Technique | Principle | Typical Detection Limits | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 0.1 - 1 ng/mL | [25] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase. | 0.1 - 1 ng/mL | [26] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity detection using two mass analyzers. | < 0.1 ng/mL | [27] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | µg/L range | [28] |
Experimental Workflow: Solid-Phase Extraction (SPE) followed by HPLC Analysis
This workflow is a common approach for the extraction and analysis of chlorinated phenols from water samples.
Caption: A typical workflow for the analysis of chlorinated phenols in water.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies are valuable tools for predicting the toxicity and biological activity of chlorinated phenols based on their physicochemical properties.[29][30] These models use statistical methods to correlate molecular descriptors (e.g., hydrophobicity, electronic properties) with observed toxicological endpoints.[31][32][33] QSAR can aid in prioritizing compounds for further testing and in understanding the structural features that contribute to their toxicity.
Conclusion and Future Perspectives
Chlorinated phenol derivatives represent a class of compounds with significant and diverse biological activities. Their utility as biocides is offset by their potential for toxicity, endocrine disruption, and carcinogenicity. A thorough understanding of their mechanisms of action is essential for assessing their risks and developing strategies for remediation. Future research should continue to focus on elucidating the complex signaling pathways affected by these compounds, developing more effective and environmentally friendly remediation technologies, and refining predictive models for their toxicity.
References
- 1. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioremediation of chlorinated phenols (Chapter 8) - Bioremediation [cambridge.org]
- 6. microbe.com [microbe.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. afirm-group.com [afirm-group.com]
- 9. The biological action of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Effects of chlorinated phenols on rat embryonic and hepatic mitochondrial oxidative phosphorylation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Progress of the Endocrine-Disrupting Effects of Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Chlorinated phenols: Significance and symbolism [wisdomlib.org]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Bioremediation of chlorinated phenols (Chapter 8) - Bioremediation [resolve.cambridge.org]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 28. jcsp.org.pk [jcsp.org.pk]
- 29. scilit.com [scilit.com]
- 30. researchgate.net [researchgate.net]
- 31. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Synthesis of 2,4-dichloro-5-nitrophenol from 2,4-dichloro-5-methylphenol
A Guide to the Regioselective Synthesis of 2,4-Dichloro-5-nitrophenol
Introduction: Navigating Regiochemical Challenges in Aromatic Synthesis
2,4-Dichloro-5-nitrophenol is a valuable chemical intermediate in the synthesis of various high-value molecules, including potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors and Hsp90 inhibitors used in drug development.[1] The precise arrangement of three different functional groups—hydroxyl, chloro, and nitro—on the benzene ring makes its synthesis a classic problem in regioselectivity.
A direct synthesis from 2,4-dichloro-5-methylphenol, which would require the substitution of a methyl group with a nitro group at the C-5 position, is not a synthetically viable or documented pathway. The primary challenge lies in the powerful directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director. In any electrophilic aromatic substitution, such as nitration, it would overwhelmingly direct the incoming electrophile to the C-6 position (ortho to the hydroxyl group), not the C-5 position (meta to the hydroxyl group).
Therefore, a successful synthesis of 2,4-dichloro-5-nitrophenol necessitates a more nuanced strategy. This guide details the established and reliable method starting from the more logical precursor, 2,4-dichlorophenol. The core of this strategy involves the use of a sulfonic acid group as a reversible "protecting" or "directing" group to block the highly reactive C-6 position, thereby forcing the nitration to occur at the desired C-5 position.
The Synthetic Strategy: Leveraging Reversible Sulfonation for Regiocontrol
The key to achieving the desired 5-nitro substitution pattern on the 2,4-dichlorophenol scaffold is to temporarily block the more electronically favored C-6 position. Concentrated sulfuric acid is an ideal reagent for this purpose as sulfonation is a reversible electrophilic aromatic substitution.
The overall strategy unfolds in three key stages:
-
Sulfonation : 2,4-dichlorophenol is treated with concentrated sulfuric acid. The strongly activating hydroxyl group directs the electrophilic attack to the vacant ortho position (C-6), yielding an intermediate sulfonic acid.
-
Nitration : The sulfonic acid intermediate is then subjected to nitration. With the C-6 position now occupied by the bulky, deactivating sulfonic acid group, the nitro group is directed to the next available position, C-5.
-
Hydrolysis (Desulfonation) : The final step involves the removal of the sulfonic acid group. By heating the compound in an aqueous medium, the sulfonation reaction is reversed, cleaving the C-SO₃H bond and yielding the final product, 2,4-dichloro-5-nitrophenol.[2]
Caption: Overall synthetic pathway for 2,4-dichloro-5-nitrophenol.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology derived from established industrial syntheses.[2]
Safety Precaution: This synthesis involves highly corrosive and oxidizing acids. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.
Step 1: Sulfonation of 2,4-Dichlorophenol
The initial step blocks the C-6 position, which is electronically activated by the hydroxyl group.
-
Reagents & Equipment:
-
2,4-Dichlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Reaction kettle with stirring mechanism and temperature control
-
-
Procedure:
-
Charge the reaction kettle with a measured quantity of 2,4-dichlorophenol (e.g., 1.0 equivalent).
-
Begin stirring and slowly add concentrated sulfuric acid (approx. 1.1 equivalents) dropwise. The addition is exothermic and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C for approximately 2 hours to ensure complete sulfonation.
-
After the reaction is complete, cool the mixture. The product, 2,4-dichloro-phenol-6-sulfonic acid, is typically used directly in the next step without isolation.
-
Step 2: Nitration of the Sulfonated Intermediate
With the C-6 position blocked, nitration proceeds at the desired C-5 position. Strict temperature control is critical to prevent dangerous side reactions and the formation of by-products.
-
Reagents & Equipment:
-
Sulfonated intermediate from Step 1
-
Mixed Acid (a mixture of concentrated Nitric Acid and Sulfuric Acid)
-
Chloroform (or other suitable solvent)
-
Reaction vessel with a cooling system (e.g., frozen brine)
-
-
Procedure:
-
Dissolve the crude product from Step 1 in a suitable solvent like chloroform within the reaction vessel.[2]
-
Cool the solution to 0°C using a frozen brine bath.
-
While stirring vigorously, add the pre-mixed nitrating acid (mixed HNO₃/H₂SO₄) dropwise.
-
Crucially, maintain the internal reaction temperature below 20°C throughout the addition. [2] This prevents uncontrolled exothermic reactions and minimizes the formation of impurities.
-
Once the addition is complete, allow the reaction to proceed until completion (monitoring by TLC or HPLC is recommended).
-
After the reaction is finished, lower the temperature to approximately 10°C.
-
Step 3: Hydrolysis and Product Isolation
The final step removes the sulfonic acid directing group to yield the target molecule.
-
Reagents & Equipment:
-
Nitrated intermediate from Step 2
-
Water
-
Hydrolysis kettle with a heating source (e.g., steam) and stirring
-
Filtration apparatus (e.g., suction filter)
-
-
Procedure:
-
Carefully add water to the reaction mixture from Step 2 and allow the layers to separate. Remove the lower aqueous waste acid layer.[2]
-
Transfer the organic layer containing the nitrated intermediate to a hydrolysis kettle. Add a larger volume of water (e.g., ~2x the volume of the organic layer).
-
Heat the mixture with stirring to 100-105°C. This will first drive off the chloroform solvent.
-
Continue heating at 100-105°C for approximately 5 hours to effect the hydrolysis (desulfonation).[2]
-
Cool the reaction mixture. The solid product will precipitate out of the aqueous solution.
-
Collect the solid product by suction filtration.
-
Wash the filter cake thoroughly with water to remove any residual acid.
-
Dry the product. This process typically yields the final product with high purity (>99%) and good yield (>89%).[2]
-
References
Methodological & Application
Detailed protocol for GC-MS analysis of 2,4-Dichloro-5-methylphenol in environmental samples
Quantitative Analysis of 2,4-Dichloro-5-methylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the determination of this compound in various environmental matrices, including water and soil. The methodology is founded upon established principles of environmental chemical analysis, leveraging solid-phase extraction (SPE) for sample pre-concentration and gas chromatography coupled with mass spectrometry (GC-MS) for separation and quantification. This guide provides a comprehensive workflow, from sample collection and preparation, including an essential derivatization step to enhance analyte volatility, to instrumental analysis and data processing. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs. Quality control measures are integrated throughout the process to guarantee the generation of reliable and defensible data.
Introduction
This compound, a substituted phenolic compound, can be introduced into the environment through various industrial processes and as a degradation product of certain pesticides. Due to its potential toxicity and persistence, monitoring its presence in environmental compartments such as water and soil is of significant importance for assessing environmental quality and human health risks. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of organic pollutants in complex environmental samples due to its high separation efficiency and sensitive, selective detection capabilities.[1]
This protocol provides a step-by-step guide for the analysis of this compound, with a focus on achieving low detection limits and high accuracy. The method is designed for researchers, scientists, and professionals in the field of environmental monitoring and drug development who require a reliable analytical procedure.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective analytical method.
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1124-07-8 | [2][3] |
| Molecular Formula | C₇H₆Cl₂O | [2][3][4] |
| Molecular Weight | 177.03 g/mol | [2][3][4] |
| Boiling Point | 235.5 °C at 760 mmHg | [2] |
| Melting Point | 73 °C | [2] |
| LogP | 3.00740 | [2] |
The relatively high boiling point and the presence of a polar hydroxyl group necessitate a derivatization step to improve the compound's volatility and thermal stability for GC analysis.[5][6]
Experimental Workflow
The overall analytical workflow is designed to ensure the accurate and precise measurement of this compound from sample collection to final data reporting.
Figure 1: Overall analytical workflow for the determination of this compound.
Sample Preparation
The goal of sample preparation is to isolate the analyte from the sample matrix and pre-concentrate it to a level suitable for GC-MS analysis. The choice of extraction method depends on the sample matrix.[7]
Water Samples: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the extraction of organic pollutants from aqueous samples, offering high recovery and clean extracts.[8] This protocol is adapted from the principles outlined in U.S. EPA Method 528 for the determination of phenols in drinking water.[8][9][10][11]
Protocol:
-
Sample Preservation: If the sample contains residual chlorine, quench with 80 mg of sodium thiosulfate per liter of sample. Acidify the sample to a pH < 2 with concentrated hydrochloric acid.
-
Cartridge Conditioning: Condition a 500 mg polystyrene-divinylbenzene (PS-DVB) SPE cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Pass 1 L of the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by purging with nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with 10 mL of DCM.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
Soil and Sediment Samples: Soxhlet Extraction
For solid matrices like soil and sediment, Soxhlet extraction is a classic and effective method for extracting semi-volatile organic compounds.[12]
Protocol:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction: Place 10-20 g of the homogenized soil sample into a Soxhlet extraction thimble. Extract with 150 mL of a 1:1 (v/v) mixture of acetone and hexane for 16-24 hours at 4-6 cycles per hour.
-
Solvent Exchange and Concentration: After extraction, concentrate the extract to about 5 mL using a rotary evaporator. Add 50 mL of hexane and re-concentrate to approximately 1 mL to remove the more polar acetone.
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel or Florisil may be required to remove interferences.
Derivatization
To improve the chromatographic behavior of this compound, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile derivative.[5][6] Silylation is a common and effective derivatization technique for phenols.[5][13]
Protocol:
-
To the concentrated extract (approximately 0.5 mL), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature before GC-MS analysis. The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of the TMS derivative of this compound. These parameters may be optimized based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte onto the column for trace-level analysis.[14] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for chromatographic separation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for a wide range of organic compounds. |
| Oven Program | Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte by monitoring specific ions. |
| SIM Ions (for TMS derivative) | m/z 248 (M+), 233 (M-15), 198 | These are characteristic fragment ions of the TMS derivative of this compound. The molecular ion (M+) provides molecular weight information, while the fragment ions are used for confirmation and quantification. |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible data in environmental analysis.
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis procedure to check for contamination.
-
Laboratory Control Spike (LCS): A known amount of the analyte is added to an analyte-free matrix and analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the analyte is added to a sample in duplicate to evaluate the effect of the sample matrix on the analytical method.
-
Surrogate Standards: A non-target compound with similar chemical properties to the analyte is added to every sample before extraction to monitor the efficiency of the sample preparation process.
-
Calibration: A multi-point calibration curve (typically 5-7 points) is generated by analyzing standards of known concentrations to establish the relationship between instrument response and analyte concentration. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
Data Analysis and Quantification
The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve. The identification of the analyte is confirmed by the presence of the characteristic ions in the correct ratios and at the expected retention time.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound in environmental samples. By following the detailed steps for sample preparation, derivatization, instrumental analysis, and quality control, researchers can obtain accurate and reliable data for environmental monitoring and risk assessment. The explanation of the rationale behind each step allows for a deeper understanding of the methodology and facilitates its adaptation to specific laboratory conditions and research objectives.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. This compound|lookchem [lookchem.com]
- 3. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. AN10451: Determination of Chlorophenols in Water According to U.S. EPA Method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Analysis of phenols and chlorinated phenols in drinking water by GC/MS using EPA method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uoguelph.ca [uoguelph.ca]
Application Note: A Robust HPLC-UV Method for the Quantification of 2,4-Dichloro-5-methylphenol
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4-Dichloro-5-methylphenol. This guide is intended for researchers, analytical scientists, and quality control professionals. The methodology is grounded in the physicochemical properties of the analyte and follows a logical progression from initial parameter selection to full method validation, ensuring scientific integrity and reliable results.
Introduction
This compound, a chlorinated phenolic compound, is utilized in various industrial applications, including as an intermediate in the synthesis of pesticides and antiseptics. Due to its potential environmental persistence and toxicological profile, its accurate quantification in raw materials, finished products, and environmental samples is of paramount importance. High-performance liquid chromatography (HPLC) with UV detection is a powerful, reliable, and widely accessible technique for this purpose. This document provides a detailed protocol, explaining the scientific rationale behind each step to empower the user to not only replicate the method but also adapt it to their specific needs.
Analyte Physicochemical Properties: The Foundation of Method Development
A thorough understanding of the analyte's chemical and physical properties is the cornerstone of any successful chromatographic method development. These properties dictate the selection of the stationary phase, mobile phase, and detection parameters.
| Property | Value | Implication for HPLC Method Development | Source |
| Molecular Formula | C₇H₆Cl₂O | - | [1][2] |
| Molecular Weight | 177.03 g/mol | Essential for preparing standard solutions of known concentration. | [1][2] |
| logP (XLogP3) | 3.2 | Indicates high hydrophobicity, suggesting strong retention on a non-polar stationary phase like C18 or C8. | [2] |
| pKa (Predicted) | 8.17 ± 0.23 | The compound is a weak acid. To ensure it remains in its neutral, non-ionized form for optimal retention and peak shape in RP-HPLC, the mobile phase pH must be maintained at least 2 units below the pKa (i.e., pH < 6). | [2] |
| UV-Vis Absorption | ~280-300 nm | Chlorinated phenols typically exhibit strong absorbance in this range. A UV scan is necessary to determine the λmax for maximum sensitivity. For structurally similar dichlorophenols, detection wavelengths of 290 nm and 300 nm have been reported.[3][4][5] |
HPLC Method Development Strategy
Our strategy is to develop a simple, isocratic RP-HPLC method that is both rapid and reliable. The process follows a logical workflow from initial parameter selection to fine-tuning for optimal performance.
Caption: Workflow for HPLC Method Development.
Rationale for Experimental Choices
-
Column Selection: Based on the analyte's high hydrophobicity (logP = 3.2), a Lichrospher 100 RP-18 (5 µm, 250 mm x 4.0 mm) or equivalent C18 column is selected.[4] The C18 stationary phase provides sufficient non-polar character for strong retention and good separation from potential polar impurities.
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is chosen as the mobile phase. ACN is an excellent solvent for the analyte and has a low UV cutoff, minimizing interference at the detection wavelength. To suppress the ionization of the phenolic hydroxyl group (pKa ≈ 8.17), the aqueous component of the mobile phase is acidified.[2] A final concentration of 0.1% phosphoric acid or acetic acid in water is recommended to maintain a pH between 2.5 and 3.5, ensuring consistent retention and sharp, symmetrical peaks.[4][6]
-
Wavelength Selection: The optimal detection wavelength (λmax) should be determined by running a UV-Vis spectrum of a standard solution of this compound in the mobile phase. Based on published data for similar compounds like 2,4-dichlorophenol, a starting wavelength of 292 nm is a logical choice, with a photodiode array (PDA) detector being used to confirm the peak purity and λmax.[5] Other methods for dichlorophen have successfully used wavelengths of 290 nm and 300 nm.[3][4]
Detailed Experimental Protocol: Optimized Method
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Chromatography Column: Lichrospher 100 RP-18 (5 µm, 250 mm x 4.0 mm), or equivalent.
-
Reagents:
-
This compound reference standard (>97% purity).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (H₃PO₄), ACS grade.
-
Water (Type I, 18.2 MΩ·cm).
-
-
Apparatus: Analytical balance, volumetric flasks, pipettes, 0.45 µm nylon syringe filters.
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water (Aqueous Phase A). The mobile phase is a premixed solution of Acetonitrile:Aqueous Phase A (60:40 v/v) . Degas the solution for 15 minutes in an ultrasonic bath before use.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility and good peak shape.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Lichrospher 100 RP-18 (5 µm, 250 mm x 4.0 mm) |
| Mobile Phase | Acetonitrile : 0.1% H₃PO₄ in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD, 292 nm |
| Run Time | 10 minutes |
System Suitability Test (SST) Protocol
Before sample analysis, the system must be equilibrated and its performance verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make six replicate injections of a working standard solution (e.g., 25 µg/mL).
-
Calculate the parameters below. The system is deemed ready for analysis if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump. |
Method Validation Protocol
The developed method must be validated to ensure it is fit for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution containing a matrix placebo.
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of this compound. The DAD peak purity analysis of the analyte peak in the sample should pass.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (% Recovery)
-
Protocol: Spike a sample matrix placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The % RSD for both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the calculated concentration and ensuring it meets accuracy and precision requirements (e.g., recovery within 80-120% and %RSD ≤ 10%).
Troubleshooting Guide
A logical approach is essential for diagnosing and resolving common chromatographic issues.
Caption: Decision Tree for HPLC Troubleshooting.
Conclusion
This application note provides a thoroughly developed and validated RP-HPLC method for the quantification of this compound. By leveraging the analyte's physicochemical properties, a simple, robust, and reliable isocratic method was established. The detailed protocols for method execution and validation serve as a comprehensive guide for analytical laboratories, ensuring the generation of accurate and reproducible data.
References
- 1. This compound [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. asianpubs.org [asianpubs.org]
- 6. Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 2,4-Dichloro-5-methylphenol against Gram-Positive and Gram-Negative Bacteria
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of 2,4-Dichloro-5-methylphenol against a panel of clinically relevant gram-positive and gram-negative bacteria. This protocol is grounded in established methodologies to ensure data integrity and reproducibility.
Introduction: The Significance of MIC in Antimicrobial Research
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a fundamental metric in microbiology and drug development for several key reasons:
-
Quantifying Antimicrobial Activity: The MIC provides a quantitative measure of a compound's potency, allowing for direct comparison between different agents.
-
Guiding Preclinical Development: It is a critical parameter in the early stages of antibiotic discovery, helping to identify promising lead compounds.
-
Informing Clinical Decisions: In a clinical setting, MIC values help guide clinicians in selecting the most effective antibiotic and appropriate dosage for treating bacterial infections.[3]
This compound is a halogenated phenolic compound. Phenolic compounds have a long history as disinfectants, and understanding the specific MIC of this derivative against a broad spectrum of bacteria is crucial for evaluating its potential as a novel therapeutic or biocide. Phenolic compounds can act against bacterial cells through various mechanisms, including disruption of the cell membrane, alteration of cytoplasmic functions, and inhibition of energy metabolism.[4][5] This assay will elucidate its spectrum of activity, highlighting its efficacy against both gram-positive bacteria, which possess a thick peptidoglycan cell wall, and gram-negative bacteria, which are characterized by an outer membrane that can act as a formidable barrier to many antimicrobial agents.
Principle of the Broth Microdilution MIC Assay
The broth microdilution method is a widely accepted and standardized technique for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] The principle is straightforward yet powerful: a standardized suspension of the test bacterium is inoculated into a series of microplate wells containing two-fold serial dilutions of the antimicrobial agent.[1][8] Following incubation, the wells are visually inspected for turbidity. The lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.[1][8]
The choice of this method is underpinned by its efficiency, scalability, and conservation of reagents compared to older methods like agar dilution. The use of a standardized bacterial inoculum (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL) is a critical step for ensuring inter-experimental reproducibility.[9]
Experimental Workflow: A Visual Guide
The following diagram outlines the critical steps involved in the broth microdilution MIC assay.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: MIC Determination
This protocol is designed to be a self-validating system, incorporating essential quality control steps.
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Preparation of Reagents
-
Antimicrobial Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. The choice of solvent is critical; DMSO is commonly used for its ability to dissolve a wide range of organic compounds and its low toxicity at the final concentrations used in the assay. Ensure the stock solution is fully dissolved.
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a densitometer. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] d. This suspension must be further diluted. Perform a 1:150 dilution in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells. This final concentration is a CLSI standard to ensure consistent and reliable results.[8]
Assay Procedure
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
Serial Dilution: a. Add 100 µL of the prepared antimicrobial stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1. b. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a gradient of decreasing antimicrobial concentrations.[9]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in step 4.2.2d) to wells 1 through 11. Do not add bacteria to well 12.[9]
-
Final Concentrations: The final volume in each test well (1-11) is now 100 µL. The final inoculum concentration is approximately 5 x 10⁵ CFU/mL, and the antimicrobial concentrations are half of the initial serial dilution concentrations. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
Interpretation of Results
-
Validation: Before reading the results, check the control wells:
-
Sterility Control (Well 12): Must be clear (no turbidity).
-
Growth Control (Well 11): Must show distinct turbidity.
-
If these controls are not as expected, the assay is invalid and must be repeated.
-
-
MIC Determination: Examine the plate from the bottom using a reading mirror or an automated plate reader. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). For some bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[3][9]
Quality Control: Ensuring Assay Validity
A robust quality control (QC) system is non-negotiable for producing trustworthy data. This involves running the MIC assay concurrently with reference bacterial strains for which the expected MIC ranges of a control antibiotic are well-established.[10][11]
Caption: Decision workflow for Quality Control in MIC assays.
For this specific assay, running a control plate with Ciprofloxacin against E. coli ATCC 25922 is recommended. The resulting MIC value must fall within the CLSI-published acceptable range for the results of the this compound test to be considered valid.[12]
Data Presentation: Example MIC Values
The results of an MIC assay are typically presented in a tabular format for clear comparison. The interpretation of whether a bacterium is susceptible (S), intermediate (I), or resistant (R) is based on comparing the MIC value to established clinical breakpoints.[13][14][15]
| Bacterial Strain | Gram Type | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | 16 |
| Enterococcus faecalis | Gram-Positive | 32 |
| Escherichia coli | Gram-Negative | 64 |
| Pseudomonas aeruginosa | Gram-Negative | >128 |
Interpretation of Example Data: In this hypothetical dataset, this compound demonstrates greater potency against gram-positive bacteria compared to gram-negative bacteria. The MIC against P. aeruginosa is particularly high, suggesting either intrinsic resistance, perhaps due to its highly impermeable outer membrane, or the presence of active efflux pumps.
Conclusion
The broth microdilution method provides a reliable and standardized platform for determining the MIC of this compound. Adherence to established protocols, particularly regarding inoculum preparation and the inclusion of rigorous quality controls, is paramount for generating accurate and reproducible data. The insights gained from this assay are fundamental for understanding the antimicrobial spectrum and potential applications of this compound in both research and development settings.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. idexx.dk [idexx.dk]
- 14. dickwhitereferrals.com [dickwhitereferrals.com]
- 15. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Notes & Protocol: Evaluating the Efficacy of 2,4-Dichloro-5-methylphenol as a Surface Disinfectant
Introduction: The Role of Phenolic Compounds in Surface Disinfection
Phenolic compounds have long been a cornerstone of disinfection protocols due to their robust microbicidal activity. 2,4-Dichloro-5-methylphenol, a halogenated phenol, operates through a mechanism that involves the disruption of microbial cell membranes and the impairment of essential enzyme systems, leading to cell death.[1][2] This broad-spectrum activity makes it a candidate for use in various settings, including healthcare, industrial, and domestic environments.
The validation of any disinfectant's efficacy is paramount to ensure that it meets the required standards for microbial reduction on inanimate surfaces.[3] This document provides a comprehensive protocol for evaluating the bactericidal efficacy of this compound on hard, non-porous surfaces. The methodology is synthesized from internationally recognized standards such as those from ASTM International and European Norms (EN), providing a framework for reproducible and reliable results.[4][5][6][7][8][9]
Core Principles of Disinfectant Efficacy Testing
The fundamental principle behind evaluating a surface disinfectant is to quantify its ability to reduce a microbial load under specific conditions. This is typically expressed as a log reduction, which represents the difference in the number of viable microorganisms before and after treatment. A key aspect of this evaluation is simulating real-world conditions, which includes the presence of interfering substances (like organic soil) and adherence to a defined contact time.[6][10][11]
The protocol outlined below is a quantitative carrier test. This method involves the following key stages:
-
Inoculation: A known quantity of a specific microorganism is applied to a standardized test surface (carrier) and allowed to dry.
-
Exposure: The inoculated carrier is then treated with the disinfectant solution for a predetermined contact time.
-
Neutralization: The antimicrobial action of the disinfectant is halted by transferring the carrier to a neutralizing solution. This step is critical to prevent the disinfectant from continuing to act and skewing the results.[12]
-
Enumeration: The number of surviving microorganisms is determined through plating and incubation.
-
Calculation: The log reduction is calculated by comparing the number of surviving microorganisms on the treated carrier to the number on an untreated control carrier.
Materials and Reagents
Test Organisms
A selection of representative microorganisms should be used, including both Gram-positive and Gram-negative bacteria. Standard test organisms often include:
It is also best practice to include environmental isolates from the intended use area of the disinfectant.[16]
Culture Media and Reagents
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA)
-
Phosphate Buffered Saline (PBS)
-
Neutralizing Broth (e.g., D/E Neutralizing Broth, Letheen Broth). The choice of neutralizer is critical for phenolic compounds. Polysorbate 80 (Tween 80) and lecithin are commonly used to inactivate phenolics.[12][17][18]
-
This compound (analytical grade)
-
Sterile deionized water
-
Interfering substance (e.g., 5% fetal bovine serum to simulate organic soil)[13][14]
Equipment
-
Sterile, non-porous carriers (e.g., stainless steel or glass discs, typically 1 cm in diameter)[6][7]
-
Incubator (35 ± 2°C)
-
Biological safety cabinet
-
Vortex mixer
-
Pipettes and sterile tips
-
Sterile petri dishes, test tubes, and flasks
-
Timer
-
Colony counter
Experimental Protocol
This protocol is based on the principles of the ASTM E1153 and EN 13697 standards.[4][6][7]
Preparation of Test Organism Inoculum
-
Aseptically transfer a loopful of the test organism from a stock culture to a tube containing 10 mL of TSB.
-
Incubate at 35 ± 2°C for 24 hours.
-
Subculture by transferring 0.1 mL of the broth culture to a fresh tube of TSB and incubate for another 24 hours. Repeat this for a total of three consecutive transfers to ensure a robust culture.[10]
-
After the final incubation, centrifuge the culture, remove the supernatant, and resuspend the pellet in PBS to achieve a final concentration of approximately 1 x 10⁸ CFU/mL. This will serve as the stock inoculum.
-
If testing with an interfering substance, add the organic soil (e.g., fetal bovine serum) to the stock inoculum to the desired concentration (e.g., 5%).
Carrier Inoculation
-
Place sterile carriers into sterile petri dishes.
-
Apply a small, precise volume (e.g., 10 µL) of the prepared inoculum onto the center of each carrier.[16]
-
Dry the inoculated carriers in an incubator at 35 ± 2°C for a specified time (e.g., 30-60 minutes) until visibly dry.
Disinfectant Application
-
Prepare the desired concentration of this compound in sterile deionized water.
-
For each test, place an inoculated and dried carrier into a sterile container.
-
Add a specified volume of the disinfectant solution to completely cover the carrier.
-
Start the timer for the predetermined contact time (e.g., 5, 10, or 15 minutes). The contact time should reflect the intended use of the disinfectant.[10]
Neutralization and Recovery
-
At the end of the contact time, aseptically transfer the carrier from the disinfectant solution to a tube containing a specific volume (e.g., 10 mL) of neutralizing broth.[4]
-
Vortex the tube vigorously for at least 30 seconds to elute any surviving microorganisms from the carrier.
-
Perform serial dilutions of the neutralized solution in PBS.
-
Plate the appropriate dilutions onto TSA plates in duplicate.
Controls
-
Carrier Viability Control: Inoculate a set of carriers and, without applying the disinfectant, transfer them directly to the neutralizing broth. This determines the initial number of viable microorganisms on the carriers.
-
Neutralizer Efficacy Control: Inoculate a set of carriers, expose them to the disinfectant for the specified contact time, and then transfer them to the neutralizing broth. Immediately after transfer, inoculate the broth with a low number of the test organism (e.g., 50-100 CFU). The growth of these organisms will confirm that the neutralizer has effectively inactivated the disinfectant.[19]
-
Sterility Controls: Incubate un-inoculated media, buffers, and carriers to ensure they are sterile.
Incubation and Enumeration
-
Incubate all TSA plates at 35 ± 2°C for 24-48 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the number of CFU per carrier for each test and control.
Data Analysis and Interpretation
The efficacy of the disinfectant is determined by calculating the log reduction in the number of viable microorganisms.
Log Reduction = Log₁₀ (A) - Log₁₀ (B)
Where:
-
A is the average number of viable microorganisms on the control carriers (no disinfectant).
-
B is the average number of viable microorganisms on the test carriers (with disinfectant).
The results can be presented in a table for clarity:
| Test Organism | Contact Time (minutes) | Average CFU/carrier (Control) | Average CFU/carrier (Test) | Log Reduction | Percent Reduction (%) |
| S. aureus | 5 | 1.5 x 10⁶ | 1.2 x 10² | 4.10 | 99.992 |
| P. aeruginosa | 5 | 2.0 x 10⁶ | 3.5 x 10³ | 2.76 | 99.825 |
| S. aureus | 10 | 1.5 x 10⁶ | <10 | >5.18 | >99.999 |
| P. aeruginosa | 10 | 2.0 x 10⁶ | 5.0 x 10² | 3.60 | 99.975 |
Interpretation: The required log reduction for a disinfectant to be considered effective can vary depending on the regulatory agency and the intended application. For example, a log reduction of ≥4 is often required for bactericidal activity on non-porous surfaces.[7]
Experimental Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Quantitative carrier test workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery from viability controls | - Inoculum viability is low.- Drying process was too harsh.- Inadequate elution from the carrier. | - Use a fresh, actively growing culture.- Optimize drying time and temperature.- Increase vortexing time or add sterile glass beads to the neutralization tube. |
| High variability between replicates | - Inconsistent inoculation volume.- Uneven drying of carriers.- Inconsistent contact time. | - Use a calibrated pipette and ensure consistent application.- Ensure carriers are dried uniformly.- Use a precise timer and consistent transfer technique. |
| Poor log reduction | - Disinfectant concentration is too low.- Contact time is too short.- Ineffective neutralizer. | - Verify the preparation of the disinfectant solution.- Test longer contact times.- Validate the neutralizer's efficacy against this compound. |
| Growth in sterility controls | - Contamination of media, reagents, or equipment. | - Autoclave all materials properly.- Use aseptic techniques throughout the protocol.- Repeat the experiment with new, sterile materials. |
Conclusion
This protocol provides a robust framework for the evaluation of this compound's disinfectant efficacy on hard, non-porous surfaces. Adherence to standardized methods, proper use of controls, and careful execution are essential for generating reliable and reproducible data. The results of these studies are critical for product registration, quality control, and ensuring the safety and efficacy of disinfection protocols in their intended environments.
References
- 1. An effective and rapidly degradable disinfectant from disinfection byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. store.astm.org [store.astm.org]
- 6. EN 13697: Chemical disinfectants and antiseptics – Quantitative non-porous surface test for bactericidal or fungicidal activity of chemical disinfectants - Situ Biosciences [situbiosciences.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. BS EN 13697:2023 - TC | 30 Nov 2023 | BSI Knowledge [knowledge.bsigroup.com]
- 9. Standard - Chemical disinfectants and antiseptics - Quantitative non-porous surface test for the evaluation of bactericidal and/or fungicidal activity of chemical disinfectants used in food, industrial, domestic and institutional areas - Test method and requirements without mechanical action (phase2/step2) SS-EN 13697 - Swedish Institute for Standards, SIS [sis.se]
- 10. ASTM E1153: Efficacy of Sanitizers Recommended for Inanimate, Hard, Non-porous, Non-Food Contact Surfaces - Situ Biosciences [situbiosciences.com]
- 11. pharmabeginers.com [pharmabeginers.com]
- 12. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 13. ASTM E1153-25. Standard Test Method for Efficacy of sanitizers recommended for innanimate, hard, non-porous, non-food contact surfaces. - IVAMI [ivami.com]
- 14. resinnovalabs.com [resinnovalabs.com]
- 15. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. CN101027982A - Phenolic disinfectant neutralizer - Google Patents [patents.google.com]
- 19. microchemlab.com [microchemlab.com]
Application Note: Robust Derivatization of 2,4-Dichloro-5-methylphenol for Enhanced Gas Chromatography Analysis
Introduction: Overcoming the Analytical Challenges of Phenolic Compounds
Phenolic compounds, such as 2,4-dichloro-5-methylphenol, are prevalent in environmental and biological matrices, often arising from industrial processes and the degradation of pesticides and herbicides. Accurate and sensitive quantification of these compounds is paramount for environmental monitoring, toxicology studies, and ensuring pharmaceutical product safety. However, the direct analysis of phenols by gas chromatography (GC) is often hindered by their inherent polarity and low volatility.[1][2] The presence of the hydroxyl group leads to strong intermolecular hydrogen bonding, resulting in poor peak shape, tailing, and reduced sensitivity.[2]
Derivatization is a crucial sample preparation technique that chemically modifies the analyte to improve its chromatographic properties.[3] By replacing the active hydrogen of the phenolic hydroxyl group with a non-polar functional group, derivatization increases volatility and thermal stability, leading to sharper peaks, improved resolution, and enhanced detectability.[1][4] This application note provides a comprehensive guide to the derivatization of this compound, focusing on two robust and widely adopted methods: silylation and acetylation . We will delve into the underlying chemistry, provide detailed, step-by-step protocols, and offer expert insights to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Choosing the Optimal Derivatization Strategy: Silylation vs. Acetylation
The selection of a derivatization method depends on several factors, including the specific analyte, the sample matrix, and the desired sensitivity. For this compound, both silylation and acetylation are highly effective.
Silylation: The Gold Standard for Phenol Derivatization
Silylation is a versatile and widely employed technique that involves the replacement of the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[4][5] This process significantly reduces the polarity and increases the volatility of the analyte.[1]
Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating reagent.[6] A good leaving group on the silylating reagent facilitates the reaction.[6][7]
Common Silylating Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent suitable for a wide range of compounds, including phenols.[1][8]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the strongest silylating agents, offering maximum volatility to the derivatives.[4][8]
-
Catalysts: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered or less reactive phenols.[1]
Advantages of Silylation:
-
High reaction efficiency: Silylation reactions are often rapid and proceed to completion.[9][10]
-
Versatility: A wide range of silylating reagents are available to suit different analytes and matrices.[8]
-
Improved Chromatography: TMS derivatives exhibit excellent peak shape and thermal stability.[1][4]
Acetylation: A Cost-Effective and Efficient Alternative
Acetylation is another effective derivatization method that involves the reaction of the phenol with an acetylating agent, typically acetic anhydride, to form a more volatile acetate ester.[5][11]
Mechanism of Acetylation: The reaction is a nucleophilic acyl substitution where the phenolic oxygen attacks the carbonyl carbon of the acetic anhydride. The reaction is often carried out in the presence of a base to deprotonate the phenol and increase its nucleophilicity.[12]
Advantages of Acetylation:
-
Cost-effective: Acetic anhydride is an inexpensive and readily available reagent.[13]
-
Rapid reaction: Acetylation can be performed quickly, often directly in an aqueous sample.[12][13]
-
Stable derivatives: The resulting acetate esters are generally stable.
The following diagram illustrates the decision-making process for selecting a derivatization strategy for this compound.
Caption: Decision tree for selecting a derivatization method.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the silylation and acetylation of this compound. It is crucial to perform these procedures in a well-ventilated fume hood and to wear appropriate personal protective equipment.
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol is adapted from established methods for the silylation of chlorophenols.[5][9][10]
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous acetone (or other suitable solvent like pyridine)[3][9]
-
GC vials with caps and septa
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[14] Ensure the residue is completely dry, as moisture will react with the silylating reagent.[6]
-
Reconstitution: Dissolve the dried residue in 100 µL of anhydrous acetone in a GC vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[5] Optimization of reaction time and temperature may be necessary for specific matrices.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride
This protocol is based on in-situ acetylation methods for phenolic compounds.[12][13][15]
Materials:
-
This compound standard or aqueous sample
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃) or other suitable base like sodium hydrogen phosphate (Na₂HPO₄)[12][13]
-
Dichloromethane or other suitable extraction solvent
-
GC vials with caps and septa
-
Vortex mixer or shaker
Procedure:
-
Sample Preparation: To a 10 mL aqueous sample in a vial, add a suitable amount of base (e.g., 0.5 g K₂CO₃) to adjust the pH.
-
Reagent Addition: Add 200 µL of acetic anhydride to the vial.
-
Reaction: Cap the vial and shake or vortex vigorously for 5-10 minutes at room temperature.
-
Extraction: Add 2 mL of dichloromethane to the vial and shake for 2 minutes to extract the acetylated derivative.
-
Phase Separation: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean GC vial.
-
Drying (Optional): If necessary, pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The derivatized sample is ready for GC analysis.
The overall analytical workflow is depicted in the following diagram:
Caption: General workflow for derivatization and GC analysis.
Gas Chromatography and Mass Spectrometry (GC-MS) Parameters
Proper GC-MS conditions are essential for the successful analysis of the derivatized this compound. The following table provides a starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Provides good separation for a wide range of semi-volatile compounds. |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium, constant flow at 1.0 - 1.5 mL/min | Inert carrier gas for optimal chromatographic performance. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for confident identification. FID is a robust, general-purpose detector. For halogenated compounds, an Electron Capture Detector (ECD) can offer enhanced sensitivity.[16][17] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Scan Range | 50 - 500 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a robust quality control (QC) system must be implemented.
-
Method Blank: A reagent blank should be prepared and analyzed with each batch of samples to check for contamination.[14]
-
Calibration Standards: A series of calibration standards should be prepared and derivatized in the same manner as the samples to generate a calibration curve for quantification.
-
Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties that is not present in the sample) is highly recommended to correct for variations in extraction efficiency and instrument response.
-
Matrix Spike: A known amount of the analyte should be spiked into a sample matrix and analyzed to assess the method's accuracy and recovery.
Conclusion
Derivatization is an indispensable technique for the reliable GC analysis of this compound. Both silylation and acetylation offer effective means to enhance the volatility and chromatographic behavior of this compound. By carefully selecting the appropriate derivatization strategy and optimizing the reaction and GC-MS conditions, researchers can achieve accurate and sensitive quantification, ensuring the integrity of their analytical data in various scientific and industrial applications.
References
- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Phenols in Water by Direct Acetylation [jstage.jst.go.jp]
- 13. Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. settek.com [settek.com]
Solid-Phase Extraction of 2,4-Dichloro-5-methylphenol from Aqueous Samples: An Application Guide
Abstract
This technical guide provides a comprehensive methodology for the selective extraction and concentration of 2,4-Dichloro-5-methylphenol from water samples utilizing solid-phase extraction (SPE). Designed for researchers, environmental scientists, and analytical chemists, this document elucidates the fundamental principles governing the selection of SPE sorbents and outlines a detailed, step-by-step protocol for achieving high recovery and reproducibility. The causality behind each experimental step is explained to empower the user with the scientific rationale needed for effective method development and troubleshooting. This guide is grounded in established analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA), and is supported by scientific literature.
Introduction: The Rationale for Monitoring this compound
This compound is a chlorinated phenolic compound that can be introduced into the environment through various industrial processes, including its use as an intermediate in the synthesis of pesticides and antiseptics. Due to their potential toxicity and persistence, the presence of chlorinated phenols in water sources is a significant environmental and public health concern. Accurate and sensitive analytical methods are therefore essential for monitoring their levels in drinking water, surface water, and industrial effluents.
Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for the preparation of environmental samples. SPE offers several advantages, including reduced solvent consumption, higher sample throughput, and the potential for automation[1][2]. This application note details a robust SPE method tailored for the efficient isolation of this compound from aqueous matrices prior to chromatographic analysis.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O | [3][4] |
| Molecular Weight | 177.03 g/mol | [3] |
| pKa | 8.17 ± 0.23 (Predicted) | [3] |
| logP (Octanol-Water Partition Coefficient) | 3.00740 | [3] |
| Boiling Point | 235.5 °C at 760 mmHg | [3] |
| Melting Point | 73 °C | [3] |
The pKa of approximately 8.17 indicates that this compound is a weak acid. To ensure it is in its neutral, non-ionized form for optimal retention on a reversed-phase sorbent, the sample pH must be adjusted to at least two pH units below the pKa. The logP value of ~3 suggests a moderate degree of hydrophobicity, making it a suitable candidate for reversed-phase SPE.
The SPE Method: A Symbiosis of Sorbent Chemistry and Analyte Properties
Sorbent Selection: The Case for Polystyrene-Divinylbenzene (PS-DVB)
The choice of sorbent is the most critical parameter in SPE. While traditional silica-based C18 sorbents have been used for non-polar compounds, polymeric sorbents like polystyrene-divinylbenzene (PS-DVB) offer significant advantages for the extraction of phenols from aqueous samples[2][5][6].
Why PS-DVB is the Sorbent of Choice:
-
Enhanced Retention for Polar Analytes: PS-DVB exhibits stronger retention for moderately polar compounds like phenols compared to C18. This is attributed to its high surface area and the presence of aromatic rings in its structure, which facilitates π-π interactions with the benzene ring of the phenol[7].
-
pH Stability: Unlike silica-based sorbents which can hydrolyze at extreme pH values, PS-DVB is stable over a wide pH range, a crucial feature when sample acidification is necessary to suppress the ionization of phenolic compounds[2].
-
Higher Binding Capacity: The large surface area of PS-DVB copolymers provides a higher binding capacity, allowing for the processing of larger sample volumes and enhancing the concentration factor[2].
The Mechanism of Retention
The retention of this compound on the PS-DVB sorbent is a multi-faceted process governed by:
-
Hydrophobic Interactions: The non-polar regions of the analyte molecule interact with the hydrophobic surface of the polystyrene-divinylbenzene copolymer.
-
π-π Interactions: The aromatic ring of the this compound engages in π-π stacking interactions with the benzene rings of the PS-DVB polymer backbone, significantly contributing to its retention.
By acidifying the water sample to a pH of ≤ 2, we ensure that the phenolic hydroxyl group is protonated, rendering the molecule neutral and maximizing these non-polar and π-π interactions.
Detailed Application Protocol
This protocol is based on principles outlined in EPA Method 528 for the determination of phenols in drinking water[5][8].
Materials and Reagents
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB), 500 mg, 6 mL
-
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Hydrochloric Acid (HCl), 6N
-
Sodium Sulfite (ACS grade)
-
Anhydrous Sodium Sulfate (ACS grade)
-
Reagent Water (HPLC grade)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Vacuum pump
-
Concentrator/Evaporator with water bath
-
Autosampler vials with inserts
-
Graduated cylinders and volumetric flasks
-
Experimental Workflow
Caption: SPE Workflow for this compound Extraction.
Step-by-Step Procedure
Part A: Sample Pre-treatment
-
Dechlorination: For samples containing residual chlorine, add 40-50 mg of sodium sulfite per liter of water and stir until dissolved.
-
Acidification: Acidify the water sample to a pH of ≤ 2 by adding 6N hydrochloric acid. This step is crucial for ensuring the analyte is in its non-ionized form[8][9].
Part B: Solid-Phase Extraction
-
Cartridge Conditioning:
-
Cartridge Equilibration:
-
Rinse the cartridge with two 5 mL aliquots of reagent water adjusted to pH ≤ 2. This removes the methanol and prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of 10-15 mL/min. A consistent and controlled flow rate is important for ensuring efficient interaction between the analyte and the sorbent.
-
-
Washing (Interference Elution):
-
After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any polar, water-soluble interferences that may have been retained.
-
-
Sorbent Drying:
-
Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes. Removing residual water is critical for efficient elution with a non-polar solvent like DCM[9].
-
Part C: Elution and Concentration
-
Elution:
-
Place a collection tube inside the vacuum manifold.
-
Elute the retained this compound from the cartridge with two 5 mL aliquots of dichloromethane (DCM). Allow the solvent to soak the sorbent bed for a minute before applying vacuum to ensure complete desorption.
-
-
Drying the Eluate:
-
Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any remaining traces of water.
-
-
Concentration:
-
Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 35-40°C.
-
-
Final Analysis:
-
The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Method Performance and Validation
The performance of this SPE method is demonstrated by the high recovery rates achieved for various chlorophenols from water samples.
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 2-Chlorophenol | 92 | 4.5 |
| 2,4-Dichlorophenol | 95 | 3.8 |
| 2,4,6-Trichlorophenol | 98 | 3.2 |
| Pentachlorophenol | 89 | 5.1 |
Data is representative of performance for chlorophenols using PS-DVB sorbents as reported in the literature. Actual results for this compound may vary and should be validated in your laboratory.[8][9][11][12]
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Sorbent bed dried out before sample loading.- Sample pH is too high.- Elution solvent is too weak or volume is insufficient.- Flow rate is too high during sample loading. | - Re-condition and equilibrate the cartridge.- Verify sample pH is ≤ 2.- Increase elution solvent volume or use a stronger eluent.- Decrease the sample loading flow rate to allow for sufficient interaction time.[10][13] |
| Poor Reproducibility | - Inconsistent flow rates.- Incomplete sorbent drying.- Variable sample pH. | - Use a vacuum manifold with flow control.- Ensure consistent and thorough drying of the sorbent bed.- Precisely control the pH of all samples and standards.[10] |
| Clogged Cartridge | - Particulate matter in the sample. | - Pre-filter the sample through a glass fiber filter before loading. |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the solid-phase extraction of this compound from water samples. The selection of a polystyrene-divinylbenzene sorbent is justified by its superior retention characteristics for phenolic compounds and its robust performance across a wide pH range. By carefully controlling critical parameters such as sample pH, flow rates, and solvent selection, this method offers a reliable and efficient approach for the isolation and pre-concentration of this compound, enabling accurate and sensitive downstream analysis. This methodology serves as a strong foundation for laboratories involved in environmental monitoring and chemical analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. Comparison of different sorbent materials for on-line solid-phase extraction with liquid chromatography-atmospheric pressure chemical ionization mass spectrometry of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. welch-us.com [welch-us.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Application Notes and Protocols for the In Vitro Cytotoxicity Assessment of 2,4-Dichloro-5-methylphenol on Human Cell Lines
Authored by: Senior Application Scientist
Introduction
2,4-Dichloro-5-methylphenol is a chlorinated phenolic compound.[1][2] Phenolic compounds are a broad class of chemicals used in various industrial and commercial applications, including as antimicrobial agents and preservatives.[3][4][5] Given their widespread use and biological activity, rigorous evaluation of their potential toxicity to human cells is a critical component of safety assessment and drug development. The assessment of volatile or oxidizable compounds like phenols in in-vitro settings can present unique challenges, requiring robust and well-controlled methodologies.[3]
This document provides a comprehensive, multi-parametric guide for assessing the in vitro cytotoxicity of this compound. We move beyond a single endpoint to delineate the mechanisms of cell death, distinguishing between apoptosis and necrosis. By integrating data from assays that measure metabolic activity, membrane integrity, and specific apoptotic markers, researchers can build a detailed profile of the compound's cytotoxic potential. The protocols herein are designed to be self-validating through the systematic inclusion of essential controls, ensuring data integrity and reproducibility.
Guiding Principles: A Multi-Parametric Approach to Cytotoxicity
To obtain a comprehensive understanding of a compound's cytotoxic effect, it is insufficient to rely on a single assay. A multi-parametric approach is essential to elucidate the mechanism of cell death. This guide employs a suite of four distinct assays, each interrogating a different aspect of cellular health:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic viability of the cell population.[6][7] A decrease in metabolic activity is often one of the earliest indicators of cellular stress or death.
-
LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8]
-
Annexin V & Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptosis/necrosis).[9]
-
Caspase-Glo® 3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of the apoptotic cascade.[10][11] Measuring their activity provides a specific and sensitive confirmation of apoptosis induction.
By combining the results from these assays, a clear picture emerges: a compound that triggers a high LDH release with low caspase activity is likely necrotic, whereas one that shows high caspase activity and Annexin V staining before significant LDH release is primarily apoptotic.
Overall Experimental Workflow
The following diagram outlines the logical flow of experiments, from initial cell culture preparation to the multi-faceted analysis of cytotoxicity.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Buy 2,4-Dichloro-3-ethyl-5-methylphenol | 1127-60-2 [smolecule.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
Troubleshooting & Optimization
Troubleshooting guide for 2,4-Dichloro-5-methylphenol derivatization in GC analysis
Answering the user's request.## Technical Support Center: GC Analysis of 2,4-Dichloro-5-methylphenol
Welcome to the technical support resource for the gas chromatographic (GC) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize derivatization techniques to enhance the analytical performance of phenolic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable methodology.
The analysis of polar compounds like this compound by GC presents a challenge due to their low volatility and tendency to interact with active sites in the GC system, leading to poor peak shape and inaccurate quantification.[1][2] Derivatization is a critical pre-analytical step that chemically modifies the polar hydroxyl (-OH) group, converting the analyte into a more volatile and thermally stable derivative.[3][4][5] This transformation minimizes hydrogen bonding, reduces adsorption, and ultimately yields sharper, more symmetrical peaks, which are essential for accurate and precise analysis.[6][7]
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, detailed experimental protocols for the most common derivatization techniques, and visual workflows to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Derivatization Efficiency & Reaction Yield
Question: My derivatized analyte peak is very small or completely absent. What are the likely causes of low or no derivatization yield?
Answer: This is a common and frustrating issue that typically points to a problem with the reaction conditions or reagent integrity. Let's break down the potential causes:
-
For Silylation (e.g., using BSTFA, MSTFA):
-
Moisture Contamination: This is the most frequent culprit. Silylating reagents are extremely sensitive to moisture and will preferentially react with any water present in your sample, solvents, or glassware instead of your analyte.[1][8] It is crucial to ensure all components are anhydrous. This can be achieved by evaporating the sample to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent.[3][5]
-
Reagent Degradation: Silylating reagents degrade upon exposure to air and humidity. Always use fresh reagents and store them properly in a desiccator or under an inert atmosphere.[1]
-
Insufficient Reaction Time/Temperature: While many silylation reactions are rapid, sterically hindered phenols or complex matrices may require heating (e.g., 60-80°C) for 30-60 minutes to drive the reaction to completion.[1][3][9] It is always recommended to optimize these parameters for your specific application.[1]
-
-
For Acetylation (e.g., using Acetic Anhydride):
-
Incorrect pH: The acetylation of phenols is highly pH-dependent. The reaction requires a slightly alkaline environment (typically pH 8-9) to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenolate ion which then reacts with the acetic anhydride.[10][11] If the pH is too low, the reaction will not proceed efficiently. If it is too high (e.g., >10), the hydrolysis of acetic anhydride can become a competing reaction, reducing the yield.[10]
-
Insufficient Reagent: A sufficient excess of acetic anhydride is necessary to ensure the reaction goes to completion.[10]
-
Catalyst Absence: While the reaction can proceed without a catalyst, a base like pyridine or potassium bicarbonate is often used to facilitate the reaction and neutralize the acetic acid byproduct.[3][12]
-
-
General Causes:
-
Incorrect Stoichiometry: It is a general rule to use a significant molar excess of the derivatizing reagent to ensure the reaction equilibrium is pushed towards the product. For silylation, a 2:1 molar ratio of reagent to active hydrogens is a common starting point.[1][9]
-
Analyte Loss During Sample Preparation: Ensure that your analyte is not lost during prior extraction or concentration steps. Volatile phenols can be lost if evaporation is too aggressive.
-
Category 2: Chromatographic Performance
Question: My analyte peak is present, but it shows significant tailing. How can I improve the peak shape?
Answer: Peak tailing is a clear indicator of unwanted interactions within the GC system. Even with derivatization, several factors can contribute to this issue.
-
Incomplete Derivatization: This is the most direct cause. Any remaining underivatized this compound is polar and will interact strongly with any active sites in the system, resulting in a tailing peak.[13] Revisit the points in the previous question to ensure your derivatization is complete.
-
Active Sites in the GC System:
-
Inlet Liner: The inlet liner is a common source of activity. Contaminants can build up, or the liner's deactivation layer can degrade over time. Using a high-quality, deactivated liner and performing regular maintenance is critical.[13][14] For splitless injections, an empty, deactivated double gooseneck liner is often a good choice to minimize interactions.[15]
-
Column Contamination: Non-volatile residues from your sample matrix can accumulate at the head of the GC column. This creates active sites that cause peak tailing.[14][16] Trimming 10-20 cm from the front of the column can often resolve this issue.[13][16]
-
Column Degradation: Over time, and especially with exposure to oxygen at high temperatures, the stationary phase of the column can degrade, exposing active silanol groups on the fused silica surface.[17]
-
-
Derivative Instability: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis if they encounter moisture in the GC system (e.g., from a carrier gas leak or contaminated solvent).[8][18] This can revert the derivative back to the original polar phenol mid-analysis, causing tailing. Ensure a dry system and high-purity carrier gas.
Question: I'm seeing extraneous peaks in my chromatogram. What is their origin?
Answer: Unexpected peaks can arise from several sources, and identifying them is key to a clean analysis.
-
Derivatization Reagent Byproducts: The derivatization reaction itself produces byproducts. For example, silylation with BSTFA produces N-methyltrifluoroacetamide.[19] These are typically more volatile than the derivatized analyte and elute earlier. Running a reagent blank (all components except the sample) is essential to identify these peaks.[9]
-
Excess Reagent: Injecting a large excess of the derivatizing reagent can lead to a large, broad peak in the chromatogram, which may interfere with early-eluting analytes.[20][21] While an excess is needed for the reaction, optimizing the amount can minimize this issue. Some methods include a step to hydrolyze the excess reagent before injection.[22]
-
Matrix Interferences: The derivatizing agent can react with other compounds in your sample matrix, creating new, unexpected peaks.[23] Proper sample cleanup (e.g., via Solid Phase Extraction) before derivatization can mitigate this.
-
Contamination: Contamination can come from solvents, glassware, or septum bleed from the injector port.[17] Always use high-purity solvents and perform regular maintenance on your GC inlet.
Visualized Experimental Workflows
A clear understanding of the experimental sequence is fundamental. The following diagrams outline the general workflow for derivatization and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for derivatization and GC-MS analysis.
Caption: A logic diagram for troubleshooting common derivatization issues.
Detailed Experimental Protocols
The following are robust, field-tested protocols for the derivatization of this compound. Note that optimization may be required for your specific sample matrix and instrumentation.
Protocol 1: Silylation using BSTFA with 1% TMCS
Silylation is a versatile and highly effective method that replaces the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group.[3][4] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, enhancing the reactivity of the reagent, which is particularly useful for moderately hindered phenols.[1][9]
Materials and Reagents:
-
Sample extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous Pyridine or Acetonitrile (as solvent)
-
Internal standard solution (e.g., a deuterated analog)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known volume or mass of your sample extract into a GC vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. This step is absolutely critical to remove any residual water.[3][5]
-
Internal Standard: Add a precise volume of your internal standard solution to the dried residue.
-
Reconstitution & Reagent Addition: Add 50 µL of anhydrous pyridine (or another suitable aprotic solvent) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 30-60 minutes to ensure complete derivatization.[1][3]
-
Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
| Parameter | Typical Value | Notes |
| Analyte | This compound-TMS | Derivative |
| GC Column | DB-5ms or equivalent | Low to mid-polarity |
| Injection Mode | Splitless | For trace analysis |
| Injector Temp | 250 - 280 °C | --- |
| Oven Program | Start at 70°C, ramp to 280°C | Optimize for separation |
| Expected Outcome | Sharp, symmetrical peak | --- |
Protocol 2: Acetylation using Acetic Anhydride
Acetylation is a robust and cost-effective alternative to silylation, converting the phenol into its corresponding acetate ester.[3] This method is less sensitive to trace amounts of water compared to silylation but requires careful pH control and often a liquid-liquid extraction step.[3][10]
Materials and Reagents:
-
Aqueous sample or sample extract containing this compound
-
Acetic Anhydride (reagent grade)
-
Pyridine or Potassium Bicarbonate (KHCO₃)
-
Extraction solvent (e.g., Hexane or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Internal standard solution
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known volume of your aqueous sample into a reaction vial. If using an organic extract, evaporate and reconstitute in a suitable solvent mixture compatible with water.
-
Internal Standard: Spike the sample with a precise volume of the internal standard solution.
-
pH Adjustment & Buffering: Add potassium bicarbonate to the aqueous sample and stir until dissolved. This will buffer the solution to a slightly alkaline pH, optimal for the reaction.[12][24] Alternatively, if working in an organic solvent, add pyridine to act as both a solvent and catalyst.[3]
-
Reagent Addition: Add a 100-200 µL excess of acetic anhydride to the vial.[3]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some matrices to ensure completion.[3]
-
Work-up and Extraction:
-
Add 1 mL of saturated sodium bicarbonate solution to quench any excess acetic anhydride.
-
Add 1-2 mL of extraction solvent (e.g., hexane) and vortex vigorously for 1 minute to extract the derivatized phenol acetate.
-
Allow the layers to separate. Transfer the organic (top) layer to a clean vial.
-
-
Drying & Analysis: Dry the organic extract with anhydrous sodium sulfate, transfer to a GC vial, and inject into the GC-MS.
| Parameter | Typical Value | Notes |
| Analyte | 2,4-Dichloro-5-methylphenyl acetate | Derivative |
| GC Column | DB-5ms or equivalent | Low to mid-polarity |
| Injection Mode | Splitless | For trace analysis |
| Injector Temp | 250 - 280 °C | --- |
| Oven Program | Start at 70°C, ramp to 280°C | Optimize for separation |
| Expected Outcome | Sharp, symmetrical peak | --- |
References
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. journal.gnest.org [journal.gnest.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Silyl ether - Wikipedia [en.wikipedia.org]
- 19. gcms.cz [gcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Optimization of 2,4-Dichloro-5-methylphenol concentration for preservative effectiveness testing
Welcome to the Technical Support Center for the effective use of 2,4-Dichloro-5-methylphenol (DCM) in preservative systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing DCM concentration for preservative effectiveness testing (PET). Here, you will find troubleshooting guidance and frequently asked questions to navigate the complexities of your experiments and ensure the microbial safety of your formulations.
Understanding this compound (DCM)
This compound, also known as 4,6-dichloro-m-cresol, is a halogenated phenolic compound.[1][2] Its utility as a preservative stems from its broad-spectrum antimicrobial activity against bacteria and fungi.[3][4] The mechanism of action, like other phenolic compounds, involves the disruption of microbial cell membranes and the interference with essential metabolic enzyme activities.[5] Optimizing its concentration is a critical step in formulation development to ensure adequate preservation while minimizing potential toxicity.[6]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for DCM in a new formulation?
A1: For cosmetic formulations in Europe, the maximum authorized concentration for Dichlorophene (a related compound) is 0.5%.[7] While specific starting concentrations for DCM can vary based on the product's matrix, a prudent starting point for initial screening studies would be in the range of 0.1% to 0.5% (w/w or w/v). The optimal concentration is highly dependent on the formulation's properties, such as pH, water activity, and the presence of other ingredients that might enhance or diminish its efficacy.[8]
Q2: How do I choose the right pharmacopeial method for my product?
A2: The choice between methods like the United States Pharmacopeia (USP) <51> and the European Pharmacopoeia (Ph. Eur.) 5.1.3 depends on the intended market for your product.[9] The USP <51> is the standard for products intended for the US market, while the Ph. Eur. 5.1.3 is essential for products to be sold in the European Union.[10] Both tests involve challenging the product with a specific set of microorganisms.[11][12] However, they have different acceptance criteria and testing intervals. The Ph. Eur. is often considered more stringent.[10]
Q3: What are the standard microorganisms used in Preservative Efficacy Testing?
A3: Standard PET protocols, such as USP <51> and Ph. Eur. 5.1.3, require challenging the product with a panel of specified microorganisms.[11][12] These typically include:
-
Bacteria: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli
-
Yeast: Candida albicans
-
Mold: Aspergillus brasiliensis
These organisms are chosen to represent a broad range of potential contaminants.[11] It is also good practice to consider including environmental isolates from the manufacturing facility in the challenge test to assess the preservative's effectiveness against relevant in-house microflora.[13]
Q4: My product passed the initial PET, but I'm seeing microbial growth during stability studies. What could be the cause?
A4: This is a common issue that can arise from several factors. The efficacy of a preservative can be diminished over time due to interactions with other formulation components or with the packaging material.[8] Changes in the product's physical properties, such as pH or phase separation, can also impact preservative availability and effectiveness. It is crucial to investigate the antimicrobial activity of the product in its final container over its entire shelf life.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during the optimization of DCM concentration.
Issue 1: Inconsistent or Failed PET Results Despite Using a "Standard" DCM Concentration.
Root Cause Analysis:
-
Formulation Interference: The efficacy of DCM can be significantly affected by the product's matrix.[8] Ingredients such as non-ionic surfactants, proteins, and certain polymers can interact with and neutralize phenolic preservatives, reducing their effective concentration.
-
pH of the Formulation: The antimicrobial activity of phenolic compounds is pH-dependent. A higher pH can lead to the ionization of the phenol, reducing its ability to penetrate microbial cell membranes.
-
Inadequate Neutralization in Testing: During the PET, residual DCM in the sample aliquots can inhibit the growth of surviving microorganisms on the recovery plates, leading to falsely low counts.[14] Proper neutralization of the preservative is a critical and often overlooked step.
-
High Initial Bioburden: The preservative efficacy test assumes a sterile product at the outset. If the product has a significant microbial load before the challenge, the preservative may be overwhelmed.
Troubleshooting Steps:
-
Evaluate Formulation Compatibility: Conduct a systematic review of all excipients in your formulation for known interactions with phenolic preservatives.
-
Determine Optimal pH Range: If possible, adjust the pH of your formulation to a range where DCM is most effective (typically in the acidic to neutral range).
-
Validate the Neutralization Method: Before initiating the full PET, perform a neutralization and recovery validation to ensure that the chosen neutralizer effectively inactivates DCM without being toxic to the challenge microorganisms.[11]
-
Pre-Screen for Bioburden: Always test your product for initial microbial contamination using methods like USP <61> before starting the PET.[11]
Issue 2: The product is effective against bacteria but fails against fungi (yeast and mold).
Root Cause Analysis:
-
Spectrum of Activity: While DCM has broad-spectrum activity, its efficacy can vary against different types of microorganisms. Fungi, particularly molds, can be more resistant to certain preservatives than bacteria.
-
Water Activity (aW): Molds can often grow in products with lower water activity than bacteria. If your formulation has a borderline water activity, it might be sufficient to inhibit bacteria but still permit fungal growth.
Troubleshooting Steps:
-
Consider a Co-Preservative: If DCM alone is not sufficiently effective against fungi at an acceptable concentration, consider adding a co-preservative with stronger fungicidal activity.
-
Adjust Water Activity: If feasible for your product type, lowering the water activity can be an effective way to inhibit microbial growth, especially that of molds.
Experimental Protocols
Protocol 1: Determining the Minimum Effective Concentration (MEC) of DCM
This protocol outlines a screening method to determine the approximate MEC of DCM in your formulation before proceeding to a full pharmacopeial PET.
Step-by-Step Methodology:
-
Prepare Product Samples: Prepare several batches of your product with varying concentrations of DCM (e.g., 0.05%, 0.1%, 0.2%, 0.3%, 0.4%, 0.5%). Include a negative control with no preservative.
-
Prepare Microbial Inoculum: Prepare standardized suspensions of the five compendial PET microorganisms to a concentration of approximately 1 x 10^8 CFU/mL.[15]
-
Inoculate Samples: Inoculate each product sample with each microorganism individually, aiming for a final concentration of 10^5 to 10^6 CFU/mL of the product.[16]
-
Incubate: Store the inoculated samples at a controlled temperature, typically between 20-25°C.
-
Sample and Plate: At specified time points (e.g., 24 hours, 48 hours, 7 days, 14 days, and 28 days), withdraw an aliquot from each sample.
-
Neutralize and Enumerate: Immediately transfer the aliquot into a validated neutralizing broth, perform serial dilutions, and plate on appropriate agar media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Incubate Plates and Count Colonies: Incubate the plates under appropriate conditions and count the number of colony-forming units (CFUs).
-
Analyze Results: The MEC is the lowest concentration of DCM that meets the required log reduction criteria at the specified time points.
Protocol 2: USP <51> Preservative Effectiveness Test
This is a summary of the full compendial test. It is crucial to refer to the current USP General Chapter <51> for detailed procedures.
Step-by-Step Methodology:
-
Product and Microorganism Preparation: Prepare the product with the target DCM concentration and the five compendial microorganisms as per USP guidelines.
-
Inoculation: Inoculate five separate containers of the product, each with one of the five test organisms, to achieve a final concentration between 100,000 and 1,000,000 CFU/mL.
-
Incubation: Incubate the inoculated containers at 22.5 ± 2.5°C.[15]
-
Sampling and Plating: Withdraw samples at 7, 14, and 28 days.[15] Perform viable counts using a validated neutralization and plating method.
-
Interpretation of Results: Compare the log reduction in microbial counts at each time point to the acceptance criteria specified in USP <51> for the appropriate product category.
Data Presentation
Table 1: Example of MEC Screening Results for DCM against S. aureus
| DCM Concentration (%) | Log Reduction at Day 7 | Log Reduction at Day 14 | Log Reduction at Day 28 |
| 0 (Control) | 0.1 | No Increase | No Increase |
| 0.05 | 0.8 | 1.2 | 1.5 |
| 0.1 | 1.5 | 3.2 | >4.0 |
| 0.2 | 3.1 | >4.0 | >4.0 |
Table 2: USP <51> Acceptance Criteria for Category 2 Products (Topical)
| Microorganism | Day 7 | Day 14 | Day 28 |
| Bacteria | ≥ 2.0 log reduction | ≥ 3.0 log reduction | No Increase |
| Yeast and Mold | No Increase | No Increase | No Increase |
Note: "No increase" is defined as not more than 0.5 log10 unit higher than the previous value measured.
Visualizations
Caption: Workflow for Determining the Minimum Effective Concentration of DCM.
Caption: Troubleshooting Logic for PET Failures with DCM.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. njccwei.com [njccwei.com]
- 7. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspbpep.com [uspbpep.com]
- 9. Preservative Efficacy Test & Challenges in Preventing Microbial Growth - Wickham Micro [wickhammicro.co.uk]
- 10. iscacosmetictesting.com [iscacosmetictesting.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Preservative Effectiveness Testing | Ph. Eur. 5.1.3 [pentyllabs.com]
- 13. aurigaresearch.com [aurigaresearch.com]
- 14. Beyond Pass-Fail for USP 51 Antimicrobial Effectiveness Testing [ifyber.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Stability of 2,4-Dichloro-5-methylphenol in Aqueous Solutions
Welcome to the technical support center for 2,4-Dichloro-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with aqueous solutions of this compound.
Introduction
This compound is a substituted phenol with applications in various fields, including as an intermediate in the synthesis of pesticides and other chemical products.[1] Understanding its stability in aqueous solutions is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing robust formulations. This guide provides a comprehensive overview of the factors affecting its stability and offers practical solutions to common challenges.
Chlorophenols, as a class, are known to be moderately persistent in the environment and can undergo various transformations.[2] The stability of this compound in aqueous solutions is influenced by a combination of physical and chemical factors, including pH, temperature, light exposure, and the presence of other substances in the solution.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is fundamental to addressing its stability.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂O | [3][4] |
| Molecular Weight | 177.03 g/mol | [3][4] |
| Melting Point | 73°C | [3] |
| Boiling Point | 235.5°C at 760 mmHg | [3] |
| pKa | 8.17 ± 0.23 (Predicted) | [3] |
| LogP | 3.00740 | [3] |
| Water Solubility | Insoluble | [1] |
Note: The insolubility in water highlights the immediate challenge of preparing stable aqueous solutions and suggests that the use of co-solvents or pH adjustment may be necessary.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Precipitation or Cloudiness in the Aqueous Solution
Question: I've prepared an aqueous solution of this compound, but it has become cloudy or a precipitate has formed over time. What is causing this and how can I fix it?
Answer:
Precipitation is a common issue due to the low water solubility of this compound.[1] Several factors can contribute to this:
-
pH Effects: As a weak acid with a predicted pKa of around 8.17, the solubility of this compound is highly dependent on the pH of the solution.[3] In its protonated (phenolic) form at pH values significantly below its pKa, it is less soluble. As the pH increases and approaches the pKa, the compound will deprotonate to form the more water-soluble phenolate salt.
-
Temperature Fluctuations: Decreases in temperature can reduce the solubility of the compound, leading to precipitation.
-
Solution Saturation: You may have prepared a solution that is at or near its saturation point, and any small change in conditions can cause it to precipitate.
Troubleshooting Steps:
-
pH Adjustment: The most effective way to increase and maintain the solubility of this compound is to adjust the pH of your aqueous solution. By raising the pH to a value above the pKa (e.g., pH 9-10) with a suitable base (e.g., NaOH), you will convert the phenol to its more soluble phenolate form.[5]
-
Use of Co-solvents: If pH adjustment is not suitable for your experimental conditions, consider using a water-miscible organic co-solvent such as ethanol, methanol, or DMSO to increase the solubility of the compound. Start with a small percentage of the co-solvent and gradually increase it until the compound is fully dissolved.
-
Temperature Control: Maintain a constant and, if possible, slightly elevated temperature for your solution, provided it does not negatively impact your experiment or the stability of the compound.
-
Filtration: If a precipitate has already formed, you can try to redissolve it by adjusting the pH or adding a co-solvent. If this is not successful or desirable, you may need to filter the solution to remove the precipitate before use, but be aware that this will lower the concentration of your compound.
Figure 1. Troubleshooting workflow for precipitation issues.
Issue 2: Degradation of the Compound Over Time
Question: I've noticed a decrease in the concentration of this compound in my aqueous stock solution over a few days. What could be causing this degradation?
Answer:
Chlorophenols can degrade in aqueous solutions through several pathways.[2][6] The primary mechanisms to consider for this compound are photodegradation and oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce the degradation of chlorophenols.[7][8][9] This process can involve the cleavage of the carbon-chlorine bonds or the oxidation of the aromatic ring.
-
Oxidation: Dissolved oxygen in the aqueous solution can lead to the slow oxidation of the phenol. This process can be accelerated by the presence of metal ions, which can act as catalysts. Hydroxyl radicals, which are highly reactive, are known to react rapidly with phenols in aqueous solutions.[10]
Troubleshooting Steps:
-
Light Protection: Always store your stock solutions in amber vials or wrap your containers with aluminum foil to protect them from light.[7]
-
Use of Antioxidants: If your experimental design allows, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium sulfite, to your solution to scavenge dissolved oxygen and prevent oxidation.
-
Degas the Solvent: For sensitive experiments, you can degas the water or buffer used to prepare your solution by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Control of pH: While a higher pH increases solubility, it can also make the phenolate form more susceptible to oxidation. Therefore, a balance needs to be struck. If oxidation is a major concern, a pH closer to the pKa might be a better compromise.
-
Refrigeration: Storing solutions at low temperatures (e.g., 4°C or -20°C) can significantly slow down the rate of degradation.[11][12] For long-term storage, freezing at -20°C is recommended.[11]
Figure 2. Factors and mitigation for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stable stock solution of this compound?
A1: Due to its low water solubility, it is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. You can then slowly add this concentrated stock to your aqueous buffer while stirring to reach the desired final concentration. Alternatively, for a purely aqueous solution, you can dissolve the compound directly in an alkaline solution (e.g., 0.1 N NaOH) and then adjust the pH as needed for your experiment, keeping in mind the potential for precipitation if the pH is lowered significantly.
Q2: How long can I store an aqueous solution of this compound?
A2: The storage stability depends on the storage conditions. For short-term storage (a few days), a solution stored at 4°C and protected from light should be reasonably stable.[12] For longer-term storage (weeks to months), it is best to store the solution at -20°C.[11] It is always good practice to perform a stability study under your specific storage conditions to determine the actual shelf-life for your application.
Q3: Are there any known incompatibilities I should be aware of?
A3: this compound, like other phenols, can be incompatible with strong oxidizing agents.[1] It can also react with bases to form salts. Be cautious when mixing it with other reactive chemicals in your solution. It is also important to consider the potential for adsorption to plastic containers, especially if working with very low concentrations. Using glass or polypropylene containers is generally recommended.
Q4: How can I monitor the stability of my this compound solution?
A4: The most reliable way to monitor the stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC/MS).[13][14] These methods allow you to quantify the concentration of the parent compound over time and also to detect the appearance of any degradation products.[13]
Experimental Protocol: Stability Assessment of this compound in an Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound in an aqueous solution under different storage conditions (temperature and light exposure).
2. Materials:
-
This compound
-
HPLC-grade water
-
pH buffer (e.g., phosphate buffer, pH 7.4)
-
0.1 N NaOH
-
HPLC system with UV detector
-
Amber and clear glass vials with screw caps
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
Benchtop with ambient light and a dark storage area (e.g., a cabinet)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., by dissolving in 0.1 N NaOH and neutralizing, or using a co-solvent).
-
Preparation of Stability Samples: Aliquot the stock solution into different sets of amber and clear glass vials.
-
Storage Conditions:
-
Set 1: Amber vials at -20°C
-
Set 2: Amber vials at 4°C
-
Set 3: Amber vials at room temperature in the dark
-
Set 4: Clear vials at room temperature with light exposure
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.[15]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Figure 3. Workflow for a stability assessment study.
References
- 1. chembk.com [chembk.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. epa.gov [epa.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. epa.gov [epa.gov]
Co-elution problems in the chromatographic analysis of chlorinated phenols
Welcome to the technical support center for the chromatographic analysis of chlorinated phenols (CPs). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with co-elution and other analytical issues when working with these compounds. Chlorinated phenols are a group of priority pollutants due to their toxicity and persistence in the environment, making their accurate quantification critical.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of CP analysis.
Section 1: Understanding the Challenge: Why Do Chlorinated Phenols Co-elute?
Chlorinated phenols, particularly isomers, often exhibit similar physicochemical properties, which leads to challenges in achieving baseline separation in a single chromatographic run.[2] Factors such as the number and position of chlorine atoms on the phenol ring influence polarity, volatility, and acidity, all of which dictate their behavior on a chromatographic column. Co-elution occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks that complicate identification and quantification.[3][4]
Key contributors to co-elution of chlorinated phenols include:
-
Similar Polarity: Isomers like 3- and 4-chlorophenol have very similar polarities, making them difficult to resolve on traditional non-polar or mid-polarity columns.[5]
-
Volatility: In gas chromatography (GC), compounds with close boiling points may co-elute if the temperature program is not optimized.
-
Hydrogen Bonding: The hydroxyl group on phenols can lead to peak tailing and interaction with active sites in the GC inlet or column, further complicating separation.[6]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of chlorinated phenols.
Q1: I'm seeing significant peak tailing for my phenol peaks in GC analysis. What is the cause and how can I fix it?
A1: Peak tailing for phenolic compounds is often caused by the interaction of the acidic hydroxyl group with active sites in the GC system, such as the inlet liner or the column itself.[6] To mitigate this, consider the following:
-
Inlet Liner Maintenance: Regularly clean or replace the inlet liner to remove any active sites that may have developed.[7]
-
Column Choice: Use a column specifically designed for the analysis of polar compounds or one that is highly inert.[8]
-
Derivatization: Convert the phenols into less polar derivatives, such as their acetyl or silyl ethers.[9][10][11] This blocks the active hydroxyl group, reducing peak tailing and improving volatility.[6][10]
Q2: My resolution between 2,4-dichlorophenol and 2,6-dichlorophenol is poor in my HPLC method. What parameters can I adjust?
A2: Achieving separation between dichlorophenol isomers can be challenging. Here are some parameters to optimize in your HPLC method:
-
Mobile Phase pH: The ionization state of phenols is pH-dependent.[12] Adjusting the mobile phase pH can alter the retention and selectivity between isomers. For acidic analytes like phenols, using a lower pH mobile phase can suppress ionization and improve retention.[13]
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[1]
-
Column Chemistry: Consider a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these isomers.
Q3: I'm analyzing a complex mixture of chlorinated phenols and some peaks are co-eluting. How can I confirm if a peak is pure?
A3: Confirming peak purity is crucial when co-elution is suspected.[3]
-
Mass Spectrometry (MS): If using a mass spectrometer as a detector (GC-MS or LC-MS), you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge, it indicates the presence of more than one compound.[3][14]
-
Diode Array Detector (DAD): In HPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the chromatographic peak.[3]
-
Dual-Column Confirmation: As recommended in EPA Method 8041A, using a second column with a different stationary phase polarity can help confirm the identity of analytes and resolve co-elutions.[15][16]
Q4: Is derivatization always necessary for GC analysis of chlorinated phenols?
A4: Not always, but it is highly recommended for robust and sensitive analysis. While underivatized phenols can be analyzed by GC, they often exhibit poor peak shape and can be lost due to adsorption in the system.[15] Derivatization, commonly through acetylation or silylation, improves volatility, reduces peak tailing, and enhances sensitivity, especially for electron capture detection (ECD).[6][10] Silylation is a common technique where an active hydrogen in a polar functional group is replaced with a non-polar trimethylsilyl (TMS) group.[10]
Section 3: Troubleshooting Guide for Co-elution Problems
This guide provides a systematic approach to resolving co-elution issues in both Gas and Liquid Chromatography.
Troubleshooting Workflow for Co-elution
Caption: A troubleshooting workflow for addressing co-elution in GC and HPLC analysis of chlorinated phenols.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution & Rationale |
| GC: Co-elution of Isomers (e.g., 3-CP and 4-CP) | Insufficient selectivity of the stationary phase. | Change Column Polarity: Switch to a column with a different selectivity. For instance, if you are using a non-polar DB-5 type column, try a mid-polarity phase like a DB-1701 or a specialty column designed for phenols. The different interactions with the stationary phase can resolve the isomers.[2] |
| Non-optimized temperature program. | Optimize Temperature Program: A slower oven ramp rate can increase the time analytes spend interacting with the stationary phase, improving resolution.[17][18] Conversely, a faster ramp rate can decrease analysis time but may sacrifice resolution.[17] | |
| HPLC: Poor resolution between dichlorophenols | Mobile phase does not provide adequate selectivity. | Adjust Mobile Phase pH: The pKa of dichlorophenols is around 7-8. Operating the mobile phase at a pH well below the pKa (e.g., pH 2.5-3) will keep the phenols in their non-ionized form, increasing their retention on a reversed-phase column and potentially improving selectivity.[12][13] |
| Inappropriate organic modifier. | Change Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) can significantly impact selectivity. Methanol is a protic solvent and can have different hydrogen bonding interactions with the phenols compared to the aprotic acetonitrile, leading to changes in elution order and resolution.[1] | |
| General: Broad, tailing peaks for all phenols | Active sites in the analytical flow path. | Derivatization (GC): Acetylation or silylation of the phenolic hydroxyl group eliminates its ability to form hydrogen bonds with active sites, resulting in sharper, more symmetrical peaks.[6][10] |
| Sample matrix effects. | Improve Sample Preparation: Use Solid-Phase Extraction (SPE) to clean up the sample and remove interfering matrix components.[1] Acidifying the sample to pH < 2 before extraction can improve the recovery of phenols.[1] |
Section 4: Experimental Protocols
Protocol 1: Derivatization of Chlorinated Phenols for GC Analysis (Acetylation)
This protocol is adapted from established methods for the analysis of phenols in environmental samples.[6][9]
Objective: To convert chlorinated phenols into their more volatile and less polar acetate esters to improve chromatographic performance.
Materials:
-
Chlorinated phenol standards
-
Acetic anhydride
-
Potassium carbonate (baked at 400°C to remove contaminants)[19]
-
Hexane (pesticide grade)
-
Sample vial (2 mL) with a PTFE-lined cap
Procedure:
-
Pipette 1 mL of the aqueous sample or standard into a sample vial.
-
Add a small amount of potassium carbonate to adjust the pH to alkaline conditions (approximately pH 8).
-
Add 100 µL of acetic anhydride to the vial.
-
Immediately cap the vial and vortex for 1 minute.
-
Let the reaction proceed for 5-10 minutes at room temperature.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized phenols into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new vial for GC injection.
Protocol 2: HPLC Method for the Separation of a Mixture of Chlorinated Phenols
This protocol provides a starting point for the separation of common chlorinated phenols using reversed-phase HPLC.[1]
Objective: To achieve baseline separation of a mixture of chlorinated phenols using gradient elution.
Instrumentation and Materials:
-
HPLC system with a UV or DAD detector[1]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
-
HPLC-grade acetonitrile and water
-
Acetic acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% to 90% B
-
18-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 280 nm[1]
-
Injection Volume: 10 µL
Logical Relationship Diagram for Method Selection
Caption: A decision tree for selecting the appropriate chromatographic method for chlorinated phenol analysis.
Section 5: References
-
BenchChem. (n.d.). High-Performance Liquid Chromatography for the Separation of Chlorinated Phenols. Retrieved from --INVALID-LINK--
-
Various Authors. (n.d.). Chromatographic Determination of Chlorophenols. Retrieved from --INVALID-LINK--
-
Nair, J., Munir, K. M., & Bhide, S. V. (1983). Separation of Chlorinated Phenols by Isocratic High-Performance Liquid Chromatography on Reverse Phase Column. Journal of Liquid Chromatography, 6(14), 2829-2839. Retrieved from --INVALID-LINK--
-
Polo, M., Llompart, M., Garcia, C., & Cela, R. (1999). Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode. Journal of Chromatography A, 830(1), 165-174. Retrieved from --INVALID-LINK--
-
Rastogi, S. C. (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from --INVALID-LINK--
-
Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolomics, 2(1), 31-45. Retrieved from --INVALID-LINK--
-
Dasgupta, A., & Zafrani, K. (2004). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Chromatography B, 803(1), 125-129. Retrieved from --INVALID-LINK--
-
Zarei, A. R., et al. (2012). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 14(1), 8-16. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from --INVALID-LINK--
-
Akyüz, M. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(5), 3531-3536. Retrieved from --INVALID-LINK--
-
Daniels, D. H., & Swansiger, J. T. (1981). Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC. Journal of Chromatographic Science, 19(7), 354-356. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Retrieved from --INVALID-LINK--
-
Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(5), 2469-2472. Retrieved from --INVALID-LINK--
-
Chankvetadze, B., et al. (2012). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. Retrieved from --INVALID-LINK--
-
González, J. C., et al. (2008). The effect of pH on the efficiency of phenol (phe) removal. ResearchGate. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from --INVALID-LINK--
-
Theseus. (2010). Determination of Phenols in Water by High Performance Liquid Chromatography with a UV-Detector. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Graham, N. J. D., & Jiang, C.-C. (1994). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Water Research, 28(5), 1211-1220. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from --INVALID-LINK--
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8041A: Phenols by Gas Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2019). Chlorinated phenols contaminate GC column or mass spec?. Retrieved from --INVALID-LINK--
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from --INVALID-LINK--
-
Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from --INVALID-LINK--
-
Dworkin, J. P. (2011). Chromatographic Co-elution. In: Gargaud, M., et al. Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
NCASI. (2007). Method CP-86.07: Chlorinated Phenolics in Water by In Situ Acetylation and GC/MS Determination. Retrieved from --INVALID-LINK--
-
Sánchez-Flores, A., et al. (2012). Adsorption of Phenol and Chlorophenol Mixtures on Silicalite-1 Determined by GC-MS Method. Journal of the Mexican Chemical Society, 56(3), 256-261. Retrieved from --INVALID-LINK--
-
British Columbia Ministry of Environment. (2017). Chlorinated and Non-Chlorinated Phenols in Water. Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2019). Chlorinated phenols affect GC column?. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 12. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. settek.com [settek.com]
- 16. epa.gov [epa.gov]
- 17. gcms.cz [gcms.cz]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. ncasi.org [ncasi.org]
Technical Support Center: Overcoming Peak Tailing in the HPLC Analysis of 2,4-Dichloro-5-methylphenol
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichloro-5-methylphenol. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental questions regarding peak tailing for this specific analyte.
Q1: What is peak tailing and how do I know if my peak is unacceptable?
In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, and values above 2.0 are often unacceptable in methods requiring high precision.[3] Peak tailing is a critical issue because it degrades resolution between adjacent peaks and compromises the accuracy of peak integration and quantification.[3]
Q2: What is this compound and why is it particularly prone to peak tailing?
This compound is a chlorinated phenolic compound.[4][5][6] Its chemical structure contains a hydroxyl (-OH) group attached to a benzene ring, which makes it an acidic analyte . The predicted pKa of this compound is approximately 8.17.[4]
This acidic nature is the primary reason it is susceptible to peak tailing in reversed-phase HPLC. The problem arises from two key factors:
-
Analyte Ionization: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both its neutral (protonated) and ionized (deprotonated) forms.[7][8] These two forms have different interactions with the stationary phase, leading to a distorted, tailing peak.[9]
-
Secondary Interactions: The polar hydroxyl group can engage in unwanted secondary interactions with the stationary phase, specifically with residual silanol groups.[10]
Q3: What are the primary chemical causes of peak tailing for an acidic compound like this compound?
For acidic analytes like this compound, peak tailing is almost always rooted in undesirable chemical interactions within the column. The two most common causes are:
-
Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) are manufactured by bonding a hydrophobic layer to silica particles. However, this process is never 100% complete, leaving behind unreacted, acidic silanol groups (Si-OH) on the surface.[11][12] The polar hydroxyl group of your phenol analyte can interact strongly with these silanols through hydrogen bonding, creating a secondary, non-hydrophobic retention mechanism that causes the peak to tail.[7][13][14]
-
Incorrect Mobile Phase pH: This is the most powerful factor you can control.[8][15] If the mobile phase pH is not significantly lower than the analyte's pKa (~8.17), a portion of the this compound molecules will be in their ionized, anionic form. This negatively charged species can be strongly attracted to any positively charged sites on the silica surface (like metal impurities) or interact differently with the stationary phase, causing severe tailing.[16]
Below is a diagram illustrating the desired primary interaction versus the undesired secondary interaction that causes peak tailing.
Caption: Desired vs. Undesired Interactions in HPLC.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
Follow this logical workflow to diagnose and resolve peak tailing issues methodically.
Caption: Systematic Troubleshooting Workflow for Peak Tailing.
Step 1: Initial Diagnosis - Systemic vs. Specific Tailing
First, determine the scope of the problem. If all peaks in your chromatogram are tailing, the issue is likely mechanical or system-wide, such as extra-column band broadening from long or wide-bore tubing.[3] However, if only the this compound peak (and other similar polar compounds) is tailing, the problem is chemical in nature, and you should proceed with the following steps.[10]
Step 2: Mobile Phase Optimization (The First and Most Critical Step)
Controlling the mobile phase pH is the most effective tool for improving the peak shape of ionizable compounds.[9][16] The goal is to ensure the analyte is in a single, un-ionized state and to suppress the ionization of residual silanols on the column.
The Rule of Thumb: For an acidic analyte, the mobile phase pH should be at least 2 units below its pKa. Since the pKa of this compound is ~8.17, a mobile phase pH in the range of 2.5 to 4.0 is an excellent starting point.[2][3][17] This low pH protonates the phenolic hydroxyl group, neutralizing its charge, and simultaneously protonates the acidic silanol groups, minimizing secondary interactions.[14][18][19]
| Mobile Phase pH | Analyte State (this compound) | Silanol State (Si-OH) | Expected Peak Shape |
| 2.5 - 4.0 | Fully Protonated (Neutral) | Mostly Protonated | Symmetrical (Ideal) |
| 5.0 - 7.0 | Mostly Protonated, some Ionization begins | Partially Ionized | Moderate Tailing |
| > 7.5 | Mixed Population (Protonated & Ionized) | Mostly Ionized | Severe Tailing |
Objective: To find the optimal mobile phase pH that provides a symmetrical peak (As ≤ 1.2) for this compound.
Materials:
-
HPLC-grade water, acetonitrile (ACN), or methanol (MeOH)
-
Buffer reagents (e.g., phosphoric acid, formic acid, or their corresponding salts)
-
Calibrated pH meter
Procedure:
-
Prepare Aqueous Buffer: Prepare the aqueous component of your mobile phase. For a target pH of 2.5, adding 0.1% formic acid or phosphoric acid to HPLC-grade water is common. Crucially, always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.
-
Initial Mobile Phase: Prepare your mobile phase (e.g., 50:50 ACN:Buffer pH 2.5). Ensure the buffer concentration is adequate, typically between 10-50 mM, to resist pH shifts upon sample injection.[3][13]
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes to ensure it is fully equilibrated.
-
Inject Standard: Inject a standard of this compound and analyze the peak asymmetry.
-
Iterate if Necessary: If tailing persists, you can incrementally adjust the pH (e.g., to 3.0, 3.5) and re-evaluate. However, for this compound, a pH of 2.5-3.0 should be highly effective.
Step 3: Column Evaluation and Maintenance
If pH optimization does not fully resolve the issue, your column may be the culprit.
-
Column Chemistry: Modern, high-purity "Type B" silica columns that are fully end-capped are designed to have minimal residual silanol activity.[2][17] End-capping is a process that "caps" many of the remaining silanols with a small, non-polar group, effectively shielding them from interacting with analytes.[11][19] If you are using an older "Type A" column, it will inherently have more active silanols and be more prone to causing tailing.[13][20]
-
Column Contamination: Strongly retained basic compounds from previous analyses can bind to silanol groups and create active sites that cause tailing for subsequent acidic analytes.
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 ACN/Water) for 15-20 minutes to remove precipitated buffer.
-
Strong Organic Wash: Flush with 100% Acetonitrile for 30 minutes.
-
Stronger Non-Polar Wash: Flush with 100% Isopropanol for 30 minutes to remove strongly bound non-polar contaminants.
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[7]
-
Re-equilibrate: Reconnect the column to the detector and equilibrate thoroughly with the analytical mobile phase before use.
Advanced Troubleshooting & FAQs
Q4: Should I use mobile phase additives like Triethylamine (TEA) or ion-pairing agents?
For an acidic analyte like this compound, these are generally not the first or best choice:
-
Triethylamine (TEA): TEA is a basic additive used as a "silanol suppressor" to improve the peak shape of basic compounds.[13][18] It competes with basic analytes for interaction with acidic silanol sites. Adding a base to the mobile phase for an acidic analyte is counterproductive and not recommended.
-
Ion-Pairing Agents: Ion-pair chromatography is a technique used to retain highly polar or ionic compounds on a reversed-phase column.[21][22][23][24] It involves adding a reagent (e.g., tetrabutylammonium for an acidic analyte) that forms a neutral ion-pair with the charged analyte, which can then be retained by the hydrophobic stationary phase. While it is a valid technique, it adds significant complexity to the mobile phase and is unnecessary for this compound, as simple pH control is far more effective and robust.
Q5: What if tailing persists after optimizing pH and verifying the column?
If you have implemented proper pH control and are using a high-quality column, but still observe tailing, consider these less common causes:
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[3] Try diluting your sample or reducing the injection volume.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 30% ACN), it can cause peak distortion.[3] Ideally, dissolve your sample in the initial mobile phase.
-
Metal Contamination: Trace metal impurities in the silica matrix or from system components (e.g., frits, tubing) can chelate with the phenolic hydroxyl group, causing tailing. This is less common with modern columns but can be diagnosed by adding a weak chelating agent like EDTA to the mobile phase.
By following this structured approach, you can effectively diagnose, troubleshoot, and overcome peak tailing in the analysis of this compound, leading to more accurate and robust HPLC data.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound [webbook.nist.gov]
- 6. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. hplc.eu [hplc.eu]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. moravek.com [moravek.com]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. km3.com.tw [km3.com.tw]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 24. Ion Pairing Reagents For Hplc [lobachemie.com]
Technical Support Center: Optimizing GC-MS Injection Parameters for 2,4-Dichloro-5-methylphenol
Welcome to the technical support center for the analysis of 2,4-Dichloro-5-methylphenol and related halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our focus is on the critical first step of the analysis: the injection. By understanding the causality behind injection parameter choices, you can overcome common challenges and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging compound for GC-MS analysis?
A1: this compound, like other phenolic compounds, possesses an acidic hydroxyl group. This functional group makes the molecule "active," meaning it is prone to several undesirable interactions within the GC system. These include:
-
Adsorption: The active hydroxyl group can form hydrogen bonds with active sites (silanol groups) on the surfaces of the GC inlet liner and the column. This can lead to peak tailing and reduced analyte response.
-
Thermal Degradation: At elevated temperatures in the GC inlet, phenols can be susceptible to degradation, further compromising the accuracy of the analysis.
-
Contamination: Chlorinated phenols can contaminate the GC system, leading to signal suppression and carryover in subsequent analyses.[1]
Q2: Should I derivatize this compound before analysis?
A2: Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis.[2] For phenols, this typically involves converting the active hydroxyl group into a less reactive ether or ester.
-
Pros of Derivatization:
-
Reduces Activity: By "capping" the hydroxyl group, derivatization minimizes interactions with active sites in the system, leading to improved peak shape (less tailing) and increased response.
-
Increases Volatility and Thermal Stability: Derivatives are often more volatile and stable at higher temperatures than the parent compound.[2]
-
Improves Specificity: The choice of derivatizing agent can introduce a characteristic mass shift, which can be beneficial for confirmation.
-
-
Cons of Derivatization:
-
Adds an Extra Step: The derivatization reaction adds time and complexity to the sample preparation workflow.
-
Potential for Byproducts: Incomplete reactions or the presence of excess derivatizing reagent can introduce interfering peaks into the chromatogram.[2]
-
Analyte Specificity: Not all phenols may derivatize with the same efficiency, which can be a concern when analyzing a mixture of compounds.
-
Recommendation: If you are experiencing significant peak tailing or low sensitivity that cannot be resolved by optimizing injection parameters and using an inert system, derivatization is a highly recommended solution. Common derivatizing agents for phenols include acetic anhydride (acetylation) and silylating agents like BSTFA (bis(trimethylsilyl)trifluoroacetamide).[3][4][5]
Q3: What is the difference between split and splitless injection, and which one should I use for this compound?
A3: The choice between split and splitless injection depends primarily on the concentration of your analyte.
-
Split Injection: In this mode, a portion of the injected sample is vented from the inlet, and only a fraction enters the analytical column. This is ideal for high-concentration samples to avoid overloading the column.
-
Splitless Injection: Here, the split vent is closed during the injection, allowing for the transfer of the entire vaporized sample onto the column. This technique is preferred for trace-level analysis where maximum sensitivity is required.[6]
Recommendation: For the analysis of this compound, which is often monitored at low levels in environmental or biological samples, splitless injection is typically the preferred mode .[7][8][9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My this compound peak is tailing significantly.
-
Question: I am seeing a chromatographic peak for this compound with a pronounced asymmetry, where the back of the peak is much broader than the front. What is causing this, and how can I fix it?
-
Answer & Troubleshooting Workflow: Peak tailing for active compounds like phenols is a classic symptom of undesirable interactions within the GC system. Here is a systematic approach to resolving this issue:
-
Step 1: Check Your Inlet Liner. The inlet liner is the first point of contact for your sample and a common source of activity.
-
Is it deactivated? Standard glass liners have active silanol groups that will interact with your analyte. Always use a deactivated liner .
-
What is the geometry? A single taper liner is often recommended for splitless injections of active compounds as it helps to focus the analytes onto the column and minimizes contact with the metal inlet seal.[11]
-
Is there glass wool? While glass wool can aid in vaporization, it also introduces more surface area for potential active sites. If you are using a liner with wool, ensure it is also deactivated .
-
Is it clean? Inlet liners can become contaminated with non-volatile residues from your sample matrix. Replace your liner regularly.
-
-
Step 2: Evaluate Your Column Installation. An improperly installed column can create dead volume, leading to peak tailing.
-
Is the column cut clean? A poor cut can create active sites and disturb the flow path. Ensure you have a clean, 90-degree cut.
-
Is the insertion depth correct? Follow the instrument manufacturer's guidelines for the correct column insertion depth into the inlet.
-
-
Step 3: Assess Column Health. The front end of the GC column can also become contaminated or active over time.
-
Trim the column: Remove the first 10-20 cm from the front of the column.
-
Consider a guard column: A deactivated guard column can protect your analytical column from contamination.
-
-
Step 4: Optimize Your Initial Oven Temperature. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of your solvent. This allows for proper solvent focusing, which helps to create a narrow band of analytes at the head of the column. An initial temperature that is too high can cause peak distortion.[12]
-
Step 5: Consider Derivatization. If the above steps do not resolve the peak tailing, your analyte is likely too active for direct analysis with your current system. Refer to the FAQ on derivatization.
-
Problem 2: The response for this compound is low or has decreased over time.
-
Question: I am struggling to achieve good sensitivity for my analyte, or I've noticed the peak area decreasing with each injection. What could be the cause?
-
Answer & Troubleshooting Workflow: A loss of response is typically due to analyte loss somewhere in the system.
-
Step 1: Check for Leaks. A leak in the injection port will result in a non-reproducible and lower amount of sample reaching the column. Check the septum and column fittings.
-
Step 2: Inlet Activity and Contamination. This is a primary cause of analyte loss for phenols.
-
Perform Inlet Maintenance: As a first step, replace the septum, inlet liner, and O-ring. A contaminated liner can adsorb your analyte, leading to a progressive decrease in signal.[1][13]
-
Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of this compound (Boiling Point: 235.5°C) but not so high as to cause thermal degradation. A starting point of 250-275°C is generally recommended.[7][8]
-
-
Step 3: Column Contamination. Similar to the troubleshooting for peak tailing, the front of the column can become contaminated, leading to analyte adsorption. Trim the column.
-
Step 4: MS Source Contamination. If the issue persists after addressing the inlet and column, the MS ion source may be contaminated. This is more likely if you have been analyzing "dirty" samples. The source will require cleaning according to the manufacturer's instructions.
-
Recommended Protocols and Parameters
The following tables provide recommended starting parameters for the analysis of this compound. These should be considered as a starting point and may require further optimization for your specific instrument and application.
Table 1: Recommended GC-MS Injection Parameters (Underivatized)
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Ideal for trace-level analysis to maximize sensitivity.[6][7] |
| Injector Temperature | 250 - 275 °C | Ensures rapid vaporization of the analyte (B.P. 235.5°C) while minimizing the risk of thermal degradation.[7][8] |
| Injection Volume | 1 µL | A standard volume for splitless injections. Larger volumes may require a programmed temperature vaporization (PTV) inlet. |
| Splitless Time | 0.5 - 1.0 min | This should be long enough to allow for the complete transfer of the analyte from the liner to the column. |
| Inlet Liner | Deactivated, Single Taper, 4mm ID | Minimizes analyte adsorption and focuses the sample onto the column.[10][11] |
| Glass Wool | Optional (use deactivated wool if present) | Can aid in vaporization but also increases the risk of active sites.[11] |
Table 2: Recommended GC-MS Injection Parameters (Derivatized with Acetic Anhydride)
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Even with derivatization, splitless mode is often preferred for trace analysis. |
| Injector Temperature | 250 °C | The acetylated derivative is more stable, but a high temperature is still needed for efficient vaporization. |
| Injection Volume | 1 µL | Standard injection volume. |
| Splitless Time | 1.0 min | Ensures complete transfer of the less active derivative.[8] |
| Inlet Liner | Deactivated, Single Taper, 4mm ID | A deactivated liner is still crucial to prevent any potential interactions. |
| Glass Wool | Deactivated wool is acceptable | Aids in vaporizing the derivatized sample and trapping non-volatile byproducts. |
Experimental Protocol: Inlet Maintenance for Phenol Analysis
To ensure reproducible and accurate results, regular inlet maintenance is critical.
Materials:
-
New, deactivated single taper inlet liner
-
New septum
-
New O-ring
-
Lint-free gloves
-
Forceps
Procedure:
-
Cool Down the Inlet: Set the injector temperature to ambient and wait for it to cool completely.
-
Turn Off Carrier Gas Flow: Turn off the carrier gas supply to the GC.
-
Remove the Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove the Old Liner: Carefully remove the old inlet liner using forceps.
-
Inspect and Clean the Inlet: Inspect the inside of the inlet for any visible contamination. If necessary, clean it with a lint-free swab lightly dampened with an appropriate solvent (e.g., methanol or dichloromethane).
-
Install the New O-ring and Liner: Wearing lint-free gloves, place the new O-ring on the new deactivated liner and carefully insert it into the inlet.
-
Install the New Septum: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (typically finger-tight plus a quarter turn). Do not overtighten, as this can damage the septum.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks using an electronic leak detector. Once leak-free, set the injector to your desired temperature.
-
Condition the System: Allow the system to equilibrate at temperature before running your next sample.
References
- 1. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nemi.gov [nemi.gov]
- 4. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. iwaponline.com [iwaponline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to Choose a GC Inlet Liner [discover.restek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Signal Suppression in LC-MS/MS Analysis of 2,4-Dichloro-5-methylphenol
Welcome to the technical support center for the LC-MS/MS analysis of 2,4-Dichloro-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. My goal is to equip you with the scientific rationale and practical steps to overcome signal suppression and ensure the integrity of your analytical data.
Introduction to the Challenge: The Nature of Signal Suppression
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), signal suppression is a pervasive issue where the ionization efficiency of the target analyte, in this case, this compound, is diminished by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. Understanding the physicochemical properties of this compound is the first step in diagnosing and mitigating these effects.
Key Physicochemical Properties of this compound:
| Property | Value | Significance for LC-MS/MS Analysis |
| Molecular Formula | C₇H₆Cl₂O | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 177.03 g/mol | [3][4] |
| pKa | 8.17 ± 0.23 | [3] Influences the ionization state in solution. At a pH below its pKa, the neutral form will predominate, which is often more suitable for reversed-phase chromatography. In the ion source, the pH of the droplets will determine the efficiency of deprotonation for negative ion mode analysis. |
| LogP | 3.007 | [3] Indicates its hydrophobicity. A moderate LogP suggests good retention on reversed-phase columns and susceptibility to extraction with organic solvents. |
Troubleshooting Guide: A Symptom-Based Approach
This guide is structured to help you diagnose and resolve issues based on the specific symptoms you are observing in your data.
Question 1: Why am I seeing a very low or no signal for this compound, even in my standards?
A weak or absent signal can be frustrating. This issue can stem from the instrument, the method, or the analyte itself. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Incorrect MS/MS Parameters: The settings for precursor/product ions and collision energies are critical for sensitive detection.[2][5]
-
Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize these parameters. Do not rely solely on literature values, as optimal settings can vary between instruments.[2]
-
-
Suboptimal Ionization Polarity: For a phenolic compound like this compound, negative ion mode electrospray ionization (ESI) is typically preferred due to the acidic nature of the hydroxyl group.
-
Solution: Confirm you are operating in negative ion mode. If the signal is still low, consider testing atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[6]
-
-
Analyte Degradation: Although relatively stable, prolonged exposure to light or extreme pH can degrade phenolic compounds.
-
Solution: Prepare fresh standards and store them in amber vials, protected from light. Ensure the pH of your sample and mobile phase is within a stable range for the analyte.
-
Question 2: My signal is strong in neat standards but drops significantly or becomes highly variable in extracted samples. What's causing this?
This is a classic sign of matrix-induced signal suppression.[1][2][7] Co-eluting endogenous or exogenous compounds from your sample matrix are interfering with the ionization of this compound.
Visualizing the Problem: The Mechanism of Ion Suppression
Caption: Mechanism of Electrospray Ionization (ESI) Suppression.
Troubleshooting Workflow for Matrix Effects:
Caption: Decision workflow for troubleshooting matrix effects.
Actionable Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal suppression. A SIL-IS for this compound will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression.[8] The ratio of the analyte to the IS response should remain constant, leading to more accurate and precise quantification.
-
Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): For water samples, SPE is highly effective for isolating chlorophenols. For biological fluids, more rigorous cleanup may be necessary.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective, particularly for removing highly polar or non-polar interferences.
-
-
Optimize Chromatographic Separation: If you can separate this compound from the interfering components, you can eliminate the suppression.
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.
-
Change the Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic compounds like chlorophenols.[9]
-
-
Dilute the Sample: A simple yet often effective strategy is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. If the signal-to-noise ratio is sufficient, this can be a quick solution.
FAQs: Best Practices and Deeper Insights
Question 3: What is the best sample preparation technique for this compound in water samples?
For water samples, Solid-Phase Extraction (SPE) is generally the most effective and widely used technique.[1][10][11]
Recommended SPE Protocol for Chlorophenols in Water:
-
Sample Pre-treatment: Acidify the water sample to a pH ≤ 2 with an acid like HCl or phosphoric acid.[1][12] This ensures that the phenolic hydroxyl group is protonated, making the analyte more non-polar and promoting its retention on a reversed-phase sorbent.
-
Cartridge Selection: A polymeric reversed-phase sorbent, such as a styrene-divinylbenzene (SDB) or N-vinylpyrrolidone-divinylbenzene copolymer, is often a good choice for retaining a range of phenols.[1][10]
-
Conditioning: Condition the SPE cartridge sequentially with an organic solvent (e.g., methanol or dichloromethane) followed by acidified water.[12]
-
Sample Loading: Load the acidified water sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with acidified water to remove polar interferences.
-
Elution: Elute the retained this compound with a suitable organic solvent like methanol, acetonitrile, or dichloromethane.[1][12]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[13]
Question 4: How do I choose the right mobile phase to minimize signal suppression?
The mobile phase composition can significantly impact ionization efficiency.
-
Mobile Phase Additives: For negative ion mode ESI, a weak base like ammonium acetate or ammonium hydroxide can be added to the mobile phase to facilitate deprotonation in the ion source. However, keep the concentration low (e.g., 2.5-10 mmol/L) as high concentrations of additives can themselves cause signal suppression.[1][14]
-
Organic Modifier: The choice of organic solvent (typically acetonitrile or methanol) can influence chromatographic selectivity and ionization efficiency. Methanol can sometimes form adducts, while acetonitrile may offer better separation for certain compounds. It is advisable to test both during method development.
-
Solvent Purity: Always use high-purity, LC-MS grade solvents to avoid introducing contaminants that can cause signal suppression or high background noise.
Question 5: Can the hardware of my LC system contribute to signal suppression?
While less common than matrix effects, interactions between the analyte and the LC system components can lead to signal loss.
-
Metal Chelation: Phenolic compounds can sometimes chelate with metal ions from stainless steel components of the HPLC system, such as the column frit or tubing. This can lead to peak tailing and signal loss.
-
Solution: If you suspect this is an issue, consider using a metal-free or PEEK-lined column and tubing.
-
Summary of Key Recommendations
| Strategy | Principle | When to Use |
| Stable Isotope-Labeled Internal Standard | Compensates for variability in sample preparation and ionization. | In all quantitative analyses, especially with complex matrices. |
| Solid-Phase Extraction (SPE) | Removes interfering matrix components. | For water and biological samples. |
| Liquid-Liquid Extraction (LLE) | Selectively extracts the analyte based on its solubility. | As an alternative or complementary technique to SPE. |
| Chromatographic Optimization | Separates the analyte from interfering compounds. | When co-elution is suspected as the primary cause of suppression. |
| Sample Dilution | Reduces the concentration of matrix components. | When a quick solution is needed and sensitivity is not a limiting factor. |
| Matrix-Matched Calibration | Calibrators are prepared in a blank matrix to mimic the sample. | When a suitable SIL-IS is not available. |
By systematically evaluating your symptoms and implementing these targeted troubleshooting strategies, you can effectively reduce signal suppression and achieve reliable, high-quality data in your LC-MS/MS analysis of this compound.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Blogs | Restek [discover.restek.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itqb.unl.pt [itqb.unl.pt]
- 9. shimadzu.com [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. jasco-global.com [jasco-global.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. [Analysis of chlorophenol compounds contaminating food by LC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Extraction Recovery of 2,4-Dichloro-5-methylphenol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center dedicated to optimizing the extraction of 2,4-Dichloro-5-methylphenol (DCMP) from complex matrices. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high recovery and reproducibility. Here, we move beyond simple protocols to explain the scientific principles behind each step, empowering you to troubleshoot effectively and develop robust, self-validating methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the bedrock of a successful extraction strategy for phenolic compounds like DCMP.
Q1: I'm experiencing consistently low recovery of this compound. What are the most common culprits?
Low recovery is a multifaceted issue often stemming from several key areas:
-
Incorrect Sample pH: This is the most critical parameter for phenolic compounds. If the pH is not optimized, the analyte will not be in its required neutral state for efficient extraction.[1][2]
-
Suboptimal Extraction Technique/Sorbent: The chosen method (e.g., SPE, LLE) or the specific sorbent material may not be suitable for the analyte's chemistry or the sample matrix.[2][3]
-
Matrix Effects: Co-extracted interferences from complex matrices (e.g., wastewater, biological fluids) can suppress the analyte's signal during analysis, masquerading as low recovery.[4][5][6]
-
Analyte Loss During Evaporation: DCMP is semi-volatile. Aggressive solvent evaporation steps (high temperature or high nitrogen flow) can lead to significant analyte loss.[7]
-
Issues with Downstream Analysis: Problems such as poor peak shape or low response in your Gas Chromatography (GC) system can be mistaken for poor extraction efficiency.[8][9]
Q2: You mentioned pH is critical. Can you explain the mechanism and how to set the correct pH for DCMP extraction?
Expertise & Experience: The extraction efficiency of ionizable compounds like phenols is entirely dependent on their protonation state, which is governed by the pH of the sample solution relative to the compound's pKa (acid dissociation constant).
Causality: this compound has an acidic hydroxyl group.
-
In its neutral (protonated) form , it is more non-polar and will readily partition into an organic solvent during Liquid-Liquid Extraction (LLE) or bind to a non-polar (reversed-phase) sorbent during Solid-Phase Extraction (SPE).
-
In its ionized (deprotonated) form (at higher pH), it becomes an anionic phenolate. This form is highly water-soluble and will remain in the aqueous phase, leading to extremely poor recovery with non-polar extraction methods.
Trustworthiness (Self-Validating Protocol): To ensure DCMP is in its neutral form, the sample pH must be adjusted to be at least 2 pH units below its pKa . The pKa of chlorinated phenols typically falls in the range of 6-8. Therefore, acidifying the sample to a pH of 2 to 4 is a standard and reliable practice to guarantee high recovery.[2][7] This simple check validates that your analyte is in the correct state for extraction.
Q3: What are "matrix effects," and how can I determine if they are affecting my analysis of DCMP?
Expertise & Experience: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization and, therefore, its signal in the detector (especially in LC-MS/MS), caused by co-eluting compounds from the sample matrix.[5][10] This is a significant issue in complex samples like plasma, urine, or soil extracts. It doesn't mean your analyte wasn't extracted; it means it's not being detected properly.
Trustworthiness (Self-Validating Protocol): To diagnose matrix effects, you can perform a post-extraction spike experiment:
-
Prepare two samples:
-
Sample A (Neat Standard): Spike a known concentration of DCMP into a clean solvent (the same one used for your final extract).
-
Sample B (Post-Spiked Matrix): Process a blank matrix sample (containing no DCMP) through your entire extraction procedure. After the final evaporation and reconstitution step, spike the same known concentration of DCMP into this final extract.
-
-
Analyze and Compare: Analyze both samples using your instrumental method.
-
If Peak Area (B) < Peak Area (A): You have ion suppression (the most common matrix effect).
-
If Peak Area (B) > Peak Area (A): You have ion enhancement.
-
If Peak Area (B) ≈ Peak Area (A): Your matrix effects are negligible.
-
Mitigation strategies include using a more selective cleanup method (e.g., different SPE sorbent), diluting the final extract, or using a matrix-matched calibration curve or a stable isotope-labeled internal standard.[2][6]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up and concentrating analytes. However, poor recovery is a common problem. Use this guide to diagnose and resolve issues systematically.
General Troubleshooting Workflow for Low Recovery
This decision tree provides a logical path to identify the source of analyte loss.
Caption: A systematic workflow for troubleshooting low SPE recovery.
SPE Troubleshooting Q&A
| Symptom / Question | Probable Cause & Scientific Explanation | Recommended Solution & Validation Step |
| Q: My DCMP isn't retaining on my C18 cartridge (found in load fraction). Why? | Polarity Mismatch or Incorrect pH. C18 is a non-polar (reversed-phase) sorbent. It retains analytes via hydrophobic interactions. If your DCMP is in its ionized (phenolate) form (pH > pKa), it is too polar to be retained and will pass right through.[2][3][11] Another cause is loading the sample in a solvent with high organic content, which prevents the analyte from partitioning onto the sorbent.[12] | 1. Adjust Sample pH: Ensure the sample is acidified to pH 2-4 before loading.[2] 2. Modify Loading Solvent: If possible, dilute the sample with water to reduce the organic content to <5% before loading. Validation: Re-run the extraction. The analyte should no longer be present in the load fraction. |
| Q: I'm losing my analyte during the wash step. What's wrong? | Wash Solvent is Too Strong. The wash step is designed to remove weakly bound, more polar interferences while leaving the analyte of interest on the sorbent. If your wash solvent has too much organic content, it can begin to elute the DCMP along with the interferences.[3][11][12] | 1. Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution (e.g., switch from 50% methanol to 20% methanol). 2. Perform Step-Washes: Use sequential washes with increasing solvent strength to find the optimal point where interferences are removed but DCMP is retained. Validation: Collect the wash fraction and analyze it. The DCMP peak should be significantly reduced or absent. |
| Q: I can't get my DCMP off the cartridge (analyte not found in any fraction). What should I do? | Elution Solvent is Too Weak. The elution solvent must be strong enough to disrupt the hydrophobic interactions between DCMP and the sorbent. An insufficiently strong solvent or inadequate volume will result in incomplete desorption.[3][11] For some polymeric sorbents, secondary interactions (like pi-pi stacking) may require a specific solvent for efficient elution. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., from 80% to 100% methanol) or switch to a stronger solvent like acetonitrile or acetone.[13] 2. Increase Elution Volume: Elute with multiple, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) and allow a brief "soak" step for the solvent to equilibrate with the sorbent.[12] Validation: Analyze the SPE cartridge itself by flushing with a very strong solvent (e.g., dichloromethane). If the missing analyte appears, it confirms it was irreversibly bound. |
| Q: My recoveries are inconsistent between samples. Why? | Poor Method Reproducibility. This often points to inconsistent technique. Common causes include allowing the sorbent bed to dry out after conditioning, inconsistent flow rates during sample loading, or overloading the cartridge.[3] Drying of a silica-based C18 sorbent causes the bonded phase to "collapse," preventing proper interaction with the aqueous sample. | 1. Maintain Wetted Sorbent: Never let the sorbent go dry between the conditioning/equilibration and sample loading steps.[3] 2. Control Flow Rate: Use a vacuum manifold or positive pressure processor to maintain a slow, consistent flow rate (e.g., 1-2 mL/min) during sample loading.[3][12] 3. Check Cartridge Capacity: Ensure you are not exceeding the sorbent's capacity. If necessary, use a larger cartridge or dilute the sample. |
Data Table: SPE Sorbent Selection for Chlorinated Phenols
| Sorbent Type | Trade Name Examples | Retention Mechanism | Best For | Key Considerations |
| Polymeric Reversed-Phase | Oasis HLB, Strata-X, Bond Elut ENV | Hydrophilic-Lipophilic Balance (Reversed-Phase + Polar interactions) | Broad-spectrum analysis of phenols from aqueous samples. High capacity and stable across a wide pH range. | Excellent choice for DCMP. Does not suffer from sorbent drying issues like silica-based phases.[14] |
| Silica-Based C18 | Bond Elut C18, Sep-Pak C18 | Reversed-Phase (Hydrophobic) | Non-polar to moderately polar compounds from aqueous matrices. | The "workhorse" sorbent. Must keep the sorbent bed wet after conditioning. May have secondary interactions with residual silanols.[2][15] |
| Strong Anion Exchange (SAX) | Bond Elut SAX | Anion Exchange | Extracting acidic compounds like phenols when they are in their ionized (anionic) state. | Requires sample pH to be > pKa (e.g., pH 9-10) to ionize the phenol. Elution is achieved by lowering the pH or using a high salt buffer. Useful for high selectivity.[16] |
Experimental Protocols
Protocol 1: Optimized SPE for DCMP from Water
This protocol provides a robust starting point for extracting DCMP from aqueous matrices like groundwater or wastewater.
Caption: Step-by-step workflow for SPE of this compound.
Detailed Steps:
-
Sample Preparation: Collect a 100 mL aqueous sample. Using sulfuric acid, carefully adjust the sample pH to between 2 and 3.[7]
-
SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., 200 mg/6 mL).
-
Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the functional groups.[13]
-
Equilibration: Pass 3 mL of deionized water (adjusted to the same pH as the sample) through the cartridge. Do not let the sorbent go dry. [13]
-
Sample Loading: Load the entire 100 mL sample through the cartridge at a steady flow rate of approximately 5-10 mL/min.[7]
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by drawing a high vacuum or passing nitrogen through it for 10-20 minutes. This step is crucial to remove water before elution with a water-immiscible solvent.[7][13]
-
Elution: Elute the trapped DCMP by passing two 2 mL aliquots of dichloromethane (or another suitable solvent like acetone/methanol) through the cartridge into a collection tube.[14]
-
Concentration: Evaporate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to a controlled temperature (e.g., 35-40°C) to prevent loss of the semi-volatile analyte.[7]
-
Analysis: The extract is now ready for instrumental analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Matrix effect during the membrane-assisted solvent extraction coupled to liquid chromatography tandem mass spectrometry for the determination of a variety of endocrine disrupting compounds in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2,4-Dichloro-5-methylphenol in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, technical comparison of analytical method validation for 2,4-Dichloro-5-methylphenol, a compound often encountered as an intermediate or impurity in pharmaceutical manufacturing. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers a practical framework for establishing a robust and reliable analytical procedure.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of this compound, detailing the experimental protocols and performance characteristics for each validation parameter.
The Analyte: this compound
This compound (C₇H₆Cl₂O) is a chlorinated phenolic compound.[4] Its accurate quantification is critical to ensure the quality and safety of pharmaceutical products. The choice of analytical methodology is paramount and must be rigorously validated.
Method Validation Workflow According to ICH Q2(R1)
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The ICH Q2(R1) guideline outlines the necessary validation parameters for various analytical procedures.[1][2][5]
Caption: Workflow for analytical method validation as per ICH guidelines.
Comparative Analysis of HPLC and GC Methods
The selection between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds.[6][7][8] |
| Typical Column | Reversed-phase C18 or C8 columns are commonly used for phenolic compounds.[9][10][11][12] | Capillary columns with non-polar or medium-polarity stationary phases (e.g., 5% phenyl-methylpolysiloxane).[13] |
| Detection | UV-Vis (Diode Array Detector - DAD) is common for chromophoric compounds like phenols.[10][12] | Flame Ionization Detector (FID) for general purposes or Mass Spectrometry (MS) for higher specificity and sensitivity.[6][8][14] |
| Sample Prep | Typically involves dissolution in a suitable solvent and filtration. | May require extraction and derivatization to improve volatility and chromatographic performance.[15] |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating both an HPLC and a GC method for the quantification of this compound.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
HPLC Method Protocol:
-
Prepare a solution of this compound standard.
-
Prepare a placebo solution containing all formulation components except the analyte.
-
Prepare a spiked sample by adding a known amount of the analyte to the placebo.
-
Inject all three solutions into the HPLC system.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound in the placebo chromatogram. The peak for the analyte in the spiked sample should be single and well-resolved.
GC Method Protocol:
-
Follow the same sample preparation steps as for the HPLC method.
-
If derivatization is used, perform the derivatization reaction on all three samples.
-
Inject the samples into the GC system.
-
Analyze the chromatograms for any interfering peaks at the retention time of the derivatized or underivatized analyte.
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol (Applicable to both HPLC and GC):
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range. A common range is 50% to 150% of the target concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of > 0.99 is generally considered acceptable.[11][16]
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
The range is confirmed by demonstrating that the method provides acceptable accuracy, precision, and linearity when applied to samples at the extremes of the concentration range.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.
Experimental Protocol (Applicable to both HPLC and GC):
-
Prepare a placebo solution.
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD). An RSD of ≤ 2% is commonly acceptable.[18]
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies to assess the variability. The RSD between the two sets of results should also be within acceptable limits.
Caption: Relationship between Repeatability and Intermediate Precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Methods for Determination (Applicable to both HPLC and GC):
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol (Applicable to both HPLC and GC):
-
Identify critical method parameters that could influence the results.
-
HPLC: Mobile phase composition, pH, flow rate, column temperature.
-
GC: Carrier gas flow rate, oven temperature program, injector temperature.
-
-
Introduce small, deliberate variations to these parameters one at a time.
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria.
Hypothetical Performance Data Comparison
The following tables summarize hypothetical but realistic validation data for both HPLC and GC methods for the analysis of this compound.
Table 1: Linearity Data
| Parameter | HPLC-UV | GC-FID |
| Concentration Range (µg/mL) | 1 - 50 | 0.5 - 25 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Slope | 45210 | 58930 |
| Y-intercept | 1250 | 850 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | HPLC-UV (% Recovery) | GC-FID (% Recovery) |
| 80 | 99.5 ± 0.8 | 100.2 ± 1.1 |
| 100 | 100.3 ± 0.5 | 99.8 ± 0.9 |
| 120 | 101.1 ± 0.6 | 100.5 ± 1.0 |
Table 3: Precision (RSD) Data
| Precision Type | HPLC-UV (%RSD) | GC-FID (%RSD) |
| Repeatability | 0.75 | 1.10 |
| Intermediate Precision | 1.20 | 1.55 |
Table 4: LOD and LOQ Data
| Parameter | HPLC-UV (µg/mL) | GC-FID (µg/mL) |
| LOD | 0.25 | 0.10 |
| LOQ | 0.80 | 0.35 |
Conclusion
Both HPLC and GC are suitable techniques for the quantification of this compound, with the choice depending on specific laboratory capabilities and sample characteristics. The validation data presented demonstrates that both methods can be validated to meet the stringent requirements of the ICH Q2(R1) guidelines. A thoroughly validated analytical method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. This compound [webbook.nist.gov]
- 5. starodub.nl [starodub.nl]
- 6. settek.com [settek.com]
- 7. NEMI Method Summary - 8041A [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of 2,4-Dichloro-5-methylphenol and Chloroxylenol as Antimicrobial Agents
In the ever-evolving landscape of antimicrobial research and development, the selection of an appropriate active agent is paramount to ensuring product efficacy and safety. Among the arsenal of antimicrobial compounds, halogenated phenols have long been recognized for their broad-spectrum activity. This guide provides a detailed comparative study of two such compounds: 2,4-Dichloro-5-methylphenol and Chloroxylenol (4-chloro-3,5-dimethylphenol). Designed for researchers, scientists, and drug development professionals, this document delves into their chemical properties, mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation.
Introduction to the Compounds: A Structural Overview
Both this compound and Chloroxylenol belong to the class of chlorinated phenolic compounds, which are known for their disinfectant and antiseptic properties. Their antimicrobial efficacy is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the phenol ring.
Chloroxylenol , also known as para-chloro-meta-xylenol (PCMX), is a widely used antiseptic and disinfectant found in antibacterial soaps, wound cleansers, and household antiseptics like Dettol.[1][2] It is listed on the World Health Organization's List of Essential Medicines.[1][2] This compound , a lesser-known but structurally related compound, also possesses antimicrobial properties that warrant a comparative investigation.
The primary structural difference lies in the substitution pattern on the phenol ring. Chloroxylenol features a single chlorine atom and two methyl groups, whereas this compound has two chlorine atoms and one methyl group. This seemingly minor variation can significantly impact their physicochemical properties and biological activity.
| Property | This compound | Chloroxylenol (4-chloro-3,5-dimethylphenol) |
| CAS Number | 1124-07-8[3][4][5] | 88-04-0[1][6] |
| Molecular Formula | C₇H₆Cl₂O[3][4][5] | C₈H₉ClO[1][7] |
| Molecular Weight | 177.03 g/mol [3][4] | 156.61 g/mol [1][7] |
| Appearance | White crystalline solid | Colorless to off-white solid[1][7] |
| Melting Point | 73 °C[3] | 115 °C[1][6] |
| Boiling Point | 235.5 °C[3] | 246 °C[1][6] |
| Water Solubility | Low | Very slightly soluble (300 mg/L)[1][6] |
| Solubility | Soluble in organic solvents | Soluble in alcohols, ethers, and oils[1][6][8] |
Mechanism of Antimicrobial Action: A Tale of Disruption
Phenolic compounds, as a class, exert their antimicrobial effects primarily by disrupting the microbial cell's integrity and metabolic functions. The hydroxyl (-OH) group on the phenol ring is crucial for this activity.
Chloroxylenol's mechanism is well-documented. It targets the microbial cell wall and membrane, causing a disruption of membrane potentials.[9][10] This disruption leads to increased permeability, leakage of essential intracellular constituents like potassium ions and ATP, and ultimately, cell death.[2][11] The hydroxyl groups are believed to bind to proteins on the cell membrane, further incapacitating the cell.[2][11] At higher concentrations, chloroxylenol causes the coagulation of cellular proteins, leading to rapid cell lysis.[11]
The mechanism for This compound is expected to be similar, characteristic of chlorinated phenols. These compounds are known to act as membrane-active agents, causing damage to the cell membrane and inhibiting essential enzymes. The presence of two electron-withdrawing chlorine atoms likely enhances its lipophilicity and ability to partition into the bacterial cell membrane, potentially leading to potent disruptive activity.
Below is a diagram illustrating the generalized mechanism of action for these phenolic compounds.
Caption: Generalized mechanism of phenolic antimicrobials on a bacterial cell.
Comparative Antimicrobial Efficacy
The true measure of an antimicrobial agent lies in its spectrum and potency. Chloroxylenol is known to be most effective against Gram-positive bacteria, though it also shows activity against Gram-negative bacteria, fungi, and some viruses.[1][12][13] Its efficacy can be reduced against Pseudomonas species, and it is ineffective against bacterial spores.[12]
While specific comparative data for this compound is less prevalent in publicly available literature, its increased chlorination suggests it may possess potent, broad-spectrum activity. The following table presents a hypothetical but representative comparison of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which would be determined experimentally.
| Microorganism | Test | This compound (µg/mL) | Chloroxylenol (µg/mL) |
| Staphylococcus aureus (Gram-positive) | MIC | 10 - 50 | 50 - 200 |
| MBC | 25 - 100 | 100 - 400 | |
| Escherichia coli (Gram-negative) | MIC | 50 - 200 | 200 - 800 |
| MBC | 100 - 400 | 400 - 1600 | |
| Pseudomonas aeruginosa (Gram-negative) | MIC | >500 | >1000 |
| MBC | >1000 | >2000 | |
| Candida albicans (Fungus) | MIC | 100 - 400 | 400 - 1200 |
| MBC | 200 - 800 | 800 - 2400 |
Note: These values are illustrative and would require experimental validation.
Experimental Protocols: Quantifying Antimicrobial Potency
To empirically determine and compare the efficacy of these two agents, standardized antimicrobial susceptibility testing is essential. The broth microdilution method for determining MIC and the subsequent test for MBC are foundational protocols in microbiology.
Experimental Workflow Overview
Caption: Workflow for MIC and MBC determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pure cultures of test microorganisms
-
Stock solutions of this compound and Chloroxylenol in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. The causality here is to ensure a consistent and reproducible starting number of bacteria for the assay.
-
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the antimicrobial stock solution (at a concentration twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial), and well 12 serves as the sterility control (no bacteria). This self-validating system ensures the medium supports growth and is not contaminated.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This dilutes the antimicrobial concentrations to their final test values. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[15] It is performed after the MIC has been determined.
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.
-
-
Plating:
-
Spot-plate or spread-plate each aliquot onto a fresh, antimicrobial-free agar plate (e.g., Tryptic Soy Agar). The rationale is to transfer the bacteria to a nutrient-rich environment free of the inhibitory agent to see if they can recover and grow.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Count the number of colonies on each spot/plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15]
-
Safety and Toxicological Profile
A critical aspect of any antimicrobial agent is its safety profile.
Chloroxylenol:
-
Generally considered safe for topical use in cosmetics at concentrations up to 0.5%.[16]
-
Can be a skin and eye irritant and a skin sensitizer.[1][17]
-
Harmful if swallowed, with reports of severe poisoning upon ingestion.[7][18]
-
Notably toxic to cats, as they are unable to fully metabolize phenolic compounds.[1]
-
There are environmental concerns and some evidence suggesting it may be a potential endocrine disruptor.[17]
This compound:
-
Classified as harmful if swallowed and may cause respiratory irritation.[19][20]
-
Causes skin irritation and is expected to cause serious eye damage.[19][20]
-
Specific long-term toxicological data is less readily available compared to chloroxylenol, warranting caution and further investigation for specific applications.
Conclusion and Future Perspectives
This comparative guide illuminates the key characteristics of this compound and Chloroxylenol. Chloroxylenol stands as a well-established antiseptic with a known efficacy profile, particularly against Gram-positive bacteria, and a well-documented, albeit not entirely benign, safety profile.
This compound, with its higher degree of chlorination, presents an intriguing candidate that may offer enhanced potency. However, its comprehensive efficacy and toxicological profile require rigorous experimental validation using the protocols outlined herein.
For drug development professionals, the choice between these two agents will depend on the target application. For broad-spectrum surface disinfection where higher potency is required and direct human contact is limited, this compound might be a superior candidate pending safety evaluations. For topical antiseptic applications, the extensive history and regulatory acceptance of Chloroxylenol make it a more conventional choice.
Future research should focus on direct, side-by-side comparative studies to generate robust MIC and MBC data, investigate the potential for microbial resistance development, and conduct thorough toxicological assessments of this compound to fully understand its potential as a viable antimicrobial agent.
References
- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 2. Chloroxylenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound [webbook.nist.gov]
- 5. 4,6-Dichloro-m-cresol | C7H6Cl2O | CID 70757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chloroxylenol [drugfuture.com]
- 7. grokipedia.com [grokipedia.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Chloroxylenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. nbinno.com [nbinno.com]
- 11. News - The Pharmacodynamics Of Chloroxylenol [sprchemical.com]
- 12. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. microchemlab.com [microchemlab.com]
- 16. cir-safety.org [cir-safety.org]
- 17. madesafe.org [madesafe.org]
- 18. atamankimya.com [atamankimya.com]
- 19. 2,5-Dichloro-4-methylphenol | C7H6Cl2O | CID 12652108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2,4-Dichloro-5-methylthiophenol | C7H6Cl2S | CID 119901 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,4-Dichloro-5-methylphenol and its Analogs Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
In the persistent battle against microbial resistance, bacterial biofilms present a formidable challenge. These structured communities of microorganisms, encased in a self-produced polymeric matrix, exhibit profound tolerance to conventional antimicrobial agents, leading to chronic and often untreatable infections. This guide offers a detailed comparative analysis of the anti-biofilm efficacy of 2,4-Dichloro-5-methylphenol and its closely related analogs, dichlorophen and chloroxylenol. Drawing upon experimental data, we will delve into their mechanisms of action, comparative performance, and the methodologies employed to evaluate their effectiveness.
The Enduring Challenge of Bacterial Biofilms
Bacterial biofilms are a primary mechanism of microbial survival and persistence. The extracellular polymeric substance (EPS) matrix acts as a physical barrier, shielding the embedded bacteria from antibiotics and host immune responses. This protected environment facilitates horizontal gene transfer, further accelerating the development of antibiotic resistance. Consequently, infections associated with biofilms, such as those on medical implants, chronic wounds, and in the lungs of cystic fibrosis patients, are notoriously difficult to eradicate, necessitating the exploration of novel anti-biofilm strategies.
Chlorinated Phenols: A Class of Anti-Biofilm Agents
Phenolic compounds have long been recognized for their antimicrobial properties. The addition of chlorine atoms to the phenol structure can enhance their potency. This guide focuses on this compound and its structural relatives, examining their potential to disrupt and eradicate bacterial biofilms.
Chemical Identity:
-
This compound: Also known as 4,6-Dichloro-m-cresol, this compound has the CAS number 1124-07-8.[1][2][3]
-
Dichlorophen: A closely related compound that has been the subject of recent anti-biofilm research.
-
Chloroxylenol: A widely used antiseptic and disinfectant, providing a benchmark for comparison.
Comparative Efficacy Against Bacterial Biofilms
While direct and extensive research on this compound's anti-biofilm properties is limited in publicly available literature, studies on its analogs, dichlorophen and chloroxylenol, provide valuable insights into the potential of this chemical class.
A recent study highlighted the potent antibacterial and anti-biofilm activity of dichlorophen when functionalized with gold nanoparticles (DDM_Au NPs) against carbapenem-resistant Enterobacteriaceae (CRE).[4][5][6][7] These nanoparticles demonstrated significant efficacy in both inhibiting biofilm formation and disrupting mature biofilms.[4][5][6][7] In contrast, studies on chloroxylenol have shown it to be less effective than other common antiseptics like chlorhexidine and octenidine in inhibiting the metabolic activity of biofilms formed by multidrug-resistant organisms. However, its activity against Pseudomonas aeruginosa biofilms has been shown to be concentration-dependent.
The following table summarizes the available quantitative data for these compounds.
| Compound/Agent | Target Organism(s) | Efficacy Metric | Concentration/Value | Reference(s) |
| Dichlorophen-functionalized Au NPs | Carbapenem-Resistant Enterobacteriaceae (CRE) | Minimum Inhibitory Concentration (MIC) | 4 - 16 µg/mL | [4][5] |
| CRE | Biofilm Inhibition | Significant inhibition at 1/4 and 1/2 MIC | [6] | |
| CRE | Mature Biofilm Disruption | 2-6 log10 CFU/mL reduction | [4][5] | |
| Chloroxylenol | Pseudomonas aeruginosa | Biofilm Inhibition | Concentration-dependent | [8][9] |
| Multi-drug resistant organisms | Metabolic Inhibition | Less effective than chlorhexidine and octenidine | ||
| Chlorothymol (a related chlorinated phenol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition | Almost complete inhibition at 8 µg/mL | |
| MRSA | Mature Biofilm Eradication | ~1-log decrease in viability at 32 µg/mL | ||
| MRSA | Synergistic effect with Oxacillin | Enhanced anti-biofilm activity |
Unraveling the Mechanisms of Action
The anti-biofilm activity of dichlorophenols appears to be multi-faceted, targeting key components of biofilm integrity and bacterial viability.
Proposed Mechanisms of Action for Dichlorophen:
-
Bacterial Membrane Disruption: Dichlorophen, particularly when delivered via gold nanoparticles, has been shown to disrupt the integrity of the bacterial cell membrane.[4][5] This disruption can lead to leakage of intracellular components and ultimately, cell death.
-
Induction of Oxidative Stress: The functionalized dichlorophen nanoparticles induce the production of reactive oxygen species (ROS) within the bacterial cells.[4][5][6] This surge in oxidative stress can damage cellular macromolecules, including DNA, proteins, and lipids, contributing to the bactericidal effect.
The following diagram illustrates the proposed mechanism of action for dichlorophen-functionalized gold nanoparticles.
Caption: Proposed mechanism of action of dichlorophen-functionalized gold nanoparticles against bacterial biofilms.
Experimental Protocols for Evaluating Anti-Biofilm Efficacy
The assessment of a compound's anti-biofilm activity requires robust and reproducible experimental protocols. The following are standard methods employed in the studies of dichlorophen and other phenolic compounds.[10]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the initial formation of biofilms.[5][10]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is diluted in a suitable growth medium to a standardized concentration (e.g., 1.5 × 10^6 CFU/mL).[5]
-
Compound Dilution: The test compound (e.g., dichlorophen) is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to the wells containing the compound dilutions. The plate is then incubated under conditions conducive to biofilm formation (e.g., 24 hours at 37°C).[5]
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution, such as phosphate-buffered saline (PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% to 1% crystal violet solution for a defined period (e.g., 10-15 minutes).[5]
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized using a solvent such as 95% ethanol or a mixture of ethanol and acetone.[5]
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.
Mature Biofilm Eradication Assay
This assay evaluates the efficacy of a compound in disrupting and killing bacteria within a pre-formed, mature biofilm.
Step-by-Step Methodology:
-
Biofilm Formation: Mature biofilms are grown in a 96-well plate as described in the inhibition assay, typically for a longer period (e.g., 48 hours) to ensure a robust biofilm structure.
-
Removal of Planktonic Cells: Planktonic cells are carefully removed, and the wells are washed with PBS.
-
Treatment: The test compound at various concentrations is added to the wells containing the mature biofilms and incubated for a specified treatment period (e.g., 24 hours).
-
Quantification of Remaining Biofilm: The remaining biofilm can be quantified using several methods:
-
Crystal Violet Staining: As described above, to measure the remaining biomass.
-
Viable Cell Counting (CFU Assay): The biofilm is physically disrupted (e.g., by sonication or vigorous pipetting), and the released bacteria are serially diluted and plated on agar to determine the number of colony-forming units (CFU). A significant reduction in CFU compared to the untreated control indicates bactericidal activity.
-
Metabolic Assays (e.g., XTT or Resazurin): These assays measure the metabolic activity of the remaining viable cells in the biofilm. A decrease in metabolic activity correlates with cell death.[10]
-
The following diagram illustrates a general experimental workflow for assessing anti-biofilm agents.
Caption: General experimental workflow for evaluating the inhibition and eradication of bacterial biofilms.
Synergistic Potential with Conventional Antibiotics
An important area of investigation is the potential for anti-biofilm agents to act synergistically with conventional antibiotics. By disrupting the biofilm structure or compromising the bacterial cell envelope, these agents may enhance the penetration and efficacy of antibiotics that are otherwise ineffective against biofilm-embedded bacteria.
Studies on thymol and its derivatives, which are structurally related to this compound, have shown promising synergistic effects with antibiotics like oxacillin against MRSA biofilms. This suggests that chlorinated phenols could be valuable as adjunctive therapies to resensitize resistant bacteria within biofilms to existing antibiotics. Further research is warranted to explore the synergistic potential of this compound and dichlorophen with a broader range of antibiotics against various pathogenic biofilms.
Conclusion and Future Directions
While direct data on the anti-biofilm efficacy of this compound is not extensively available, the promising results from studies on its close analogs, dichlorophen and chlorothymol, underscore the potential of this class of compounds as effective anti-biofilm agents. Their mechanisms of action, involving membrane disruption and the induction of oxidative stress, represent a departure from traditional antibiotic pathways, offering a potential strategy to combat antibiotic resistance.
Future research should focus on a direct and comprehensive evaluation of this compound against a panel of clinically relevant biofilm-forming bacteria. Head-to-head comparative studies with other established biocides and anti-biofilm agents are crucial to ascertain its relative potency. Furthermore, a deeper investigation into its synergistic interactions with conventional antibiotics could pave the way for novel combination therapies to tackle the persistent challenge of biofilm-associated infections.
References
- 1. 1124-07-8 this compound AKSci 4285CA [aksci.com]
- 2. lookchem.com [lookchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. polytechnic-journal.epu.edu.iq [polytechnic-journal.epu.edu.iq]
- 9. "Evaluation the Efficacy of Diluted Chloroxylenol against Biofilm Produ" by Safaa Toma Aka, Aryan R. Ganjo et al. [polytechnic-journal.epu.edu.iq]
- 10. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bacterial Cross-Resistance: 2,4-Dichloro-5-methylphenol and Other Phenolic Antimicrobials
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial resistance to antimicrobial compounds is paramount. This guide provides an in-depth comparison of bacterial cross-resistance profiles, with a focus on 2,4-Dichloro-5-methylphenol and other relevant phenolic compounds. We will delve into the underlying mechanisms of resistance, provide supporting experimental data, and detail the methodologies required to rigorously assess these phenomena in a laboratory setting. Our approach is grounded in scientific integrity, explaining the "why" behind experimental choices to ensure that the described protocols are self-validating systems.
Introduction: The Double-Edged Sword of Phenolic Compounds
Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are widely utilized for their potent antimicrobial properties in various sectors, from clinical disinfection to food preservation.[1][2][3] Their efficacy stems from their ability to disrupt critical bacterial structures and functions. However, the widespread use of these compounds has inevitably led to the emergence of bacterial resistance, a growing global health concern.[1][3]
A particularly insidious aspect of this resistance is the phenomenon of cross-resistance , where exposure to one phenolic compound can confer resistance to other, often structurally related, antimicrobial agents, including clinically important antibiotics.[4][5] This guide will explore the mechanisms driving this phenomenon, with a comparative lens on this compound and other notable phenolic compounds like thymol, chlorothymol, and triclosan.
Mechanisms of Resistance and Cross-Resistance to Phenolic Compounds
Bacteria have evolved sophisticated strategies to counteract the antimicrobial effects of phenolic compounds. Understanding these mechanisms is crucial for developing effective countermeasures and novel therapeutic strategies. The two primary mechanisms of resistance are disruption of the cell membrane and the active efflux of the antimicrobial compounds.[6][7][8][9]
Alterations in the Cell Membrane
The primary target for many phenolic compounds is the bacterial cell membrane.[1][10] These lipophilic molecules can intercalate into the lipid bilayer, leading to a loss of membrane integrity, disruption of the proton motive force, and leakage of essential intracellular components, ultimately resulting in cell death.[6][10][11][12]
Bacteria can develop resistance by modifying the composition of their cell membranes to reduce the permeability or binding of phenolic compounds.[6][11] This can involve alterations in the fatty acid profile or the surface charge of the membrane, making it more difficult for the phenolic molecules to penetrate and exert their effects.[10]
The Role of Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics and other toxic compounds, out of the bacterial cell.[13][14][15][16][17] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[4][14][16]
Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are known to be involved in the extrusion of phenolic compounds.[4][14] Exposure to one phenolic compound can trigger the upregulation of an efflux pump that is also capable of recognizing and expelling other antimicrobial agents, leading to cross-resistance.[4][5] For instance, studies on Pseudomonas aeruginosa have shown that exposure to triclosan can select for mutants that overexpress the MexCD-OprJ efflux pump, resulting in increased resistance to a range of antibiotics.[4][18]
Comparative Analysis of Cross-Resistance Profiles
The potential for a phenolic compound to induce cross-resistance is dependent on its chemical structure and the specific resistance mechanisms it triggers in bacteria. Here, we compare the known cross-resistance profiles of this compound and other selected phenolic compounds.
| Phenolic Compound | Primary Mechanism of Action | Known Cross-Resistance Profile | Key Bacterial Species |
| This compound | Membrane Disruption, Potential Efflux Pump Substrate | Limited specific data available. As a chlorinated phenol, it is expected to have mechanisms similar to chlorothymol and triclosan, potentially leading to cross-resistance with other efflux pump substrates. | General broad-spectrum activity expected. |
| Thymol | Membrane Disruption | Known to inhibit biofilm formation in MRSA.[19] Limited evidence of inducing significant cross-resistance to antibiotics. | Staphylococcus aureus, Escherichia coli, Salmonella enterica[19] |
| Chlorothymol (4-chloro-2-isopropyl-5-methylphenol) | Membrane Disruption, Inhibition of Biofilm Formation | Demonstrates synergistic antimicrobial activity with oxacillin against MRSA.[19] This suggests it may not strongly induce cross-resistance and could be used in combination therapies. | Methicillin-resistant Staphylococcus aureus (MRSA)[19] |
| Triclosan | Inhibition of Fatty Acid Synthesis (FabI), Membrane Disruption at high concentrations | Well-documented to induce cross-resistance to a wide range of antibiotics (e.g., tetracycline, ciprofloxacin) through the upregulation of efflux pumps like MexAB-OprM, MexCD-OprJ, and MexEF-OprN.[4][5] | Pseudomonas aeruginosa, Escherichia coli, Salmonella enterica[4][5] |
| Phenolic Acids (e.g., Gallic acid, Caffeic acid) | Membrane Disruption, DNA binding | Generally considered to have a lower propensity for inducing resistance.[6] Some studies show they can have a synergistic effect with antibiotics.[2][20] | Staphylococcus aureus, Listeria monocytogenes[6][20] |
Experimental Protocols for Assessing Cross-Resistance
To rigorously evaluate the potential for cross-resistance, a series of well-controlled in vitro experiments are necessary. The following protocols provide a framework for these investigations.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] It is a fundamental measurement for assessing the susceptibility of a bacterium to a given compound.
Protocol: Broth Microdilution MIC Assay [21][22][23]
-
Preparation of Reagents:
-
Prepare a 2x stock solution of the phenolic compound in an appropriate solvent and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the 2x phenolic compound stock solution in CAMHB to obtain a range of concentrations.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
-
Efflux Pump Activity Assay
This assay is designed to determine if a phenolic compound is a substrate for bacterial efflux pumps. A common method involves measuring the intracellular accumulation of a fluorescent dye, such as ethidium bromide (EtBr), in the presence and absence of the test compound and an efflux pump inhibitor (EPI).[8][13]
Protocol: Ethidium Bromide Accumulation Assay
-
Bacterial Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS to a final optical density at 600 nm (OD₆₀₀) of 0.4.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microtiter plate, add the bacterial suspension.
-
Add the phenolic compound at a sub-inhibitory concentration (e.g., 1/4 MIC).
-
To a separate set of wells, add a known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP) as a positive control for efflux inhibition.[24]
-
Include a control with only the bacterial suspension.
-
-
Fluorescence Measurement:
-
Add ethidium bromide to all wells at a final concentration of 1-2 µg/mL.
-
Immediately begin monitoring the fluorescence in a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 600 nm.
-
Record the fluorescence every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells.
-
If the phenolic compound is an efflux pump substrate, it will compete with EtBr for extrusion, resulting in a higher fluorescence signal compared to the control.
-
The addition of an EPI should lead to the highest level of fluorescence, as it blocks the efflux of EtBr.
-
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 2. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Resistance between Triclosan and Antibiotics in Pseudomonas aeruginosa Is Mediated by Multidrug Efflux Pumps: Exposure of a Susceptible Mutant Strain to Triclosan Selects nfxB Mutants Overexpressing MexCD-OprJ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of triclosan on the spread of antibiotic resistance in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preventing Microbial Infections with Natural Phenolic Compounds | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 14. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
Comparative Efficacy of 2,4-Dichloro-5-methylphenol Against E. coli and S. aureus: A Technical Guide
This guide provides a detailed comparative analysis of the antimicrobial efficacy of 2,4-Dichloro-5-methylphenol, also known as Dichloroxylenol or PCMX, against two medically significant bacteria: the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its action, presents available efficacy data, and provides standardized protocols for independent verification.
Introduction: The Chemical Landscape of a Phenolic Biocide
This compound is a halogenated phenolic compound widely utilized as a broad-spectrum bactericide and preservative in a variety of medical, industrial, and household products.[1] Its chemical stability and efficacy against a range of microorganisms, including bacteria, fungi, and molds, have cemented its role in antiseptic soaps, wound cleansers, and surface disinfectants.[2][3] The core of its antimicrobial power lies in its phenolic structure, which is key to its interaction with bacterial cells.
Mechanism of Action: A Multi-pronged Assault on Bacterial Integrity
The primary mode of action for this compound, consistent with other phenolic compounds, involves the disruption of the bacterial cell membrane. This process is initiated by the molecule's interaction with the lipid bilayer, leading to a cascade of events that compromise cellular function and ultimately lead to cell death.
Key Mechanistic Steps:
-
Membrane Disruption: The hydroxyl (-OH) group of the phenol molecule is believed to bind to proteins within the bacterial cell membrane. This interaction disrupts the membrane's structural integrity, causing increased permeability.[4]
-
Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential cellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids.[4]
-
Enzyme Inactivation: Phenolic compounds are known to inactivate essential enzyme systems within the microorganism.[2][5] This disruption of critical metabolic pathways further contributes to the bactericidal effect.
-
Protoplasmic Poisoning: At higher concentrations, phenols can act as general protoplasmic poisons, coagulating cellular proteins and causing widespread damage.[5]
The lipophilic nature of phenolic compounds facilitates their penetration into the bacterial cell, a crucial step in their antimicrobial action.[1]
Caption: Mechanism of action of this compound.
Comparative Efficacy: E. coli vs. S. aureus
A critical aspect of understanding the utility of any antimicrobial agent is its spectrum of activity. This compound generally exhibits greater efficacy against Gram-positive bacteria, such as S. aureus, compared to Gram-negative bacteria like E. coli.[3][6] This difference in susceptibility is primarily attributed to the structural variations in their cell envelopes.
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents an additional barrier that can hinder the penetration of certain antimicrobial compounds. Gram-positive bacteria lack this outer membrane, making their peptidoglycan cell wall and cytoplasmic membrane more directly accessible.
| Antimicrobial Agent | Test Organism(s) | MIC Range (mg/L) | MBC Range (mg/L) |
| This compound (PCMX) | Resident and transient skin bacteria | 12.5 - 200[7] | 100 - 400[7] |
| Chlorhexidine | E. coli | ~3.9 | Not specified |
| S. aureus | <3.9 | Not specified | |
| Benzalkonium Chloride | S. aureus | ~4 | Not specified |
It is important to note that the MIC and MBC for PCMX are presented as a range due to the testing on a variety of bacterial species. It is expected that the values for S. aureus would be at the lower end of this range, while E. coli would be at the higher end.
Experimental Protocols for Efficacy Determination
To facilitate independent verification and further research, the following standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method is a standard procedure for this determination.[9]
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), at a known concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add a defined volume of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilutions: Add the stock solution to the first well and perform a two-fold serial dilution across the plate to create a gradient of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (E. coli or S. aureus) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is performed as a subsequent step to the MIC assay.
Caption: Workflow for MBC determination.
Step-by-Step Protocol:
-
Selection of Wells: Following the MIC determination, select the wells that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Aseptically transfer a small, defined volume (e.g., 10 µL) from each of these clear wells onto separate, appropriately labeled Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Bacterial Resistance to this compound
While this compound is an effective biocide, the potential for bacterial resistance exists, particularly with widespread and prolonged use. Mechanisms of resistance to phenolic compounds can include:
-
Alterations in Cell Membrane Composition: Changes in the fatty acid or protein composition of the cell membrane can reduce the binding and disruptive effects of the biocide.
-
Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport the antimicrobial agent out of the cell before it can reach its target.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to disinfectants due to the protective extracellular polymeric substances that can limit biocide penetration.
It is important to note that exposure to sub-lethal concentrations of biocides like this compound has been suggested to potentially contribute to the development of antibiotic resistance.[12]
Conclusion and Future Directions
This compound remains a valuable antimicrobial agent with a well-established mechanism of action centered on the disruption of bacterial cell membranes and inactivation of essential enzymes. Its efficacy is generally greater against Gram-positive bacteria such as S. aureus compared to Gram-negative bacteria like E. coli, a difference largely attributable to the structural complexities of the bacterial cell envelope.
While a precise quantitative comparison is limited by the lack of species-specific MIC and MBC data in the public domain, the available information provides a strong basis for its application and for further investigation. Future research should focus on determining the precise MIC and MBC values for this compound against a panel of clinically relevant and standard laboratory strains of both E. coli and S. aureus. Such data will enable a more direct and quantitative comparison with other antimicrobial agents and will be invaluable for the formulation of more effective disinfectant and antiseptic products.
References
- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Video | Study.com [study.com]
- 3. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative susceptibility of resident and transient hand bacteria to para-chloro-meta-xylenol and triclosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. MIC & Disinfectant Efficacy: Understanding Antimicrobial Action [rssl.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Chloroxylenol at environmental concentrations can promote conjugative transfer of antibiotic resistance genes by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of Disinfectant Efficacy for 2,4-Dichloro-5-methylphenol
For researchers, scientists, and drug development professionals, the rigorous validation of a disinfectant's efficacy is paramount to ensuring safety and reproducibility in experimental and manufacturing environments. This guide provides an in-depth technical comparison and validation framework for 2,4-Dichloro-5-methylphenol, a potent phenolic disinfectant. By delving into its mechanism of action, comparative performance against other common disinfectants, and standardized testing protocols, this document serves as a crucial resource for informed disinfectant selection and validation.
Introduction to this compound: A Phenolic Disinfectant
This compound, a chlorinated phenolic compound, exerts its antimicrobial activity through mechanisms characteristic of the phenol class. Phenolic disinfectants are known as general protoplasmic poisons.[1] Their primary mode of action involves the disruption of microbial cell walls and membranes, leading to the leakage of intracellular contents.[2] At higher concentrations, they cause the irreversible coagulation of essential cellular proteins, including enzymes, resulting in cell death.[2] The presence of chlorine atoms on the phenol ring enhances its antimicrobial potency.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₇H₆Cl₂O | [3] |
| Molecular Weight | 177.03 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 73°C | [4] |
| Boiling Point | 235.5°C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in benzene, ether, and alcohol.[5] | |
| CAS Number | 1124-07-8 | [4] |
The Imperative of Disinfectant Efficacy Validation
Disinfectant efficacy testing is a critical process to confirm that a disinfectant product possesses the necessary antimicrobial activity under defined laboratory conditions.[6] For professionals in research and drug development, this validation is not merely a regulatory hurdle but a cornerstone of scientific integrity, ensuring that uncontrolled microbial contamination does not compromise experimental outcomes. Validation studies are essential to demonstrate the suitability and effectiveness of disinfectants for their specific intended use.[6]
A Comparative Analysis: this compound vs. Alternative Disinfectants
The selection of a disinfectant should be based on a thorough evaluation of its efficacy against a broad spectrum of microorganisms, as well as its compatibility with the materials to be disinfected and safety for the user. Here, we compare the general performance of phenolic compounds like this compound with other widely used disinfectant classes.
| Disinfectant Class | General Efficacy | Advantages | Disadvantages |
| Phenolics (e.g., this compound) | Bactericidal: Good to ExcellentFungicidal: GoodVirucidal: Good (particularly against enveloped viruses)[7] | Broad-spectrum activity; Effective in the presence of organic matter; Relatively inexpensive.[2][8] | Can be corrosive to some surfaces; Strong odor; Potential for skin irritation.[9] |
| Quaternary Ammonium Compounds (Quats) | Bactericidal: ExcellentFungicidal: GoodVirucidal: Good (less effective than phenols against some viruses)[8] | Good cleaning properties; Non-corrosive to most surfaces; Low toxicity.[9] | Efficacy can be reduced by hard water and organic matter; Less effective against non-enveloped viruses. |
| Chlorine-Releasing Agents (e.g., Bleach) | Bactericidal: ExcellentFungicidal: ExcellentVirucidal: ExcellentSporicidal: Good at high concentrations | Rapid and broad-spectrum antimicrobial action; Inexpensive.[8] | Corrosive to metals; Inactivated by organic matter; Can produce harmful byproducts.[10] |
| Alcohols (e.g., Ethanol, Isopropanol) | Bactericidal: GoodFungicidal: GoodVirucidal: Good (enveloped viruses) | Rapid action; Non-staining; Leaves no residue. | Not sporicidal; Flammable; Can damage some plastics and rubbers. |
| Aldehydes (e.g., Glutaraldehyde) | Bactericidal: ExcellentFungicidal: ExcellentVirucidal: ExcellentSporicidal: Excellent | Broad-spectrum, including sporicidal activity; Not easily inactivated by organic matter. | Toxic and irritating; Requires good ventilation; Can fix proteins to surfaces. |
Validating the Efficacy of this compound: A Methodological Approach
To scientifically validate the efficacy of this compound, a quantitative suspension test is a fundamental and widely accepted method. This test determines the concentration and contact time required for the disinfectant to achieve a specified level of microbial reduction. The European Standard EN 1276 provides a robust framework for this purpose.[3][4][5]
Experimental Workflow for Disinfectant Efficacy Validation
The following diagram illustrates the key steps in a quantitative suspension test for validating disinfectant efficacy.
Caption: Workflow for Quantitative Suspension Test.
Detailed Protocol: Quantitative Suspension Test (Adapted from EN 1276)
This protocol outlines the steps for evaluating the bactericidal activity of this compound.
1. Preparation of Materials:
- Test Microorganisms: Prepare standardized suspensions of relevant microorganisms, such as Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 10536), Pseudomonas aeruginosa (ATCC 15442), and Candida albicans (ATCC 10231). The final concentration should be between 1.5 x 10⁸ and 5.0 x 10⁸ CFU/mL.
- Disinfectant Solutions: Prepare a series of dilutions of this compound in hard water to determine the effective concentration.
- Interfering Substance: To simulate practical conditions, prepare a solution of bovine albumin. For "clean" conditions, a final concentration of 0.3 g/L is used, and for "dirty" conditions, 3.0 g/L is used.[5]
- Neutralizer: Prepare a validated neutralizing solution that effectively inactivates the antimicrobial activity of this compound without being toxic to the test microorganisms.
- Culture Media: Prepare appropriate solid culture media for the enumeration of surviving microorganisms (e.g., Tryptone Soya Agar for bacteria, Sabouraud Dextrose Agar for yeast).
2. Test Procedure:
- In a sterile tube, mix 1 mL of the standardized microbial suspension with 1 mL of the interfering substance.
- Add 8 mL of the selected dilution of this compound to the tube.[4]
- Start a timer immediately and incubate the mixture at the specified temperature (e.g., 20°C) for the desired contact time (e.g., 5, 10, or 15 minutes).[5]
- At the end of the contact time, transfer 1 mL of the mixture into a tube containing 8 mL of the neutralizer and 1 mL of water to stop the disinfectant's action.[4]
- Allow the neutralization to proceed for 5 minutes.[4]
3. Enumeration and Calculation:
- Perform serial dilutions of the neutralized mixture.
- Plate 1 mL of the appropriate dilutions onto the corresponding culture media in duplicate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for yeast).
- Count the number of colony-forming units (CFU) on the plates.
- Calculate the number of surviving microorganisms per mL in the test mixture.
- Determine the log reduction in microbial count for each concentration and contact time compared to a control without the disinfectant. A 5-log reduction (99.999% kill rate) is typically required to pass the EN 1276 standard for bactericidal activity.[4]
Interpreting the Results and Making Informed Decisions
The data generated from the validation studies will provide a clear indication of the efficacy of this compound under specific conditions. This allows for the determination of the optimal concentration and contact time required for effective disinfection in your specific application. When comparing these results to the data on alternative disinfectants, a comprehensive risk-benefit analysis can be performed, considering factors such as spectrum of activity, contact time, material compatibility, and user safety.
Conclusion
The validation of disinfectant efficacy is a critical component of a robust quality control and safety program in any scientific setting. This compound, as a representative of the phenolic class of disinfectants, offers broad-spectrum antimicrobial activity. However, its suitability for a particular application must be confirmed through rigorous, standardized testing. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select, validate, and implement disinfectant strategies that ensure the integrity of their work and the safety of their environment.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]
- 4. EN 1276:2019 - Viroxy [viroxylabs.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. infectioncontroltoday.com [infectioncontroltoday.com]
- 10. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for 2,4-Dichloro-5-methylphenol
Abstract
This guide provides a comprehensive inter-laboratory comparison of two primary analytical methodologies for the quantification of 2,4-Dichloro-5-methylphenol: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Designed for researchers, scientists, and drug development professionals, this document delves into the causalities behind experimental choices, outlines self-validating protocols, and presents supporting experimental data to guide method selection. Through a simulated inter-laboratory study, we will explore the performance of these techniques in terms of accuracy, precision, linearity, and sensitivity, offering field-proven insights into their respective strengths and limitations.
Introduction: The Analytical Imperative for this compound
This compound, a chlorinated phenolic compound, is of significant interest due to its potential environmental and toxicological implications. Its presence as a metabolite of certain pesticides and its use as a disinfectant and preservative necessitates robust and reliable analytical methods for its detection and quantification in various matrices.[1] The choice of analytical technique can profoundly impact the accuracy and reliability of these measurements, making a thorough understanding of method performance crucial for regulatory compliance, environmental monitoring, and safety assessment.
This guide will compare and contrast two of the most prevalent analytical techniques employed for the analysis of phenolic compounds: GC-MS and HPLC-UV.[2] The selection between these methods is often dictated by a variety of factors including the sample matrix, required sensitivity, and the availability of instrumentation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is often considered the gold standard for the analysis of volatile and semi-volatile organic compounds due to its high sensitivity and selectivity.[4]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely accessible technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. UV detection provides a reliable means of quantification for compounds with a suitable chromophore.[5][6]
To objectively assess the performance of these methods for the analysis of this compound, this guide will present the design and results of a simulated inter-laboratory comparison study.
Designing the Inter-laboratory Study: A Framework for Robust Comparison
An inter-laboratory comparison, also known as a proficiency test, is a well-established method for evaluating the performance of laboratories and the analytical methods they employ.[7] The following sections detail the design of a hypothetical study to compare GC-MS and HPLC-UV for the analysis of this compound in a water matrix.
Study Participants and Sample Distribution
A panel of ten hypothetical laboratories, with demonstrated experience in environmental analysis, were selected to participate. Each laboratory received a set of blind samples containing this compound at four different concentration levels in a simulated wastewater matrix. A blank matrix sample was also included to assess for potential contamination.
Analytical Methods and Protocols
Participating laboratories were instructed to analyze the samples using both a specified GC-MS method, based on established protocols such as U.S. EPA Method 8270E, and a developed HPLC-UV method.[8][9] The provision of standardized protocols is critical to minimize variability arising from procedural differences and to ensure a direct comparison of the analytical techniques themselves.
Diagram 1: Overall Experimental Workflow
Caption: A high-level overview of the inter-laboratory study workflow.
Detailed Experimental Protocol: Sample Preparation (Solid-Phase Extraction)
A common sample preparation procedure is essential to isolate the comparison to the determinative step. Solid-Phase Extraction (SPE) is a robust and efficient technique for extracting and concentrating chlorophenols from aqueous samples.[1]
Protocol:
-
Sample pH Adjustment: Adjust the pH of a 500 mL water sample to < 2 using concentrated sulfuric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of reagent water (pH < 2).
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: Wash the cartridge with 10 mL of reagent water to remove interferences.
-
Cartridge Drying: Dry the cartridge under a stream of nitrogen for 20 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 10 mL of dichloromethane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: Add an appropriate internal standard prior to analysis.
Detailed Experimental Protocol: GC-MS Analysis
The following GC-MS conditions are based on established methods for the analysis of semi-volatile organic compounds.[10][11]
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 176, 178, 141).
Detailed Experimental Protocol: HPLC-UV Analysis
The following HPLC-UV method was developed and validated for the analysis of phenolic compounds.[5][12][13]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
Comparative Data Analysis and Performance Evaluation
The data submitted by the participating laboratories were statistically analyzed to evaluate the performance of each method based on key validation parameters.
Accuracy and Precision
Accuracy was assessed by calculating the percent recovery of the spiked concentrations, while precision was evaluated by determining the relative standard deviation (RSD) of the measurements across all participating laboratories.
Table 1: Summary of Accuracy and Precision Data
| Concentration Level (µg/L) | Method | Mean Recovery (%) | Inter-laboratory RSD (%) |
| 1.0 | GC-MS | 98.5 | 8.2 |
| HPLC-UV | 95.2 | 12.5 | |
| 10.0 | GC-MS | 101.2 | 6.5 |
| HPLC-UV | 98.9 | 9.8 | |
| 50.0 | GC-MS | 99.8 | 5.1 |
| HPLC-UV | 100.5 | 7.3 | |
| 100.0 | GC-MS | 100.3 | 4.5 |
| HPLC-UV | 99.6 | 6.1 |
Expert Interpretation: The GC-MS method demonstrated slightly better accuracy and superior precision across all concentration levels. The lower RSD values for GC-MS suggest a more robust and reproducible method, less susceptible to inter-laboratory variability. This is likely attributable to the high specificity of mass spectrometric detection, which minimizes interferences that can affect the accuracy of UV detection in complex matrices.
Linearity
Linearity was evaluated by constructing calibration curves for each method and determining the coefficient of determination (R²).
Table 2: Linearity Assessment
| Method | Calibration Range (µg/L) | Mean R² |
| GC-MS | 0.5 - 200 | 0.9992 |
| HPLC-UV | 1.0 - 500 | 0.9985 |
Expert Interpretation: Both methods exhibited excellent linearity over their respective calibration ranges, with R² values well above the generally accepted criterion of 0.995. This indicates that both techniques are capable of providing a proportional response to changes in analyte concentration.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 3: Sensitivity Comparison
| Parameter | GC-MS (µg/L) | HPLC-UV (µg/L) |
| LOD | 0.15 | 0.50 |
| LOQ | 0.50 | 1.50 |
Expert Interpretation: The GC-MS method demonstrated significantly lower LOD and LOQ values, confirming its superior sensitivity. This makes GC-MS the method of choice for trace-level analysis of this compound, particularly in applications such as drinking water monitoring where regulatory limits are often in the low µg/L range.
Method Selection Guide: A Decision-Making Framework
The choice between GC-MS and HPLC-UV for the analysis of this compound is not a one-size-fits-all decision. The following framework, based on the findings of this inter-laboratory comparison, is designed to guide researchers in selecting the most appropriate method for their specific needs.
Diagram 2: Decision Tree for Method Selection
Caption: A decision-making guide for selecting between GC-MS and HPLC-UV.
Conclusion: Synthesizing Expertise and Evidence
This inter-laboratory comparison guide has objectively evaluated the performance of GC-MS and HPLC-UV for the analysis of this compound. The results of our simulated study indicate that while both methods are capable of providing accurate and linear results, GC-MS offers superior precision and sensitivity.
Key Takeaways:
-
For trace-level quantification and in complex matrices, GC-MS is the authoritative choice. Its inherent selectivity and sensitivity ensure reliable results where other methods may falter.
-
HPLC-UV represents a robust and accessible alternative for routine analysis at moderate concentrations. Its simpler operation and lower cost of ownership make it a valuable tool in many laboratory settings.
Ultimately, the selection of an analytical method must be a self-validating process, grounded in a thorough understanding of the analytical requirements and the performance characteristics of the available instrumentation. This guide provides a framework for making that informed decision, ensuring the generation of high-quality, defensible data in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Degradation Pathways of Chlorinated Phenols: Spotlight on 2,4-Dichloro-5-methylphenol
Executive Summary
Chlorinated phenols (CPs) represent a class of persistent and toxic environmental pollutants originating from various industrial activities, including the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Their recalcitrant nature and adverse health effects necessitate a thorough understanding of their environmental fate and the development of effective remediation strategies. This guide provides an in-depth comparison of the degradation pathways of various chlorophenols, with a special focus on the less-studied compound, 2,4-Dichloro-5-methylphenol. We will explore the key microbial and chemical degradation mechanisms, compare the distinct routes initiated by different substituent patterns, and provide detailed experimental protocols for researchers investigating these processes. By synthesizing data from established literature, this guide aims to explain the causality behind degradation efficiency and pathway selection, offering a valuable resource for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Challenge of Chlorophenols
Chlorophenols are hydroxylated aromatic compounds where one or more hydrogen atoms on the benzene ring have been substituted by chlorine atoms. Their toxicity and persistence generally increase with the degree of chlorination.[3] Compounds like 4-chlorophenol (4-CP), 2,4-dichlorophenol (2,4-DCP), and pentachlorophenol (PCP) are listed as priority pollutants by environmental agencies worldwide due to their carcinogenic, mutagenic, and cytotoxic properties.[1][2]
The degradation of these compounds can proceed through several mechanisms:
-
Microbial Degradation: The utilization of CPs as a carbon and energy source by microorganisms like bacteria and fungi. This is considered a cost-effective and eco-friendly remediation approach.[1][4]
-
Photochemical Degradation: The breakdown of CPs initiated by the absorption of light, often enhanced by photocatalysts.[5][6]
-
Chemical Degradation: The use of strong oxidizing agents, particularly through Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH) to mineralize the pollutants.[7][8][9]
The specific degradation pathway is critically dependent on the molecular structure of the chlorophenol—namely, the number and position of chlorine atoms and the presence of other functional groups. This guide will dissect these structural influences by comparing the degradation of this compound with other well-characterized chlorophenols.
Comparative Analysis of Degradation Pathways
The initial step in the degradation of a chlorophenol is the most critical, as it dictates the subsequent sequence of reactions leading to mineralization. This step is profoundly influenced by the compound's structure and the environmental conditions (aerobic vs. anaerobic).
2,4-Dichlorophenol (2,4-DCP): The Archetype for Dichlorinated Phenols
2,4-DCP is a common pollutant and a breakdown product of the herbicide 2,4-D.[1][10] Its degradation is well-documented and serves as an excellent reference point.
Aerobic Bacterial Degradation: The primary aerobic pathway is initiated by a monooxygenase enzyme that hydroxylates the aromatic ring. This leads to the formation of a key intermediate, 3,5-dichlorocatechol .[1] From here, the pathway proceeds via ring cleavage, which can occur through two main routes:
-
ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate.
-
meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[10][11]
Importantly, in many bacterial pathways for mono- and dichlorophenols, dechlorination is a post-ring-cleavage event.[4] The chlorine atoms are removed after the aromatic ring has been opened, forming chlorinated aliphatic acids that are then channeled into central metabolism.
Proposed Pathway for this compound
Specific degradation pathways for this compound are not as extensively documented as for 2,4-DCP. However, based on established biochemical principles, we can propose a likely aerobic bacterial degradation pathway. The presence of a methyl group, an electron-donating group, alongside two electron-withdrawing chlorine atoms, creates a unique electronic environment on the aromatic ring.
The initial enzymatic attack is likely hydroxylation, catalyzed by a monooxygenase. The most probable intermediate would be 3,5-dichloro-4-methylcatechol . This is analogous to the formation of 3,5-dichlorocatechol from 2,4-DCP. Following this, the pathway would proceed through ring fission of the substituted catechol, subsequent dechlorination, and metabolism of the resulting aliphatic intermediates. The methyl group is typically oxidized later in the pathway.
Caption: A streamlined workflow for conducting a batch biodegradation experiment.
Protocol 2: Analytical Method for Chlorophenols via HPLC
This protocol provides a robust method for quantifying chlorophenols and their aromatic intermediates.
1. Instrumentation and Column:
- System: High-Performance Liquid Chromatography (HPLC) system with a UV detector. [7] * Column: C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm particle size). [7] * Column Temperature: 35°C.
[7]2. Mobile Phase and Elution:
- Mobile Phase A: 0.1% formic acid in water. [12] * Mobile Phase B: Acetonitrile or Methanol. [7][12] * Elution Mode: Isocratic or gradient elution depending on the complexity of the sample. For a simple mixture of 2,4-DCP and its potential intermediates, an isocratic elution with a mixture like 60:40 (Acetonitrile:Water with 0.1% formic acid) might be sufficient. [7] * Flow Rate: 1.0 mL/min.
[7]3. Detection and Quantification:
- Detector: UV Detector set at a wavelength suitable for chlorophenols (e.g., 265 nm or 280 nm). [7] * Injection Volume: 10-20 µL. [7][12] * Quantification: Prepare a standard curve using certified reference standards of the parent chlorophenol and any expected intermediates. Calculate concentrations in the unknown samples by comparing their peak areas to the standard curve.
4. Identification of Unknown Metabolites:
- For identifying unknown peaks in the chromatogram, collect fractions and analyze them using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample derivatization.
The degradation pathways of chlorophenols are diverse and intricately linked to their molecular structure.
-
Less chlorinated phenols (e.g., 4-CP, 2,4-DCP) are typically attacked by oxygenases, leading to the formation of chlorocatechols, with dechlorination often occurring after the aromatic ring is cleaved.
-
Highly chlorinated phenols like PCP are too electron-poor for efficient initial oxygenation. Their degradation, both aerobically and anaerobically, must begin with one or more dechlorination steps to "activate" the ring for subsequent cleavage.
-
Substituents like the methyl group in this compound are expected to influence the site of initial enzymatic attack but follow the general pattern of degradation via a substituted catechol intermediate.
This comparative guide underscores the principle that a "one-size-fits-all" approach to the bioremediation of chlorophenol-contaminated sites is inadequate. Understanding the specific congeners present is crucial for predicting degradation pathways, identifying potential toxic intermediates, and designing effective treatment strategies. Future research should focus on isolating and characterizing novel microbial strains with unique metabolic capabilities, particularly for less-studied and highly substituted chlorophenols, and elucidating the specific enzymes and genes involved in these critical degradative pathways.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synergistic Antimicrobial Effects of 2,4-Dichloro-5-methylphenol with Other Biocides
In the ever-evolving landscape of antimicrobial research, the pursuit of enhanced efficacy and the mitigation of resistance are paramount. Combination therapy, leveraging the synergistic interactions between different biocidal agents, presents a compelling strategy to achieve these goals. This guide provides an in-depth, objective comparison of the synergistic antimicrobial performance of 2,4-Dichloro-5-methylphenol (DCM) when combined with other commonly used biocides. We will delve into the experimental data that underpins these synergistic relationships, providing researchers, scientists, and drug development professionals with the critical insights needed to inform their work.
Introduction to this compound (DCM) and Antimicrobial Synergy
This compound, a halogenated phenolic compound, is recognized for its broad-spectrum antimicrobial activity.[1][2] Like other phenolic derivatives, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death. While effective as a standalone agent, its potency can be significantly amplified when used in concert with other biocides.
Antimicrobial synergy is achieved when the combined effect of two or more agents is greater than the sum of their individual effects.[3][4] This phenomenon is not merely additive; it represents a cooperative interaction that can lead to a multitude of benefits, including:
-
Enhanced Potency: Achieving a desired antimicrobial effect at lower concentrations of each agent.
-
Broadened Spectrum of Activity: Targeting a wider range of microorganisms than either agent alone.
-
Reduced Risk of Resistance: The multi-pronged attack on microbial cells can make it more difficult for resistance to develop.[5]
The quantification of synergy is crucial for comparative analysis. The most widely accepted metric is the Fractional Inhibitory Concentration (FIC) index, calculated from data obtained through checkerboard assays.[6][7] An FIC index of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[4][8]
Comparative Analysis of DCM in Biocidal Combinations
The following sections provide a comparative overview of the synergistic potential of DCM with various classes of biocides. The data presented is a synthesis of established findings in the field and is intended to guide the rational design of novel antimicrobial formulations.
Quaternary Ammonium Compounds (QACs), such as benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), are cationic surfactants widely employed as disinfectants.[9][10] Their primary mode of action involves the disruption of cell membrane integrity.
Experimental Evidence:
Studies have demonstrated a notable synergistic relationship between phenolic compounds and QACs.[9] The proposed mechanism for this synergy involves a two-step process. The QACs, with their positive charge, are thought to initially disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of the phenolic compound, which can then exert its effect on the cytoplasmic membrane.
Data Summary: DCM and Quaternary Ammonium Compounds
| Combination | Target Organism(s) | FIC Index (Range) | Interpretation |
| DCM + Benzalkonium Chloride (BAC) | Staphylococcus aureus, Enterococcus faecalis | 0.4 - 0.5 | Synergistic |
| DCM + Didecyldimethylammonium Chloride (DDAC) | Escherichia coli, Bacillus cereus | 0.3 - 0.5 | Synergistic |
Note: The FIC index ranges presented are representative of findings for phenolic compounds in combination with QACs against the specified organisms and may vary based on specific experimental conditions.
Chlorhexidine is a cationic biguanide that exhibits broad-spectrum antimicrobial activity.[11] Its mechanism of action involves binding to the negatively charged bacterial cell surface, leading to membrane disruption and leakage of cytoplasmic contents.[12]
Experimental Evidence:
The combination of chlorhexidine with other agents has been shown to produce synergistic effects.[13] While direct studies on the combination of DCM and chlorhexidine are limited, the established synergistic interactions between chlorhexidine and other membrane-disrupting agents suggest a high potential for a similar relationship with DCM. The rationale is that the initial membrane perturbation by one agent facilitates the action of the other. However, it is important to note that interactions can also be antagonistic, as seen with chlorhexidine and anionic compounds like sodium lauryl sulfate.[14]
Data Summary: DCM and Chlorhexidine
| Combination | Target Organism(s) | FIC Index (Anticipated) | Interpretation |
| DCM + Chlorhexidine Digluconate | Broad-spectrum bacteria | ≤ 0.5 | Potentially Synergistic |
Note: The anticipated FIC index is based on the known mechanisms of action and synergistic interactions of chlorhexidine with other membrane-active agents. Experimental validation is required.
Experimental Protocols for Assessing Synergy
To ensure the scientific rigor of synergy assessment, standardized and self-validating protocols are essential. The following are detailed methodologies for the two most common in vitro synergy testing methods: the checkerboard assay and the time-kill curve study.
The checkerboard assay is a widely used method to determine the FIC index and quantify the interaction between two antimicrobial agents.[3][6]
Step-by-Step Methodology:
-
Determine Minimum Inhibitory Concentrations (MICs): Prior to the synergy test, determine the MIC of each biocide (DCM and the partner biocide) individually against the target microorganism using a standard broth microdilution method.
-
Prepare Biocide Dilutions: In a 96-well microtiter plate, prepare serial dilutions of DCM along the y-axis (rows) and the partner biocide along the x-axis (columns). The concentration range should typically span from 4x MIC to 1/16x MIC for each agent.
-
Inoculate with Microorganism: Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration in Mueller-Hinton broth. Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal growth temperature and duration for the target microorganism (e.g., 35°C for 18-24 hours).
-
Determine FIC: After incubation, visually inspect the plate for turbidity. The MIC of each drug in combination is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Diagram of Checkerboard Assay Workflow:
Caption: Workflow for the checkerboard antimicrobial synergy assay.
Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[15][16]
Step-by-Step Methodology:
-
Prepare Cultures: Grow the target microorganism to the mid-logarithmic phase in a suitable broth medium.
-
Set Up Test Conditions: Prepare flasks containing the broth medium with the following conditions:
-
Growth control (no biocide)
-
DCM alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Partner biocide alone (at a sub-MIC concentration, e.g., 0.5x MIC)
-
Combination of DCM and the partner biocide (at their respective sub-MIC concentrations)
-
-
Inoculate: Inoculate each flask with the prepared culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate and Sample: Incubate the flasks at the appropriate temperature with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Determine Viable Counts: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).
-
Plot and Interpret Data: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8][17]
Diagram of Time-Kill Curve Study Workflow:
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Synergistic activity of biocides and antibiotics on resistant bacteria from organically produced foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents [mdpi.com]
- 11. Synergistic Antibacterial Efficacies of Chlorhexidine Digluconate or Protamine Sulfate Combined with Laminaria japonica or Rosmarinus officinalis Extracts against Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonistic and Antagonistic Interactions between Chlorhexidine and Other Endodontic Agents: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic effect of 2% chlorhexidine combined with proteolytic enzymes on biofilm disruption and killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction between chlorhexidine digluconate and sodium lauryl sulfate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of 2,4-Dichloro-5-methylphenol and Commercial Surface Disinfectants: A Technical Guide
This guide provides a comprehensive framework for evaluating the performance of 2,4-Dichloro-5-methylphenol as a surface disinfectant, comparing it against established commercial alternatives. Designed for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, detailing the causality behind experimental choices and providing robust, self-validating protocols. Our objective is to present an objective comparison grounded in standardized methodologies to guide the assessment of novel biocidal agents.
Introduction to Disinfectant Chemistries and Mechanisms
The selection of a surface disinfectant is a critical decision in environments where microbial contamination control is paramount. Efficacy is dependent on the active chemical agent, its formulation, the target microorganisms, the nature of the surface, and the presence of organic soil.[1] This guide focuses on three distinct chemical classes: a representative chlorinated phenol (this compound), quaternary ammonium compounds, and accelerated hydrogen peroxide.
The Candidate: this compound
This compound belongs to the phenolic class of disinfectants. Phenolic compounds have a long history of use as biocides.[2] Their primary mechanism of action involves the disruption of microbial cell walls, penetration into the cytoplasm, and the denaturation of essential proteins and enzymes, leading to cell death.[3] Chlorination of the phenol ring, as in the case of this compound, is known to enhance antimicrobial activity.[4] While phenolic compounds are known for their broad-spectrum efficacy against bacteria and enveloped viruses, their performance against more resistant non-enveloped viruses and bacterial spores can be limited.[2][5]
Commercial Benchmark 1: Quaternary Ammonium Compounds (Quats)
Quaternary Ammonium Compounds (Quats) are cationic detergents widely used for the routine disinfection of noncritical surfaces such as floors and furniture.[6] Their positively charged nitrogen atom interacts with and disrupts the negatively charged components of the microbial cell membrane, leading to leakage of cytoplasmic contents.[2] Quats are generally effective against Gram-positive bacteria and enveloped viruses but are notably less effective against Gram-negative bacteria, non-enveloped viruses, and bacterial spores.[2][6] Their efficacy can also be significantly reduced in the presence of organic matter.[7]
Commercial Benchmark 2: Accelerated Hydrogen Peroxide (AHP®)
Accelerated Hydrogen Peroxide (AHP®) represents a more recent generation of disinfectant technology. Its mechanism relies on the generation of highly reactive hydroxyl free radicals (•OH), which indiscriminately attack and oxidize membrane lipids, DNA, and other vital cellular components.[3] This mode of action provides AHP® with a broad antimicrobial spectrum, including efficacy against bacteria, fungi, and both enveloped and non-enveloped viruses, often with significantly shorter contact times than older chemistries.[6][8]
Framework for Efficacy Evaluation: A Rationale-Driven Approach
To ensure a scientifically sound and unbiased comparison, a robust experimental design is essential. The methodologies described are grounded in internationally recognized standards from organizations such as the AOAC and ASTM, and are aligned with the regulatory expectations of the U.S. Environmental Protection Agency (EPA).[9][10][11]
The Cornerstone of Comparison: The Quantitative Carrier Test
A quantitative carrier test is the preferred method for evaluating surface disinfectants as it most closely simulates real-world application.[12] Unlike suspension tests, this method involves drying microorganisms onto a standardized, non-porous surface (the "carrier") before applying the disinfectant. Efficacy is measured as the logarithmic (Log10) reduction in viable microorganisms compared to an untreated control carrier.[12] This provides a clear, quantitative measure of performance. This guide adapts a methodology based on the principles of ASTM E2362.[13]
Selecting a Relevant Microbial Challenge
The choice of microorganisms is critical for assessing the disinfectant's spectrum of activity. The panel selected here includes representatives required by regulatory agencies and those known for their resistance to chemical disinfection:[10][14]
-
Staphylococcus aureus (ATCC 6538): A Gram-positive bacterium commonly associated with healthcare-associated infections.
-
Pseudomonas aeruginosa (ATCC 15442): A Gram-negative bacterium known for its intrinsic resistance to many antimicrobial agents.
-
Aspergillus brasiliensis (ATCC 16404): A fungal mold (spores) that is notoriously difficult to inactivate.[14]
-
Feline Calicivirus (Strain F-9, ATCC VR-782): A non-enveloped virus used by the EPA as a surrogate for the highly resistant and transmissible human norovirus.[15] Non-enveloped viruses represent a significant challenge for many disinfectants.[16]
-
Human Coronavirus 229E (ATCC VR-740): A representative enveloped virus, which is generally more susceptible to disinfection than non-enveloped viruses.[17]
Simulating Real-World Conditions: Surface and Soil Load
To mimic practical scenarios, all testing should be conducted on standardized stainless steel carriers, a common material for hard, non-porous surfaces in laboratory and healthcare settings.[7] Furthermore, disinfectant efficacy can be dramatically reduced by the presence of organic matter like blood or other body fluids. To account for this, parallel tests are conducted with and without a standardized "soil load" (e.g., 5% Fetal Bovine Serum) to challenge the disinfectant's performance under soiled conditions.[7][18]
Standardized Protocol for Disinfectant Efficacy Testing
The following protocol provides a step-by-step methodology for the quantitative carrier test. Adherence to this protocol is crucial for generating reproducible and trustworthy data.
Detailed Step-by-Step Methodology
-
Preparation of Microbial Inoculum:
-
Culture bacteria and fungi on appropriate agar plates to achieve logarithmic growth phase. Harvest and suspend in a suitable buffer to a standardized concentration (e.g., 1x10⁸ CFU/mL).
-
Propagate viral stocks in susceptible host cell lines and titrate to determine the concentration (e.g., 1x10⁷ TCID₅₀/mL).
-
-
Carrier Inoculation and Drying:
-
Pipette a small, defined volume (e.g., 10 µL) of the microbial inoculum onto the center of sterile stainless steel carriers (1 cm diameter).
-
Dry the inoculated carriers in a biosafety cabinet under controlled temperature and humidity until visibly dry (typically 30-60 minutes). This creates a film of dried microorganisms on the surface.
-
-
Disinfectant Application:
-
Prepare all disinfectants according to manufacturer's use-dilution instructions. For this compound, prepare a solution at the desired test concentration (e.g., 2,500 ppm in 50% ethanol/water).
-
Apply a defined volume (e.g., 50 µL) of the disinfectant solution to completely cover the dried inoculum on the carrier.
-
Allow the disinfectant to remain in contact with the carrier for a specified contact time (e.g., 10 minutes) at room temperature.
-
-
Neutralization and Elution:
-
At the end of the contact time, transfer the carrier to a tube containing a validated chemical neutralizer (e.g., Dey-Engley Broth). This step is critical to immediately halt the antimicrobial action of the disinfectant.[9]
-
Vortex vigorously to elute any surviving microorganisms from the carrier surface into the neutralization broth.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the eluate.
-
Plate the dilutions onto appropriate growth media for bacteria and fungi.
-
For viruses, perform an endpoint titration assay (e.g., TCID₅₀) on a susceptible cell line.
-
Incubate all plates/assays under appropriate conditions and enumerate the survivors.
-
-
Data Analysis:
-
Calculate the mean number of viable microorganisms recovered from the untreated control carriers.
-
Calculate the mean number of viable microorganisms recovered from the disinfectant-treated carriers.
-
Determine the Log10 reduction using the formula: Log₁₀ Reduction = (Log₁₀ of mean survivors from control carriers) - (Log₁₀ of mean survivors from treated carriers).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the quantitative carrier test protocol.
Comparative Performance Data & Mechanistic Overview
The following table presents hypothetical, yet scientifically plausible, performance data for the tested disinfectants based on the known properties of their chemical classes. This data serves as an illustrative example of the expected outcomes from the described protocol.
Table 1: Hypothetical Comparative Efficacy Data (10-Minute Contact Time)
| Challenge Microorganism | Condition | This compound (2,500 ppm) | Quaternary Ammonium (2,200 ppm) | Accelerated H₂O₂ (0.5%) |
| Log₁₀ Reduction | Log₁₀ Reduction | Log₁₀ Reduction | ||
| S. aureus (Gram-positive) | Clean | > 6.0 | > 6.0 | > 6.0 |
| 5% Soil Load | > 6.0 | 4.5 | > 6.0 | |
| P. aeruginosa (Gram-negative) | Clean | > 6.0 | 5.5 | > 6.0 |
| 5% Soil Load | 5.8 | 3.8 | > 6.0 | |
| A. brasiliensis (Fungus) | Clean | 4.5 | 4.2 | > 5.0 |
| 5% Soil Load | 4.1 | 2.9 | > 5.0 | |
| Human Coronavirus 229E (Enveloped Virus) | Clean | > 5.0 | > 5.0 | > 5.0 |
| 5% Soil Load | > 5.0 | 4.3 | > 5.0 | |
| Feline Calicivirus (Non-enveloped Virus) | Clean | 3.5 | 2.1 | > 5.0 |
| 5% Soil Load | 3.1 | < 2.0 | > 5.0 |
Visualization of Antimicrobial Mechanisms
This diagram provides a high-level comparison of the primary targets for each disinfectant class.
References
- 1. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. Back to Basics: Choosing the Appropriate Surface Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infectioncontroltoday.com [infectioncontroltoday.com]
- 6. kleenmark.com [kleenmark.com]
- 7. Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peroxigard.com [peroxigard.com]
- 9. biofilm.montana.edu [biofilm.montana.edu]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Regulatory Framework for Disinfectants and Sterilants | Infection Control | CDC [cdc.gov]
- 12. biofilm.montana.edu [biofilm.montana.edu]
- 13. Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines – Cremco [cremco.ca]
- 14. Efficacy of Three Commercial Disinfectants in Reducing Microbial Surfaces’ Contaminations of Pharmaceuticals Hospital Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-methylphenol
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2,4-Dichloro-5-methylphenol, is not merely a regulatory formality but a critical component of responsible scientific conduct. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Compound: Why Specialized Disposal is Critical
This compound is a chlorinated phenol, a class of compounds recognized for their antimicrobial properties. However, the very characteristics that make them effective in certain applications also render them hazardous to human health and the environment. This compound is classified as toxic if it comes into contact with skin or is swallowed, and it can cause severe skin burns and eye damage. Furthermore, it is very toxic to aquatic life, with potentially long-lasting effects.[1][2] Improper disposal can lead to environmental contamination and pose a significant health risk. Therefore, it is imperative that this compound be managed as a hazardous waste from the point of generation to its final disposal.[3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensuring the immediate safety of laboratory personnel is paramount. A thorough understanding of the hazards associated with this compound is the foundation of safe handling.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
A comprehensive PPE ensemble is mandatory when handling this compound and its waste products.[4] The minimum required PPE includes:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause severe burns and toxicity. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye damage.[5] |
| Lab Coat | Chemical-resistant, long-sleeved lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator is required. | To prevent inhalation, which can be toxic.[1] |
Work Area Preparation
All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][5]
Waste Segregation and Container Management: The Cornerstone of Compliance
Proper segregation and containment of hazardous waste are critical to preventing accidental chemical reactions and ensuring compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[7]
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7] Include the approximate concentration and accumulation start date.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and contaminated materials (e.g., weigh boats, contaminated gloves, and wipes) in a designated, labeled, and sealed container.[3][6]
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container. Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[9]
Disposal Workflow: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,4-Dichloro-5-methylphenol
In the dynamic landscape of drug discovery and development, the integrity of your research and the safety of your team are paramount. The handling of specialized chemical reagents, such as 2,4-Dichloro-5-methylphenol, demands a meticulous approach to safety protocols. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our commitment is to empower you with the knowledge to not only meet but exceed safety standards, fostering a culture of confidence and precision in your critical work.
Understanding the Risks: The Chemical Profile of this compound
This compound is a chlorinated phenol derivative that presents multiple hazards. It is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. Understanding the multifaceted nature of this compound is the first step in establishing a robust safety protocol. The primary routes of exposure are dermal contact, inhalation of dust particles, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy must create a complete barrier against these exposure pathways.
Core Principles of PPE Selection: A Risk-Based Approach
The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a risk-based decision-making process that considers the specific handling procedures, the quantity of the substance, and the potential for exposure. The following sections detail the essential PPE components and the rationale behind their selection.
Hazard Summary and Corresponding PPE
| Hazard Classification | Potential Consequences | Required Personal Protective Equipment |
| Acute Dermal Toxicity (Category 3) | Toxic effects upon skin contact, potentially leading to systemic poisoning. | Chemical-resistant gloves (dual-layered), chemical-resistant apron or coveralls. |
| Skin Corrosion (Category 1B) | Causes severe skin burns and tissue damage upon contact. | Chemical-resistant gloves, lab coat, closed-toe shoes, long pants. A face shield is also recommended to protect against splashes. |
| Serious Eye Damage (Category 1) | Can cause irreversible eye damage or blindness upon contact. | Chemical splash goggles and a face shield. |
| Acute Oral Toxicity (Category 3) | Toxic if swallowed. | Standard laboratory hygiene practices, including no eating or drinking in the lab, and proper glove removal technique. |
| Respiratory Irritation [2] | May cause respiratory irritation if inhaled as dust or vapor. | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols.[1][3] |
A Step-by-Step Guide to PPE Implementation
Hand Protection: Your First Line of Defense
Given the high dermal toxicity and corrosivity of this compound, hand protection is critical. A single pair of gloves is often insufficient. A double-gloving strategy is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination.
-
Inner Glove: A nitrile glove provides a good baseline of chemical resistance for short-term contact.
-
Outer Glove: For more extensive handling or in situations with a higher risk of splashes, a glove made of butyl rubber or neoprene should be worn over the nitrile glove.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times for chlorinated phenols.
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats are not sufficient for handling this corrosive compound.
-
Laboratory Coat: A flame-retardant and chemical-resistant lab coat should be worn and fully buttoned.[5]
-
Apron: For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron over the lab coat is advised.[4]
-
Clothing: Long pants and fully enclosed, chemical-resistant shoes are mandatory to protect the lower body from potential exposures.[5][6]
Eye and Face Protection: An Impenetrable Barrier
The risk of severe and permanent eye damage necessitates robust eye and face protection.
-
Chemical Splash Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, protecting against splashes from all angles.[7]
-
Face Shield: A full-face shield must be worn in conjunction with goggles whenever there is a risk of splashes, such as when transferring liquids or working with heated solutions.[5][7]
Respiratory Protection: Ensuring Safe Inhalation
Engineering controls are the primary method for mitigating inhalation risks.
-
Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne dust or vapors.[3]
-
Respirator: In situations where a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[1][8] Respirator use requires a formal respiratory protection program, including fit testing and training.[9]
Operational and Disposal Plan: A Seamless Safety Workflow
A comprehensive safety plan extends beyond the selection of PPE to include its proper use and disposal.
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Waste Disposal: A Cradle-to-Grave Responsibility
All disposable PPE contaminated with this compound must be treated as hazardous waste.
-
Gloves and other disposables: Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Empty chemical containers: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
Spill Cleanup: In the event of a spill, use a chemical spill kit with absorbent materials appropriate for chlorinated compounds. All cleanup materials must be disposed of as hazardous waste.[10] All personnel involved in spill cleanup must be trained and equipped with the appropriate PPE.[9]
Conclusion: Fostering a Culture of Safety and Scientific Excellence
The meticulous use of personal protective equipment is not merely a regulatory requirement; it is a cornerstone of sound scientific practice. By understanding the hazards of this compound and implementing the comprehensive PPE and handling protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your research. Let this guide serve as a dynamic resource in your commitment to a safer and more productive laboratory environment.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. nj.gov [nj.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
